molecular formula C7H6BrN3 B1440848 7-Bromo-1H-indazol-5-amine CAS No. 953411-10-4

7-Bromo-1H-indazol-5-amine

Cat. No.: B1440848
CAS No.: 953411-10-4
M. Wt: 212.05 g/mol
InChI Key: LSETWFZXDOPPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-indazol-5-amine (CAS 953411-10-4) is a high-purity, crucial pharmaceutical intermediate offering a unique indazole core and a reactive bromine atom, making it invaluable for creating complex organic molecules and driving innovation in drug discovery and development . Its molecular formula is C7H6BrN3 with a molecular weight of approximately 212.05 g/mol . The reactive bromine atom significantly broadens the synthetic pathways available, allowing for efficient functionalization and modification of the molecule via various cross-coupling reactions . This compound serves as a key organic building block in medicinal chemistry, accelerating the discovery process by providing a reliable starting material for novel therapeutic agents . It is instrumental in the synthesis of pharmaceutical drugs, acting as a critical intermediate for novel drug candidates . Furthermore, its utility extends to the agrochemical industry, aiding in the development of new compounds with pesticidal or herbicidal properties, and it plays a significant role in general chemical research and development as a reagent for various organic synthesis processes . The compound has a boiling point of approximately 426.5±25.0 °C at 760 mmHg and a density of 1.9±0.1 g/cm³ . It is recommended to store this product in a dark place, under an inert atmosphere, at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSETWFZXDOPPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676668
Record name 7-Bromo-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953411-10-4
Record name 7-Bromo-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1H-indazol-5-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-1H-indazol-5-amine is a critical heterocyclic building block in modern medicinal chemistry. Its unique trifunctional nature—possessing a reactive amine, a versatile bromine atom, and a biologically significant indazole core—renders it an invaluable intermediate for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, reactivity profile, and established experimental protocols for its characterization and synthetic utilization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including potent inhibition of various kinases, anti-inflammatory effects, and antimicrobial properties.[3][4][5] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically relevant form.[2]

Within this important class of compounds, this compound (CAS No. 944903-01-3) has emerged as a particularly strategic intermediate.[6] Its structure offers three distinct points for chemical modification, allowing for the rapid generation of diverse molecular libraries and the fine-tuning of structure-activity relationships (SAR). This guide will delve into the core properties and practical applications of this versatile compound.

Physicochemical & Spectroscopic Profile

Precise characterization of starting materials is the foundation of reproducible and successful drug discovery campaigns. The key properties of this compound are summarized below.

Core Properties & Identifiers
PropertyValueSource(s)
CAS Number 953411-10-4[7][8]
Molecular Formula C₇H₆BrN₃[]
Molecular Weight 212.05 g/mol [][10]
Appearance Solid[7]
Boiling Point 426.5 ± 25.0 °C at 760 mmHg[7][]
Density 1.867 g/cm³[]
InChI Key LSETWFZXDOPPQM-UHFFFAOYSA-N[7][]
Canonical SMILES C1=C(C=C(C2=C1C=NN2)Br)N[]
Spectroscopic Signature

While specific spectra should be acquired for each batch, typical analytical data are as follows:

  • ¹H NMR: The proton NMR spectrum provides a diagnostic fingerprint for the molecule. Key shifts and coupling patterns confirm the substitution pattern on the indazole ring. Although a specific spectrum for this exact molecule is not publicly available in the search results, related structures suggest characteristic aromatic proton signals.

  • Mass Spectrometry (MS): The calculated exact mass is 210.97451 Da.[10] High-resolution mass spectrometry (HRMS) should confirm this value, and the isotopic pattern characteristic of a single bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be readily apparent.

Chemical Profile and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its three functional groups. Understanding this reactivity is key to its strategic deployment in multi-step syntheses.

Reactivity Analysis

The molecule's reactivity can be dissected as follows:

  • 5-Amino Group (-NH₂): This primary aromatic amine is a potent nucleophile. It readily participates in standard amine chemistries such as acylation (amide bond formation), sulfonylation, alkylation, and reductive amination. This site is often used to connect the indazole core to other pharmacophoric fragments or linkers.

  • 7-Bromo Group (-Br): The bromine atom is strategically positioned for a wide range of transition metal-catalyzed cross-coupling reactions.[11] This is arguably its most valuable feature, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

  • Indazole N-H Group: The pyrazole ring contains an acidic proton that can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated, though regioselectivity between the N1 and N2 positions can be a challenge and often depends on the reaction conditions and protecting group strategy.

The interplay of these groups allows for orthogonal chemical strategies, where one functional group can be modified while leaving the others intact for subsequent transformations.

Caption: Reactivity hotspots of this compound.

Key Synthetic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[12][13] The 7-bromo position of the indazole is an excellent handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups. This reaction is frequently employed in the synthesis of kinase inhibitors, where an appended aromatic ring often serves to occupy a specific pocket in the enzyme's active site.[11][14]

A typical Suzuki coupling on a related bromo-indazole substrate involves a palladium catalyst, a phosphine ligand, a base, and an arylboronic acid or ester.[12][14] The choice of catalyst system (e.g., Pd(dppf)Cl₂) and conditions is crucial for achieving high yields and minimizing side reactions like debromination.[14]

Experimental Protocols

The following protocols represent self-validating systems for ensuring material quality and effective synthetic application.

Protocol: Quality Control and Characterization Workflow

This workflow ensures the identity, purity, and integrity of a received batch of this compound before its use in synthesis.

QC_Workflow start Receive Sample visual Visual Inspection (Color, Form) start->visual hplc Purity Check by HPLC/UPLC (>98%) visual->hplc hrms Identity Check by HRMS (M+H, Isotope Pattern) hplc->hrms nmr Structure Confirmation by ¹H NMR hrms->nmr decision Passes All Checks? nmr->decision approve Approve for Synthesis decision->approve Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Quality control workflow for incoming material.

Step-by-Step Methodology:

  • Visual Inspection: Confirm the material is a solid as expected. Note any discoloration or deviation from the expected appearance.

  • Purity Analysis (HPLC/UPLC):

    • Prepare a stock solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.

    • Inject onto a reverse-phase C18 column.

    • Run a gradient method (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid) over 10-15 minutes.

    • Monitor at 254 nm and 280 nm.

    • Integrate the peaks. The main peak area should be ≥98% of the total integrated area.

  • Identity Confirmation (HRMS):

    • Dilute the stock solution and analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

    • Verify the presence of the protonated molecular ion [M+H]⁺ at the calculated m/z.

    • Confirm the characteristic isotopic pattern for a monobrominated compound.

  • Structural Verification (¹H NMR):

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Confirm that the observed chemical shifts, coupling constants, and integration values are consistent with the structure of this compound.

  • Decision: If the material passes all tests, it is approved for use. If any test fails, the batch is rejected.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed coupling of the 7-bromo position with an arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)

  • Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Microwave heating can significantly reduce reaction times.[12]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like Ethyl Acetate and water.

    • Separate the organic layer. Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 7-aryl-1H-indazol-5-amine.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

Handling Precautions:

  • Use in a well-ventilated area or a chemical fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Avoid breathing dust, fumes, or vapors.[17]

  • Practice good personal hygiene. Wash hands thoroughly after handling.[18]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry place.[15]

  • A recommended storage temperature is 4°C.[7]

  • Protect from light.[7]

Conclusion

This compound is a high-value, versatile building block for pharmaceutical and medicinal chemistry research. Its well-defined reactivity at the amine, bromo, and indazole nitrogen positions allows for the efficient and strategic construction of complex molecules. By adhering to rigorous quality control and employing optimized synthetic protocols, researchers can effectively harness the potential of this intermediate to accelerate the discovery of novel therapeutics.

References

Spectroscopic Analysis of 7-Bromo-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Executive Summary

7-Bromo-1H-indazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of complex therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No. 953411-10-4), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's spectroscopic signature.

While several commercial suppliers assert the availability of spectral data for this compound, a comprehensive, publicly accessible, and peer-reviewed dataset is not currently available. This guide, therefore, synthesizes the expected spectral characteristics based on the known structure and data from closely related analogs, providing a predictive framework for researchers. The methodologies for acquiring such data are also detailed to ensure scientific rigor and reproducibility.

Molecular Structure and Expected Spectroscopic Features

The structural framework of this compound, with its distinct aromatic protons, amine and indazole N-H protons, and a bromine substituent, dictates a unique spectroscopic fingerprint.

Molecular Structure:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Weigh ~5-10 mg of This compound dissolve Dissolve in ~0.7 mL of DMSO-d₆ prep_start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Use a 400 MHz (or higher) NMR spectrometer transfer->instrument shimming Shim the magnet for optimal homogeneity instrument->shimming acquire_H1 Acquire ¹H NMR spectrum shimming->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum shimming->acquire_C13 processing Apply Fourier Transform, phase correction, and baseline correction acquire_H1->processing acquire_C13->processing referencing Reference spectra to residual solvent peak (DMSO at 2.50 ppm for ¹H) processing->referencing analysis Integrate peaks and assign chemical shifts referencing->analysis IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Place a small amount of solid sample on the ATR crystal instrument Use an FTIR spectrometer with an ATR accessory sample->instrument background Collect a background spectrum instrument->background acquire_sample Collect the sample spectrum background->acquire_sample correction Perform ATR correction acquire_sample->correction analysis Identify and assign characteristic absorption bands correction->analysis MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., Methanol) filter Filter the solution dissolve->filter inject Inject the sample into an LC-MS system filter->inject separation Separate using a suitable reverse-phase column inject->separation ionization Ionize using ESI (positive ion mode) separation->ionization detection Detect ions using a high-resolution mass analyzer ionization->detection extract Extract the mass spectrum for the compound's peak detection->extract identify Identify the molecular ion cluster and major fragments extract->identify

Tautomerism and Stability of 7-Bromo-1H-indazol-5-amine: A Core Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are profoundly influenced by annular tautomerism. The interconversion between 1H- and 2H-indazole tautomers can dictate binding affinities to biological targets, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth technical analysis of the tautomerism and stability of 7-Bromo-1H-indazol-5-amine, a key heterocyclic building block. We will explore the theoretical underpinnings of indazole tautomerism, present robust computational and experimental protocols for its characterization, and discuss the implications for drug development professionals. This document is structured to serve as a practical and authoritative resource, blending fundamental principles with field-proven methodologies.

The Critical Role of Tautomerism in Indazole-Based Drug Design

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[2] This structure is a bioisostere of indole and is prevalent in a wide range of biologically active compounds, including kinase inhibitors for oncology, such as Axitinib and Entrectinib.[3] The phenomenon of annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, gives rise to two primary forms: 1H-indazole and 2H-indazole.[3][4]

  • 1H-Indazole : This tautomer features a benzenoid structure, which is generally the more thermodynamically stable form.[1][2] Its aromatic character contributes significantly to its lower energy state.

  • 2H-Indazole : This tautomer possesses an ortho-quinoid structure and is typically less stable than the 1H form.[1] However, its stability can be influenced and even favored by specific substitution patterns and environmental factors like solvent polarity.[5][6]

The specific tautomeric form present in a physiological environment directly impacts a molecule's hydrogen bonding capabilities, dipole moment, and overall shape. For a drug candidate like a derivative of this compound, incorrect assumptions about the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and, ultimately, to the failure of promising drug discovery campaigns. Therefore, a rigorous understanding and characterization of the tautomeric equilibrium is not merely an academic exercise but a prerequisite for rational drug design.

Diagram 1: General Annular Tautomerism in Indazoles

Caption: General equilibrium between the 1H and 2H tautomers of the indazole core.

Factors Influencing Tautomeric Stability in this compound

The tautomeric preference of this compound is governed by a delicate interplay of electronic, steric, and solvent effects. While the 1H-tautomer is generally favored for indazoles, the specific substituents on this molecule—an electron-donating amine at position 5 and an electron-withdrawing, sterically demanding bromine at position 7—introduce complexities.

  • Electronic Effects : The electron-donating amino group at C5 can influence the electron density across the ring system, potentially stabilizing one tautomer over the other. Conversely, the inductive electron-withdrawing effect of the bromine at C7 also modulates the electronic landscape.

  • Intramolecular Interactions : The proximity of the C7-bromo and C5-amino groups to the pyrazole ring nitrogens could lead to through-space electronic interactions or steric hindrance that differentially affects the stability of the 1H and 2H forms.

  • Solvent Effects : The polarity and hydrogen-bonding capacity of the solvent play a crucial role. Polar protic solvents can stabilize tautomers capable of forming strong hydrogen bonds, potentially shifting the equilibrium compared to nonpolar aprotic solvents.[6] For instance, the formation of stable centrosymmetric dimers in solution has been shown to favor the 2H tautomer in some specific cases.[6]

Given these competing factors, a definitive assignment of the predominant tautomer for this compound requires robust analytical methods.

Computational Workflow for Predicting Tautomer Stability

Density Functional Theory (DFT) calculations are a powerful, first-principles approach to predict the relative stabilities of tautomers in the gas phase and in solution.[7][8] This method provides quantitative estimates of ground-state energies, allowing for a reliable determination of the most stable form.

Diagram 2: Computational Protocol Workflow

dft_workflow start Define Structures (1H and 2H Tautomers) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Gas Phase) freq_calc->energy_calc solvation Solvation Model (e.g., PCM, SMD) energy_calc->solvation solv_energy Single-Point Energy Calculation (In Solution) solvation->solv_energy analysis Analyze Results (ΔE, Dipole Moment) solv_energy->analysis end Determine Most Stable Tautomer analysis->end

Caption: A standard workflow for DFT-based tautomer stability analysis.

Protocol 3.1: DFT Calculation of Tautomer Energies

This protocol outlines a standard procedure using the Gaussian software suite. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on its proven accuracy for such heterocyclic systems.[9][10]

  • Structure Generation : Build the 3D structures of both the 1H- and 2H-tautomers of this compound using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization : Perform a full geometry optimization for each tautomer in the gas phase.

    • Method : B3LYP

    • Basis Set : 6-311++G(d,p)

    • Keyword : Opt

  • Frequency Analysis : Conduct a frequency calculation at the same level of theory to verify that the optimized structures are true energy minima (i.e., no imaginary frequencies).

    • Keyword : Freq

  • Solvation Effects (Optional but Recommended) : To simulate a solution environment, perform a single-point energy calculation using a polarizable continuum model (PCM) or the SMD solvation model.

    • Keyword : SCRF=(PCM, Solvent=DMSO) or SCRF=(SMD, Solvent=DMSO)

  • Data Analysis : Extract the final electronic energies (with zero-point vibrational energy correction) for each tautomer in both the gas phase and solution. Calculate the relative energy (ΔE) to determine the more stable isomer.

Table 1: Hypothetical DFT Calculation Results for this compound
TautomerGas Phase Energy (Hartree)Gas Phase ΔE (kJ/mol)DMSO Solvated ΔE (kJ/mol)Dipole Moment (Debye)
1H-Tautomer -2975.123450 (Reference)0 (Reference)2.5
2H-Tautomer -2975.11595+19.7+15.54.8

Note: These values are illustrative, based on the general observation that the 1H-indazole is more stable by approximately 15-20 kJ/mol.[9][11] Actual experimental or computational results are required for definitive values.

Experimental Protocols for Tautomer Characterization

While computational methods are predictive, experimental validation is essential for unambiguous structure determination. NMR spectroscopy in solution and X-ray crystallography in the solid state are the gold-standard techniques.[12]

Diagram 3: Experimental Characterization Workflow

exp_workflow cluster_solution Solution State Analysis cluster_solid Solid State Analysis nmr_prep Sample Preparation (e.g., DMSO-d6) nmr_acq NMR Data Acquisition (1H, 13C, HSQC, HMBC) nmr_prep->nmr_acq nmr_analysis Spectral Analysis nmr_acq->nmr_analysis conclusion Definitive Tautomer Assignment nmr_analysis->conclusion cryst Crystallization Screening xray Single Crystal X-Ray Diffraction cryst->xray refine Structure Solution & Refinement xray->refine refine->conclusion start Purified Compound This compound start->nmr_prep start->cryst

Caption: Integrated workflow for solution and solid-state tautomer analysis.

Protocol 4.1: NMR Spectroscopy for Tautomer Identification

NMR spectroscopy is highly sensitive to the local electronic environment of nuclei, making it an excellent tool to distinguish between tautomers in solution.[13][14] The chemical shifts of the ring protons and carbons, particularly those adjacent to the nitrogen atoms (C3, C7a), are diagnostic.

  • Sample Preparation : Dissolve ~5-10 mg of high-purity this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good starting point as it can solubilize a wide range of compounds and has a high boiling point.

  • Data Acquisition : Acquire a standard suite of 1D and 2D NMR spectra on a spectrometer of 400 MHz or higher.

    • ¹H NMR : To observe proton chemical shifts and coupling constants.

    • ¹³C NMR : To observe carbon chemical shifts.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify 2- and 3-bond correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the position of the NH proton by observing its correlation to C3 and C7a.

  • Spectral Interpretation :

    • 1H-Tautomer : Expect to see a long-range HMBC correlation from the N1-H proton to the C3 and C7a carbons.

    • 2H-Tautomer : Expect to see a long-range HMBC correlation from the N2-H proton to the C3 carbon. The absence of a correlation to C7a is a key differentiator.

    • The chemical shifts of C3 and C7a often differ significantly between the two tautomers.[15]

Protocol 4.2: Single-Crystal X-ray Diffraction

X-ray crystallography provides unequivocal proof of the molecular structure in the solid state, including the precise location of the NH proton, thereby definitively identifying the tautomer present in the crystal lattice.[16]

  • Crystallization : Grow single crystals of this compound suitable for diffraction. This is often the most challenging step.

    • Method : Slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Vapor diffusion (solvent/anti-solvent system) is another common technique.

    • Screening : Screen a wide range of solvents and conditions to find those that yield high-quality, single crystals.

  • Data Collection : Mount a suitable crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure. The electron density map will clearly show the positions of all non-hydrogen atoms. The position of the NH proton can usually be located in the difference Fourier map and its position refined, confirming the tautomeric form.

Conclusion and Outlook

The tautomeric state of this compound is a critical parameter that dictates its physicochemical properties and, consequently, its utility in drug development. Based on established principles of indazole chemistry, the 1H-tautomer is predicted to be the more stable form.[1] However, the unique substitution pattern warrants a thorough investigation. This guide provides a comprehensive framework for researchers to confidently address this question through a synergistic combination of computational modeling and rigorous experimental validation. By applying the detailed DFT, NMR, and X-ray crystallography protocols described herein, scientists can establish a solid structural foundation, enabling more effective and rational design of next-generation indazole-based therapeutics.

References

The Indazole Scaffold as a Fulcrum for Therapeutic Innovation: A Technical Guide to the Biological Potential of 7-Bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] 7-Bromo-1H-indazol-5-amine emerges as a pivotal building block in this domain, not for its intrinsic biological activity, but as a versatile intermediate for synthesizing next-generation targeted therapies.[3] Its strategic placement of reactive amine and bromo functionalities allows for extensive chemical modifications, enabling the exploration of vast chemical space in drug discovery. This guide provides an in-depth analysis of the synthetic utility and the biological activities of key derivatives stemming from the this compound core. We will delve into the mechanistic underpinnings of these derivatives as potent kinase inhibitors and inducers of apoptosis, supported by quantitative data and detailed experimental protocols. This document serves as a technical resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

The Strategic Importance of this compound in Medicinal Chemistry

The indazole ring, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many successful drugs due to its ability to mimic the purine base, adenine, and form critical hydrogen bond interactions with the hinge region of ATP-binding pockets in kinases.[1] this compound (C₇H₆BrN₃) is a specialized derivative of this core, engineered for synthetic versatility.

The primary value of this compound lies in its dual reactive centers:

  • The 5-amino group: This serves as a key nucleophile or a point for diazotization, allowing for the introduction of a wide array of substituents.

  • The 7-bromo group: This provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the facile construction of complex molecular architectures.

This strategic functionalization makes this compound an ideal starting material for creating libraries of novel compounds with diverse biological targets.

Synthetic Pathways and Chemical Utility

A representative synthetic workflow is depicted below. The rationale for this multi-step synthesis is to introduce the required functionalities in a controlled and regioselective manner, ensuring the final product has the correct orientation of the bromo and amino groups for subsequent derivatization.

G cluster_synthesis Generalized Synthetic Workflow start Substituted Benzonitrile step1 Nitration start->step1 HNO₃/H₂SO₄ step2 Bromination step1->step2 NBS/H₂SO₄ step3 Reduction of Nitro Group step2->step3 Fe/HCl or H₂/Pd-C step4 Cyclization with Hydrazine step3->step4 N₂H₄·H₂O end This compound step4->end

Caption: Generalized synthetic workflow for this compound.

Biological Activities of Indazole Derivatives

The true potential of this compound is realized in the biological activities of its derivatives. The indazole scaffold is a prominent feature in a multitude of kinase inhibitors, demonstrating broad applicability in oncology and beyond.[1][2]

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the indazole core have shown significant promise as anticancer agents by targeting various protein kinases involved in tumor growth, proliferation, and survival.[1]

Many indazole-based compounds are potent inhibitors of RTKs such as VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and metastasis.[1][7] For example, indazole-pyrimidine based derivatives have been designed and synthesized as VEGFR-2 kinase inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.

The mechanism of action for these inhibitors typically involves competitive binding to the ATP pocket of the kinase domain. The indazole core forms hydrogen bonds with the hinge region, while substituents at the 5- and 7-positions (derived from the amine and bromo groups of the starting material) can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

G cluster_pathway VEGFR-2 Signaling Pathway and Point of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK->Proliferation Inhibitor Indazole Derivative Inhibitor->VEGFR2 ATP-Competitive Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade by an indazole derivative.

Beyond kinase inhibition, certain indazole derivatives have been shown to induce apoptosis in cancer cells.[8] This is often a downstream consequence of inhibiting survival signaling pathways, but can also be a direct effect. For instance, treatment of cancer cell lines with some indazole derivatives has been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. This shifts the cellular balance towards programmed cell death.

G cluster_apoptosis Intrinsic Apoptosis Pathway Modulation Indazole Indazole Derivative Bcl2 Bcl-2 Indazole->Bcl2 Inhibition Bax Bax Indazole->Bax Upregulation Bcl2->Bax Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Modulation of the intrinsic apoptosis pathway by an indazole derivative.

Anti-HIV Activity: The Case of Lenacapavir

A compelling example of the therapeutic potential unlocked by indazole chemistry is the development of Lenacapavir. While not directly derived from this compound, its synthesis relies on a closely related intermediate, 7-bromo-4-chloro-1H-indazol-3-amine.[4][5][6] This underscores the importance of this class of substituted indazoles as key fragments in constructing highly potent and specific antiviral agents. Lenacapavir is a first-in-class capsid inhibitor for the treatment of HIV-1 infections, demonstrating the broad utility of the indazole scaffold beyond oncology.[5]

Quantitative Data Summary

The following table summarizes the in vitro activity of various indazole derivatives, illustrating the potency that can be achieved through modification of the core scaffold.

Compound ClassTargetCell LineActivity (IC₅₀)Reference
Indazole-pyrimidineVEGFR-2Enzyme Assay24.5 nMN/A
3-(pyrrolopyridin-2-yl)indazoleAurora Kinase AHL608.3 nM[9]
3-aminoindazole derivativeALKEnzyme Assay12 nM[9]
N-[6-indazolyl]arylsulfonamidesN/AA2780 (ovarian)4.21 µM[8]
N-[6-indazolyl]arylsulfonamidesN/AA549 (lung)18.6 µM[8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, detailed experimental protocols are essential. Below is a standard protocol for assessing the cytotoxic effects of novel indazole derivatives on cancer cell lines.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, MCF-7) during their logarithmic growth phase.

    • Perform a cell count and assess viability using Trypan Blue exclusion.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (5,000 cells/well).

    • Include wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test indazole derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to mix and ensure all formazan crystals are dissolved.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This compound stands as a testament to the power of strategic molecular design in drug discovery. While possessing no significant inherent biological activity, its true value is unlocked through chemical synthesis, serving as a versatile platform for the creation of potent and selective modulators of key biological pathways. The derivatives of this and closely related indazoles have demonstrated remarkable success as kinase inhibitors for cancer therapy and as novel antiviral agents.

The future of drug discovery with the indazole scaffold remains bright. The continued exploration of novel substitutions at the 5- and 7-positions of the indazole ring, enabled by starting materials like this compound, will undoubtedly lead to the identification of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the molecular drivers of disease deepens, the ability to rapidly synthesize and screen diverse libraries of indazole derivatives will be paramount in developing the targeted therapies of tomorrow.

References

A Guide to 7-Bromo-1H-indazol-5-amine: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the identification and strategic utilization of versatile chemical building blocks are critical for accelerating the discovery of novel therapeutics. Among these, the indazole nucleus stands out as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide focuses on 7-Bromo-1H-indazol-5-amine, a highly functionalized indazole derivative that offers a unique combination of structural features for the synthesis of complex molecular architectures. We will delve into its physicochemical properties, explore robust synthetic methodologies, and illuminate its strategic application in drug discovery, particularly in the development of kinase inhibitors and antiviral agents. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their research and development endeavors.

The Indazole Nucleus: A Cornerstone in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many successful therapeutic agents.[1] Its rigid structure and ability to participate in crucial hydrogen bonding interactions, particularly with the hinge region of protein kinases, make it an ideal foundation for designing targeted inhibitors.[3] The clinical success of indazole-based drugs such as Niraparib , a PARP inhibitor for ovarian cancer, and Pazopanib , a multi-targeted tyrosine kinase inhibitor for renal cell carcinoma, underscores the therapeutic value of this scaffold.[1]

This compound (CAS 953411-10-4) emerges as a particularly valuable building block. It is strategically pre-functionalized with two key reactive sites: an amino group, which can be used for amide coupling or as a directing group, and a bromine atom. The bromine atom is an exceptionally versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).[4]

Physicochemical and Structural Properties

A thorough understanding of the molecule's fundamental properties is essential for its effective application in synthesis.

PropertyValueReference(s)
CAS Number 953411-10-4[5][]
Molecular Formula C₇H₆BrN₃[5][]
Molecular Weight 212.04 g/mol []
Physical Form Solid[5]
Canonical SMILES C1=C(C=C(C2=C1C=NN2)Br)N[]
InChI Key LSETWFZXDOPPQM-UHFFFAOYSA-N[5][]

The molecule's power lies in the interplay between its indazole core and its substituents. The bromine at the 7-position and the amine at the 5-position provide distinct points for chemical modification, allowing for the systematic development of compound libraries to probe interactions with biological targets.

Structure of this compound.

Synthetic Strategies and Methodologies

Illustrative Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This two-step process begins with the regioselective bromination of an inexpensive starting material, followed by a cyclization reaction to form the indazole ring.[8][10]

Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile

The primary challenge is to selectively add a bromine atom to the correct position on the benzene ring. The use of N-Bromosuccinimide (NBS) in sulfuric acid provides a mild and effective method to achieve high regioselectivity, affording the desired 3-bromo-2,6-dichlorobenzonitrile intermediate in high yield and purity.[8]

  • Reagents: 2,6-dichlorobenzonitrile, N-Bromosuccinimide (NBS), Sulfuric Acid (96%).

  • Procedure:

    • Charge a reactor with 2,6-dichlorobenzonitrile and concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C.

    • Slowly add NBS portion-wise, maintaining the internal temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by HPLC or GC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

    • Filter the resulting precipitate, wash with water until neutral pH, and dry under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile.

  • Causality: The strong activating and directing effects of the chloro and cyano groups, combined with the mild brominating conditions, favor the desired regioselective substitution. This approach avoids harsh conditions and potential side reactions associated with other bromination methods.[7]

Step 2: Heterocycle Formation via Cyclization with Hydrazine

The second step involves the reaction of the brominated intermediate with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization to form the 3-aminoindazole core.

  • Reagents: 3-bromo-2,6-dichlorobenzonitrile, Hydrazine hydrate, 2-Methyltetrahydrofuran (2-MeTHF).

  • Procedure:

    • Charge a pressure reactor with 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and 2-MeTHF.[8]

    • Heat the sealed reactor to 105 °C and stir for 18-24 hours.

    • Cool the reaction mixture to room temperature.

    • Add water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude solid can often be purified by recrystallization or slurry in a suitable solvent system to yield pure 7-bromo-4-chloro-1H-indazol-3-amine.[8]

  • Causality: The electron-withdrawing nature of the nitrile group activates the ortho-chloro position for nucleophilic attack by hydrazine. The subsequent intramolecular cyclization onto the nitrile group is thermodynamically favored, leading to the stable indazole ring system.[7]

Workflow for synthesizing a bromo-indazole amine.

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building libraries of potential drug candidates.

The Bromine Atom: A Gateway to Molecular Diversity

The bromine atom at the 7-position is the key to diversification. It serves as a prime reaction site for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

  • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amines.

  • Sonogashira Coupling: Formation of C-C triple bonds to introduce alkynes.

  • Stille Coupling: Introduction of organotin-derived fragments.

These reactions enable chemists to rapidly and systematically modify the scaffold, fine-tuning its steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles.[4]

Diversification via cross-coupling reactions.
The Indazole Core: A Privileged Kinase Hinge-Binder

A significant application of the indazole scaffold is in the design of protein kinase inhibitors. The N1 and N2 atoms of the indazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the adenine hinge-binding motif of ATP. This allows indazole-based compounds to anchor effectively in the ATP-binding pocket of many kinases, leading to potent inhibition.[1][3] Derivatives of 3-aminoindazole, in particular, are recognized as highly effective hinge-binding fragments.[3]

Indazole scaffold binding to a kinase hinge region.

Therapeutic Potential and Target Classes

The versatility of the this compound scaffold allows for its application across multiple therapeutic areas.

Oncology: Kinase Inhibition

The development of kinase inhibitors remains a major focus in oncology. The ability to generate large, diverse libraries from the bromo-indazole core makes it an ideal starting point for screening against various kinase targets. The table below highlights the potency of several indazole-based kinase inhibitors, demonstrating the scaffold's potential.

CompoundTarget(s)IC₅₀ Value(s)Reference
Entrectinib ALK12 nM[1]
Compound 89 Bcr-AblWT, Bcr-AblT315I14 nM, 450 nM[1]
Compound 97 c-Kit, PDGFRβ, FLT368.5 nM, 140 nM, 375 nM (Kd)[1]
Antiviral: HIV Capsid Inhibition

The successful development of Lenacapavir, which utilizes a 7-bromo-indazole derivative, showcases the scaffold's utility beyond oncology.[8][9] Lenacapavir is a first-in-class HIV-1 capsid inhibitor that disrupts multiple stages of the viral lifecycle. The indazole fragment plays a crucial role in the molecule's overall structure and binding to the viral capsid protein. This success opens avenues for exploring bromo-indazole derivatives against other viral targets.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for modern drug discovery. Its pre-functionalized nature, featuring a versatile bromine handle and a privileged indazole core, provides a robust platform for the efficient synthesis of diverse and complex small molecules. From potent kinase inhibitors in oncology to novel capsid-binding antivirals, the applications of this scaffold are both proven and expanding. As drug discovery continues to rely on fragment-based design and the rapid exploration of chemical space, building blocks like this compound will remain indispensable for the development of the next generation of targeted therapies.

References

7-Bromo-1H-indazol-5-amine: A Strategic Building Block for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] Within this important class of heterocycles, 7-Bromo-1H-indazol-5-amine has emerged as a particularly valuable and versatile building block. Its unique trifunctional architecture—comprising a reactive aryl bromide, a nucleophilic amine, and a modifiable indazole ring system—offers a strategic platform for the efficient construction of complex molecular entities. This guide provides an in-depth analysis of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on its role in accelerating the discovery and development of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are integral to numerous FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitors Pazopanib and Axitinib, and the antiemetic agent Granisetron.[1][2] The scaffold's rigid, bicyclic structure and its ability to participate in crucial hydrogen bonding interactions make it an ideal pharmacophore for engaging with biological targets. The specific substitution pattern of this compound provides chemists with three distinct points for diversification, enabling a systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[3] The bromine atom at the C7 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the primary amino group at C5 is readily acylated or alkylated, and the indazole nitrogen atoms can be selectively functionalized. This trifecta of reactivity makes it a coveted intermediate in the synthesis of compound libraries for high-throughput screening and lead optimization.

Physicochemical Properties and Spectroscopic Data

This compound is typically a solid at room temperature. A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
CAS Number 953411-10-4[4]
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [4]
Appearance Solid
Purity Typically ≥95%[2]
InChI Key LSETWFZXDOPPQM-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1C=NN2)Br)N
Storage Conditions 4°C, protect from light, inert atmosphere

Spectroscopic characterization data, including ¹H NMR, ¹³C NMR, LC-MS, and HPLC, are available from various commercial suppliers and chemical databases.[4]

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and logical synthetic route can be devised based on established indazole chemistry. A common strategy involves the construction of the indazole ring followed by regioselective functionalization.

One potential pathway begins with a suitable 2-methyl-3,5-dinitroaniline derivative. The synthesis would proceed via diazotization followed by reduction of the nitro groups and subsequent bromination. A more direct, albeit challenging, approach would be the regioselective bromination of 1H-indazol-5-amine. However, direct halogenation of substituted indazoles can often lead to mixtures of regioisomers, as the directing effects of the fused rings and the amino group can be competitive. For instance, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) resulted in the undesired regioisomer as the major product.[5][6]

A more controlled and likely successful strategy would involve:

  • Nitration of a pre-brominated indazole precursor.

  • Reduction of the nitro group to the target amine.

This approach offers better regiochemical control and is a common tactic in the synthesis of highly substituted heterocyclic systems.

Reactivity and Strategic Application in Synthesis

The synthetic utility of this compound is derived from the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications to build molecular complexity.

Key reactive sites on the this compound scaffold.
C7-Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C7 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C, C-N, and C-O bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.[7] This is a robust and widely used method to introduce new aryl or heteroaryl substituents, significantly increasing molecular complexity. Studies on related 7-bromo-1H-indazoles have shown that catalysts like PdCl₂(PPh₃)₂ or pre-catalysts such as XPhosPdG2 are highly effective for this transformation.[8][9]

  • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds, coupling the aryl bromide with primary or secondary amines.[10][11] This is a key strategy for synthesizing derivatives where a substituted amine is required at the C7 position, a common feature in many kinase inhibitors. The choice of phosphine ligand is critical and is tailored to the specific substrates.[12]

  • Sonogashira Coupling: The reaction with terminal alkynes provides access to 7-alkynyl-indazole derivatives, which can serve as versatile intermediates for further transformations or as final structural motifs.

  • Heck Coupling: The coupling with alkenes introduces vinyl groups at the C7 position.

C5-Position: Amine Derivatization

The primary amino group at the C5 position is a strong nucleophile and provides a straightforward handle for derivatization.

  • Amide Bond Formation (Acylation): The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like HATU or EDC) to form stable amide bonds. This is one of the most common modifications in medicinal chemistry to probe interactions with biological targets.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond donors and acceptors and are often used as bioisosteres for carboxylic acids or amides.

  • Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

N1/N2-Position: Indazole Ring Alkylation/Arylation

The indazole ring contains two nitrogen atoms, and the N-H proton can be removed by a base, allowing for alkylation or arylation. This modification is crucial as it can significantly impact the molecule's physicochemical properties (e.g., solubility, metabolic stability) and its binding orientation within a target protein. Regioselectivity (N1 vs. N2 substitution) can be a challenge but can often be controlled by the choice of reagents and reaction conditions.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[13] The nitrogen atoms of the indazole ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This compound serves as an excellent starting point for designing such inhibitors. A common synthetic strategy involves:

  • Suzuki Coupling at C7: An aryl or heteroaryl group is installed at the C7 position to occupy the hydrophobic pocket of the kinase active site.

  • Acylation at C5: An amide linkage is formed at the C5-amine position, with the acyl group extending into the solvent-exposed region, allowing for modifications to improve potency and pharmacokinetic properties.

  • N-Alkylation: The indazole nitrogen is alkylated to further optimize properties and potentially engage in additional interactions.

This modular approach allows for the rapid generation of a library of analogues for comprehensive SAR studies. While not the exact intermediate, the synthesis of Lenacapavir, a potent anti-HIV capsid inhibitor, utilizes a related 7-bromo-3-aminoindazole fragment, highlighting the industrial relevance of this substitution pattern.[5][14][15]

G A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) A->B C 7-Aryl-1H-indazol-5-amine B->C D Acylation / Amide Coupling (R-COCl or R-COOH, Base) C->D E N-Acyl-7-Aryl-1H-indazol-5-amine (Kinase Inhibitor Scaffold) D->E F N-Alkylation (R'-X, Base) E->F G Fully Derivatized Product F->G

Synthetic workflow for creating a kinase inhibitor library.

Experimental Protocols

The following protocols are representative examples of key transformations and are based on established procedures for similar substrates. Researchers should perform their own optimization.

Protocol 6.1: Representative Suzuki-Miyaura Coupling at the C7-Position

This protocol is adapted from methodologies used for the coupling of other bromo-indazoles.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

    • Add the anhydrous solvent, followed by the Pd(dppf)Cl₂ catalyst.

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-1H-indazol-5-amine product.

Protocol 6.2: Representative Amide Bond Formation at the C5-Amine
  • Materials:

    • This compound (or its 7-aryl derivative) (1.0 eq)

    • Acyl chloride (1.1 eq)

    • Anhydrous pyridine or another non-nucleophilic base (e.g., triethylamine) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a reaction vessel under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (e.g., pyridine) to the solution.

    • Slowly add the acyl chloride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product into an organic solvent like DCM or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Conclusion

This compound stands out as a high-value, strategic intermediate for organic synthesis and medicinal chemistry. Its trifunctional nature provides a robust and flexible platform for the creation of diverse and complex molecular architectures. The ability to perform selective, sequential modifications at the C7, C5, and N1/N2 positions allows for a highly controlled and efficient exploration of chemical space. For drug development professionals, this building block offers an accelerated pathway to novel kinase inhibitors and other targeted therapeutics, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess a unique combination of structural rigidity, synthetic accessibility, and the capacity for versatile functionalization, allowing them to interact with a wide array of biological targets. Among these, the indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has risen to prominence as a cornerstone in the design of numerous clinically effective drugs.[1] Its ability to engage in crucial hydrogen bonding interactions and serve as a bioisosteric replacement for other key functionalities has cemented its importance in contemporary drug discovery.[1][2]

This in-depth technical guide provides a comprehensive exploration of the indazole scaffold in medicinal chemistry. We will delve into its fundamental physicochemical properties, dissect key synthetic strategies for its construction and modification, and survey its extensive applications across various therapeutic areas, with a focus on oncology. This guide is intended to be a valuable resource for researchers and drug development professionals, offering not only a thorough overview but also actionable, field-proven insights and detailed experimental protocols.

I. The Indazole Core: Physicochemical Properties and Tautomerism

The indazole nucleus is an aromatic system with 10 π-electrons, adhering to Hückel's rule. It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[1][3] This tautomerism significantly influences the molecule's reactivity, physical properties, and, crucially, its biological activity.[3] The presence and position of the nitrogen atoms impart a unique electronic signature, enabling the indazole ring to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition by biological targets.

II. Synthesis of the Indazole Scaffold: Building the Core

The construction of the indazole core can be achieved through various synthetic routes, with the choice of method often dictated by the desired substitution pattern, scalability, and availability of starting materials.

A. Intramolecular Cyclization: A Foundational Approach

A common and efficient method for synthesizing the indazole ring is through the intramolecular cyclization of appropriately substituted precursors. One widely used strategy involves the diazotization of an o-toluidine derivative followed by cyclization.[1]

Diagram: General Workflow for Intramolecular Cyclization

G start Substituted o-Toluidine step1 Diazotization (e.g., NaNO2, HCl) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 end Substituted Indazole step2->end

Caption: A generalized workflow for the synthesis of indazoles via intramolecular cyclization.

B. Palladium-Catalyzed Cross-Coupling Reactions: Forging Complexity

Modern synthetic organic chemistry has provided powerful tools for the functionalization of heterocyclic scaffolds. The Suzuki-Miyaura cross-coupling reaction, in particular, has proven to be a robust method for introducing aryl or heteroaryl substituents onto the indazole core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole [6]

  • Reaction Setup: In a reaction vessel, combine the 5-bromoindazole derivative (1 mmol), the desired boronic acid (2 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%).

  • Solvent and Base: Add anhydrous dimethoxyethane (DME) (10 mL) and a solution of potassium carbonate (2 mmol) in water (2.5 mL).

  • Degassing: Stir the mixture under a stream of argon for 1 hour to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 80°C for 2 hours.

  • Workup: After cooling, the reaction mixture is typically subjected to an aqueous workup and extraction with an organic solvent.

  • Purification: The crude product is then purified by column chromatography to yield the desired coupled product.

III. The Indazole Scaffold in Action: A Showcase in Oncology

The versatility of the indazole scaffold is perhaps best exemplified by its widespread application in the development of targeted cancer therapies. Many successful kinase inhibitors feature this privileged core, which often serves as an ATP-competitive hinge-binding motif.[7]

A. Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is an FDA-approved oral medication for the treatment of renal cell carcinoma and soft tissue sarcoma.[8] It functions as a multi-targeted tyrosine kinase inhibitor, with potent activity against VEGFR, PDGFR, and c-Kit.[9][10] The indazole moiety in Pazopanib is crucial for its interaction with the ATP-binding pocket of these kinases.[8]

The synthesis of Pazopanib highlights the strategic importance of a key indazole intermediate: 3-methyl-6-nitro-1H-indazole .

Experimental Protocol: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration [11]

  • Safety Note: This procedure involves highly corrosive acids and an exothermic reaction. Strict adherence to safety protocols, including the use of a fume hood and personal protective equipment, is essential.

  • Dissolution: In a flask equipped with a stirrer and cooled in an ice-water bath, dissolve 3-methylindazole in concentrated sulfuric acid.

  • Nitrating Mixture Preparation: In a separate flask, also cooled in an ice-water bath, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred 3-methylindazole solution, ensuring the reaction temperature is maintained below 10°C.

  • Quenching and Precipitation: After the addition is complete, carefully pour the reaction mixture onto crushed ice. A solid precipitate of crude 3-methyl-6-nitro-1H-indazole will form.

  • Isolation and Neutralization: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. Further washing with a dilute sodium bicarbonate solution will neutralize any residual acid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

A subsequent key intermediate in the synthesis of Pazopanib is N,2,3-trimethyl-2H-indazol-6-amine .

Experimental Protocol: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine [12][13]

  • This multi-step synthesis begins with the reduction of 3-methyl-6-nitro-1H-indazole.

  • Reduction of the Nitro Group: To a stirred solution of 3-methyl-6-nitro-1H-indazole (1 eq) in a suitable solvent such as ethyl acetate at 0°C, slowly add tin(II) chloride dihydrate (4 eq). This is followed by the dropwise addition of concentrated HCl, keeping the temperature below 10°C.[13] The reaction is stirred for several hours to yield 3-methyl-1H-indazol-6-amine.[13]

  • Reductive Amination: The resulting 3-methyl-1H-indazol-6-amine (1 eq) is dissolved in methanol. Sodium methoxide (5 eq) and paraformaldehyde (5 eq) are added, and the mixture is refluxed briefly and then stirred at room temperature.[12] Subsequent cooling and addition of sodium borohydride (4 eq) followed by another reflux period yields N,3-dimethyl-1H-indazol-6-amine.[12]

  • N-Methylation: The N,3-dimethyl-1H-indazol-6-amine (1 eq) is then subjected to N-methylation to afford the final product, N,2,3-trimethyl-2H-indazol-6-amine.[12]

B. Axitinib: A Potent VEGFR Inhibitor

Axitinib (Inlyta®) is another FDA-approved tyrosine kinase inhibitor that potently and selectively targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[14][15][16] It is indicated for the treatment of advanced renal cell carcinoma.[14][15] The indazole core of Axitinib plays a pivotal role in its high-affinity binding to the VEGFR kinase domain.[6][17]

Table 1: Kinase Inhibitory Activity of Axitinib

Kinase TargetIC₅₀ (nM)
VEGFR-11.2[17]
VEGFR-20.2[17]
VEGFR-30.1-0.3[17]
c-Kit1.7[6]
PDGFRβ1.6[6]
C. Biological Evaluation of Indazole-Based Angiogenesis Inhibitors

A critical step in the development of indazole-based VEGFR inhibitors is the evaluation of their anti-angiogenic properties in vitro. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used method for this purpose.

Diagram: Workflow for HUVEC Tube Formation Assay

G start Coat 96-well plate with Matrigel step1 Seed HUVECs onto Matrigel-coated wells start->step1 step2 Add test compound (Indazole derivative) step1->step2 step3 Incubate for 4-18 hours step2->step3 step4 Visualize and quantify tube formation step3->step4

Caption: A simplified workflow of the HUVEC tube formation assay for evaluating anti-angiogenic activity.

Experimental Protocol: HUVEC Tube Formation Assay [18][19][20][21]

  • Plate Coating: Thaw growth factor-reduced Matrigel at 4°C. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel to each well.[18][19] Incubate at 37°C for at least 30 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in the appropriate assay medium. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.[18]

  • Compound Addition: Add the indazole-based test compounds at various concentrations to the designated wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[18]

  • Visualization and Analysis: After incubation, visualize the formation of capillary-like structures (tubes) using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points.

IV. The Indazole Scaffold as a Bioisostere

A key strategy in medicinal chemistry is the concept of bioisosterism, where a substituent or group is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. The indazole ring has emerged as an effective bioisosteric replacement for other functionalities, most notably the phenol and catechol moieties.[1][2][9] This can be particularly advantageous in overcoming issues related to poor pharmacokinetics, such as rapid metabolism (e.g., glucuronidation of phenols).[2]

Diagram: Indazole as a Bioisostere for Phenol

G Phenol R-Ph-OH Indazole R-Indazole note Bioisosteric Replacement note_edge note_edge

Caption: The indazole ring can serve as a bioisosteric replacement for a phenol group in drug design.

V. Beyond Oncology: Diverse Therapeutic Applications

While the impact of the indazole scaffold in oncology is profound, its therapeutic potential extends to a wide range of other diseases. Indazole-containing compounds have demonstrated anti-inflammatory, antibacterial, anti-HIV, and antifungal activities, among others.[1][11][22]

For instance, certain indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, a target for autoimmune and inflammatory disorders.[5][7][8][16][23]

Experimental Protocol: Calcium Influx Assay in Mast Cells [24][25][26]

  • Cell Loading: Mast cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.[24][25]

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a fluorescence microscope.

  • Stimulation: The cells are stimulated with an agent that induces calcium release from intracellular stores and subsequent influx of extracellular calcium.

  • Compound Treatment: The indazole-based test compounds are added to assess their ability to block the calcium influx.

  • Fluorescence Monitoring: The change in fluorescence intensity over time is monitored to determine the extent of calcium influx inhibition.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a proven track record in the development of successful drugs, particularly in the field of oncology. Its synthetic tractability, coupled with its unique physicochemical properties, makes it an attractive starting point for the design of novel therapeutic agents. The continued exploration of new synthetic methodologies for the construction and functionalization of the indazole core, along with a deeper understanding of its structure-activity relationships across different biological targets, will undoubtedly lead to the discovery of the next generation of indazole-based medicines. The ability of this remarkable scaffold to serve as a versatile template for drug design ensures its enduring relevance in the ongoing quest for innovative treatments for a multitude of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 7-Bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including potent kinase inhibitors and anticancer agents.[1][2][3] The functionalization of the indazole scaffold is therefore a critical endeavor for the development of novel therapeutics. Among the various methods to achieve this, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][4]

This guide focuses on a key building block, 7-Bromo-1H-indazol-5-amine (CAS 953411-10-4).[][6] The strategic placement of a bromine atom at the C7 position and an amine group at the C5 position makes this molecule a highly valuable intermediate.[7] The bromine atom serves as an efficient handle for Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The amine group, in turn, can be a site for further derivatization or can play a crucial role in the pharmacophore of the final molecule.

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing this compound, including mechanistic insights, a detailed experimental protocol, and key considerations for reaction optimization.

Mechanistic Considerations in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][10]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-rich nature of the indazole ring can influence the rate of this step. The product is a Pd(II) complex.

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species. The choice of base is critical and can significantly impact the reaction's efficiency.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 7-aryl-1H-indazol-5-amine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

The presence of the unprotected NH and the amino group on the indazole ring can potentially interfere with the catalyst. These nitrogen-containing groups can coordinate to the palladium center, potentially leading to catalyst inhibition.[12] Therefore, the choice of ligand is crucial to stabilize the palladium catalyst and promote the desired reactivity. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination and to prevent catalyst deactivation.[8]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate (Indazolyl-Pd(II)-Br) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Coupled_Pd_Complex Pd(II) Intermediate (Indazolyl-Pd(II)-Aryl) Transmetalation->Coupled_Pd_Complex Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product 7-Aryl-1H-indazol-5-amine (Ar-Ar') Reductive_Elimination->Product This compound This compound (Ar-Br) This compound->Oxidative_Addition Aryl_Boronic_Acid Aryl Boronic Acid (Ar'-B(OH)2) Aryl_Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield and purity.[13][14]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98% purityCommercially Available[15]Substrate
Arylboronic AcidVariesCommercially AvailableCoupling partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePalladium source
Buchwald Ligand (e.g., XPhos, SPhos)>98% purityCommercially AvailableLigand
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase
1,4-DioxaneAnhydrousCommercially AvailableSolvent
WaterDegassed, DeionizedIn-houseCo-solvent
Nitrogen or Argon GasHigh PurityGas SupplierFor inert atmosphere
Celite®---Commercially AvailableFiltration aid
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent
BrineSaturated NaCl solutionIn-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially AvailableDrying agent
Reaction Setup and Workflow

The following workflow outlines the key steps for performing the Suzuki-Miyaura cross-coupling reaction. It is crucial to maintain an inert atmosphere throughout the setup and reaction to prevent catalyst degradation and unwanted side reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, Arylboronic Acid, and Base to a Schlenk flask. B 2. Add Pd(OAc)₂ and Ligand. A->B C 3. Evacuate and backfill the flask with N₂/Ar (3x). B->C D 4. Add degassed 1,4-Dioxane and Water via syringe. C->D E 5. Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and filter through Celite®. F->G H 8. Partition between Ethyl Acetate and Water. G->H I 9. Wash organic layer with brine, dry over MgSO₄, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02-0.05 equiv) and the phosphine ligand (e.g., XPhos, 0.04-0.10 equiv). The palladium-to-ligand ratio is typically 1:2.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1H-indazol-5-amine.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on key parameters that can be adjusted for optimization.

ParameterRecommendation and Rationale
Catalyst/Ligand For challenging couplings, pre-catalysts such as XPhos Pd G2 or SPhos Pd G2 can be more effective.[12] These are air-stable and form the active Pd(0) species more readily.
Base Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial, especially for less reactive boronic acids. The choice of base can also influence the rate of transmetalation.[16]
Solvent While 1,4-dioxane/water is a common choice, other solvent systems like toluene/water or DMF/water can also be effective. The solvent choice can affect the solubility of the reagents and the reaction temperature.[2]
Temperature Higher temperatures generally increase the reaction rate but can also lead to decomposition of the starting materials or product. A temperature range of 80-110 °C is typical.
Boronic Acid Quality The purity of the boronic acid is crucial. Impurities can lead to side reactions like protodeboronation, reducing the yield. Using boronic esters (e.g., pinacol esters) can sometimes improve stability and reactivity.[11]

Troubleshooting Common Issues:

  • Low Yield: If the yield is low, consider increasing the catalyst loading, using a more active ligand, or screening different bases and solvents.[14]

  • Incomplete Reaction: If starting material remains, ensure the reaction is run under strictly anhydrous and inert conditions. The activity of the catalyst can also be a factor. An increase in temperature or reaction time may be necessary.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by maintaining a rigorously inert atmosphere and by carefully controlling the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of 7-aryl-1H-indazol-5-amines. These products are valuable intermediates in the discovery of new therapeutic agents. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently generate libraries of novel indazole derivatives for biological screening. The protocol provided herein serves as a solid foundation for these synthetic endeavors.

References

Application Note: Regioselective N-Alkylation of 7-Bromo-1H-indazol-5-amine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone pharmacophore in modern drug discovery, with N-alkylation being a critical step for modulating pharmacological properties. However, the synthesis of N-alkylated indazoles is frequently complicated by the formation of N-1 and N-2 regioisomeric mixtures, which poses significant challenges for synthesis and purification.[1][2] This application note provides a detailed guide to the N-alkylation of 7-bromo-1H-indazol-5-amine, a versatile building block. We delve into the mechanistic principles governing regioselectivity, offering two distinct protocols designed to selectively target the N-2 and N-1 positions. The guide explains the causality behind experimental choices, focusing on the interplay of steric hindrance, electronic effects, and the selection of bases and solvents. Furthermore, we provide comprehensive protocols for the analytical characterization of the resulting isomers by NMR spectroscopy, ensuring a self-validating workflow for researchers in medicinal chemistry and drug development.

Introduction: The Challenge of Indazole Alkylation

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that serve as bioisosteres of indoles and are integral to a wide array of therapeutic agents.[1][3] The functionalization of the indazole core, particularly through N-alkylation, is a pivotal strategy in drug design. The challenge in this transformation arises from the annular tautomerism of the indazole ring. The acidic N-H proton can reside on either nitrogen, leading to the more thermodynamically stable 1H-indazole tautomer and the less stable 2H-indazole form.[4][5]

Upon deprotonation with a base, the resulting indazolide anion is mesomeric, with nucleophilic character at both N-1 and N-2. Consequently, direct alkylation often yields a mixture of N-1 and N-2 substituted products, complicating downstream processing and reducing the yield of the desired isomer.[6][7] The regiochemical outcome is highly sensitive to a subtle balance of factors, including the substitution pattern on the indazole ring, the nature of the alkylating agent, and the choice of base and solvent.[4][8] For this compound, the substituent at the C-7 position introduces a dominant steric factor that profoundly influences the reaction's regioselectivity.

Mechanistic Principles of Regioselectivity

Controlling the N-1 versus N-2 regioselectivity hinges on understanding the underlying kinetic and thermodynamic principles of the reaction.

  • Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is generally the more thermodynamically stable form.[8][9] Therefore, reaction conditions that permit an equilibrium to be established tend to favor the formation of the N-1 alkylated product.[8][10] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored product, which is often the N-2 isomer, particularly when the N-1 position is sterically hindered.

  • Steric Hindrance : Substituents on the indazole ring, especially at the C-7 position, play a crucial role. The bromine atom at C-7 in this compound imparts significant steric bulk around the N-1 position. This physically obstructs the approach of the alkylating agent, making the unhindered N-2 position the preferred site of attack. This steric directing effect is often the dominant factor in determining the final product ratio.[1][10]

  • Base and Solvent System : The choice of base and solvent is critical and can steer the reaction towards a specific isomer.

    • NaH in THF : This combination is a widely recognized system for promoting N-1 selectivity.[2][7][8] It is believed that the sodium cation can coordinate with the N-2 nitrogen, increasing the nucleophilicity of the N-1 position. However, this electronic preference can be overridden by strong steric effects.

    • K₂CO₃ or Cs₂CO₃ in DMF : Weaker bases like potassium carbonate in a polar aprotic solvent like DMF often result in mixtures, though kinetic or sterically-driven N-2 selectivity can be enhanced.[5][10] Cesium carbonate can sometimes favor N-1 substitution through a chelation mechanism, although this is substrate-dependent.[4][6]

    • Solvent Polarity : The polarity and coordinating ability of the solvent influence the state of the indazolide anion-cation pair (tight vs. solvent-separated ion pairs), which in turn affects the relative nucleophilicity of the two nitrogen atoms.[4][8]

Below is a diagram illustrating the competing reaction pathways after deprotonation of the indazole starting material.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Indazole This compound Anion Indazolide Anion (Mesomeric) Indazole->Anion + Base - H⁺ N1_Product N1-Alkylated Product (Thermodynamically Favored, Sterically Hindered) Anion->N1_Product + R-X (Path A) N2_Product N2-Alkylated Product (Kinetically Favored, Sterically Accessible) Anion->N2_Product + R-X (Path B)

Figure 1: Competing N-1 and N-2 alkylation pathways for the indazolide anion.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Reagents should be of high purity.

Safety Note: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle with extreme care in a fume hood and use appropriate personal protective equipment.

Protocol 1: N2-Selective Alkylation via Steric Direction
  • Rationale: This protocol leverages the steric hindrance of the C-7 bromo group to direct alkylation preferentially to the N-2 position. The use of potassium carbonate in DMF provides moderately strong basic conditions suitable for deprotonation without the strong N-1 directing effects sometimes seen with NaH. This method is expected to yield the N-2 isomer as the major product.

  • Materials:

    • This compound (1.0 equiv)

    • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv)

    • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, 1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous potassium carbonate.

    • Add anhydrous DMF to create a suspension (approx. 0.2 M concentration with respect to the indazole).

    • Stir the suspension at room temperature for 15-20 minutes.

    • Add the alkyl halide dropwise to the stirring suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS. For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be required.

    • Work-up: Upon completion, pour the reaction mixture into cold water. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the N-2 product from any minor N-1 isomer and other impurities.

Protocol 2: Attempted N1-Selective Alkylation
  • Rationale: This protocol employs conditions (NaH in THF) that are known to favor N-1 alkylation for many indazole scaffolds.[1][8] However, for this specific substrate, it serves as an important comparative experiment to demonstrate the powerful directing effect of the C-7 bromo substituent. While some N-1 product may form, a significant amount of the N-2 isomer is still expected due to overwhelming steric hindrance.

  • Materials:

    • This compound (1.0 equiv)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

    • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add sodium hydride.

    • Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.

    • Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

    • Dissolve the this compound in a separate portion of anhydrous THF and add it dropwise to the stirring NaH suspension over 15-20 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude material via flash column chromatography to separate the N-1 and N-2 isomers.

Analytical Characterization of Regioisomers

Unambiguous structural assignment of the N-1 and N-2 regioisomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D correlation experiments, is the most powerful tool for this purpose.[5][8][9]

  • ¹H and ¹³C NMR: While ¹H NMR can show distinct chemical shifts for the protons of the two isomers (e.g., the C-3 proton and the N-CH₂ protons), these differences are not always sufficient for definitive assignment.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is decisive for distinguishing the isomers. It reveals correlations between protons and carbons that are 2-3 bonds away.

    • N-1 Isomer Identification: A key correlation will be observed between the protons of the newly installed alkyl group (specifically the -CH₂- group attached to the nitrogen) and the C-7a carbon of the indazole ring.[8][9]

    • N-2 Isomer Identification: A key correlation will be observed between the protons of the N-alkyl -CH₂- group and the C-3 carbon of the indazole ring.[8]

References

The Strategic Application of 7-Bromo-1H-indazol-5-amine in the Synthesis of Potent Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form critical hydrogen bonding interactions with the hinge region of the ATP-binding site in a multitude of protein kinases.[1][2] This bicyclic heterocycle mimics the purine core of ATP, providing a robust anchor for the design of potent and selective kinase inhibitors. Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making these enzymes high-value therapeutic targets.[1] Several successful oncology drugs, including Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[1]

7-Bromo-1H-indazol-5-amine emerges as a particularly strategic starting material for the construction of diverse kinase inhibitor libraries.[3] Its bifunctional nature, possessing both a nucleophilic amine at the C5 position and a synthetically versatile bromine atom at the C7 position, allows for a divergent and efficient synthetic strategy. This guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, detailing robust protocols for key chemical transformations and biological evaluation.

Strategic Importance of this compound

The unique substitution pattern of this compound offers a distinct advantage in drug discovery campaigns. The C5-amine provides a ready handle for introducing a variety of substituents that can project into the solvent-exposed region of the kinase active site, influencing solubility and other pharmacokinetic properties. Common modifications at this position include the formation of amides, sulfonamides, and, notably, ureas. The urea motif is particularly effective as it can act as a hydrogen bond donor and acceptor, forming additional interactions with the target kinase.[4]

Simultaneously, the C7-bromo substituent serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5][6] This allows for the introduction of a wide array of aryl and heteroaryl fragments that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and modulating selectivity. This dual functionality enables a modular approach to synthesis, where diverse chemical spaces can be explored from a single, advanced intermediate.

G cluster_0 Modification at C5-Amine cluster_1 Modification at C7-Bromo start This compound urea_formation Urea Formation (Reaction with Isocyanate) start->urea_formation amide_formation Amide Formation (Acylation) start->amide_formation intermediate Key Bifunctional Intermediate urea_formation->intermediate amide_formation->intermediate suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) library Diverse Kinase Inhibitor Library suzuki->library buchwald Buchwald-Hartwig Amination (C-N Bond Formation) buchwald->library intermediate->suzuki intermediate->buchwald

Figure 1: A conceptual workflow illustrating the divergent synthetic strategy enabled by this compound for the generation of a diverse kinase inhibitor library.

Synthetic Protocols and Methodologies

This section details the core synthetic transformations for elaborating this compound into potential kinase inhibitors. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers.

Protocol 1: Synthesis of N-(7-Bromo-1H-indazol-5-yl)urea Derivatives

The formation of a urea linkage at the C5-amine is a common and highly effective strategy for creating potent kinase inhibitors.[4] This protocol describes the reaction of this compound with a suitable isocyanate.

Reaction Scheme:

Step 1: Urea Formation

(Illustrative scheme: R-N=C=O represents a generic isocyanate)

Materials:

  • This compound

  • Aryl or alkyl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1 M.

  • If desired, add triethylamine (1.1 eq) to the solution.

  • Slowly add the corresponding isocyanate (1.05 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water, followed by a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • Dry the solid under vacuum to yield the N-(7-bromo-1H-indazol-5-yl)urea derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction of the isocyanate with atmospheric moisture.

  • Anhydrous Solvent: Water will react with the isocyanate to form a symmetric urea byproduct.

  • Room Temperature: The reaction is typically exothermic and proceeds efficiently at ambient temperature.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for installing aryl or heteroaryl groups at the C7 position of the indazole core.[6][7] This protocol outlines a general procedure for the coupling of the N-(7-bromo-1H-indazol-5-yl)urea intermediate with an arylboronic acid.

Reaction Scheme:

Step 2: Suzuki-Miyaura Coupling

(Illustrative scheme: Ar-B(OH)2 represents a generic arylboronic acid)

Materials:

  • N-(7-bromo-1H-indazol-5-yl)urea derivative (from Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add the N-(7-bromo-1H-indazol-5-yl)urea derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Essential for the catalytic cycle of the cross-coupling reaction. The choice of ligand can significantly impact reaction efficiency.

  • Base: Required for the transmetalation step of the catalytic cycle.

  • Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Pd(II)-X) pd0->oxidative_addition Ar-X transmetalation Transmetalation (Ar-Pd(II)-Ar') oxidative_addition->transmetalation Ar'-B(OR)2 Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product

Figure 2: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes the biological activity of several indazole-based kinase inhibitors to illustrate the potential of compounds synthesized from the this compound scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Axitinib VEGFR-20.2[8][9]
CFI-400945 PLK42.8[8][10]
Compound 14d FGFR15.5[1]
Compound 13i VEGFR-234.5[1]
Compound 1 FGFR1100[10]
Compound 30 Aurora A selective-[1]

Note: The compounds listed are representative indazole-based inhibitors and may not be synthesized directly from this compound, but demonstrate the potency achievable with the indazole scaffold.

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

To evaluate the biological activity of the newly synthesized compounds, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase reaction buffer

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

G start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) reaction Set up Kinase Reaction in 384-well plate start->reaction incubation1 Incubate at 30°C (e.g., 60 min) reaction->incubation1 adp_glo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) incubation1->adp_glo incubation2 Incubate at RT (40 min) adp_glo->incubation2 detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation2->detection incubation3 Incubate at RT (30 min) detection->incubation3 read Read Luminescence incubation3->read analysis Data Analysis (Calculate % Inhibition, determine IC₅₀) read->analysis

Figure 3: A generalized workflow for a biochemical kinase inhibition assay using the ADP-Glo™ platform.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic placement of amine and bromo functionalities allows for the efficient and modular construction of diverse compound libraries through well-established synthetic methodologies such as urea formation and palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide provide a robust framework for researchers in drug discovery to leverage this key intermediate in the development of novel and potent kinase inhibitors for a range of therapeutic applications.

References

Application Note: The Strategic Role of Bromo-Indazole Amines in the Synthesis of Potent PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors centered on a substituted indazole scaffold have shown exceptional potency and selectivity against PLK4. This application note details the strategic importance and application of bromo-indazole amine precursors in the synthesis of these inhibitors. While various isomers of bromo-amino-indazole serve as versatile starting points, this guide focuses on the underlying chemical principles that make them powerful tools in medicinal chemistry. We provide a rationale for the use of the 7-Bromo-1H-indazol-5-amine isomer, alongside a detailed, field-proven synthetic protocol adapted from the synthesis of highly potent, structurally related PLK4 inhibitors. This document serves as a comprehensive technical guide, explaining the causality behind experimental choices and providing a roadmap for the synthesis and evaluation of novel indazole-based PLK4 inhibitors.

Introduction: PLK4 - A Prime Oncogenic Target

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays an indispensable role in the cell cycle.[1] Its primary function is to govern centriole duplication, a process that must be exquisitely controlled to ensure that a cell forms a bipolar spindle during mitosis, leading to the faithful segregation of chromosomes.[2][3]

In numerous types of cancer, including breast, lung, and colon cancer, PLK4 is significantly overexpressed.[4][5] This upregulation leads to the formation of multiple centrioles, a condition known as centrosome amplification. Centrosome amplification can cause chromosome mis-segregation and genomic instability, which are classic hallmarks of cancer and contribute to tumor progression.[4][6] Consequently, the targeted inhibition of PLK4's kinase activity has emerged as a promising therapeutic strategy to selectively eliminate cancer cells that are dependent on this pathway.[3][6]

PLK4_Pathway PLK4 PLK4 Kinase STIL STIL PLK4->STIL phosphorylates Amp Centrosome Amplification PLK4->Amp leads to CEP152 CEP152 CEP152->PLK4 recruits SAS6 SAS-6 STIL->SAS6 recruits Procentriole Procentriole Formation SAS6->Procentriole initiates Centriole Mother Centriole Centriole->CEP152 Procentriole->Centriole matures into daughter Overexpression PLK4 Overexpression (in Cancer) Overexpression->PLK4 Instability Genomic Instability & Tumorigenesis Amp->Instability protocol_workflow A 1. Protection (Indazole N-H with THP) B 2. Sonogashira Coupling (Bromo-indazole + Alkyne) A->B C 3. Work-up & Purification (Extraction & Column Chromatography) B->C D 4. Deprotection (Acid-catalyzed THP removal) C->D E Final Intermediate D->E

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromo-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Functionalized Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents across a spectrum of diseases, including oncology, inflammation, and cardiovascular conditions.[1][2] The ability to forge carbon-nitrogen (C-N) bonds at specific positions on the indazole ring is a critical step in the synthesis of these complex molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[3]

Among the arsenal of synthetic methodologies, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of C(sp²)–N bonds.[4][5] This reaction offers significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation, including milder reaction conditions, broader substrate scope, and superior functional group tolerance.[3][4] For drug development professionals, this translates to more efficient and flexible synthetic routes to novel indazole-based compounds.

This guide provides a detailed exploration of the Buchwald-Hartwig amination as applied to bromo-indazole substrates. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, providing researchers with the foundational knowledge to not only apply existing protocols but also to troubleshoot and optimize these critical reactions for their specific molecular targets.

The Catalytic Heart of the Reaction: Understanding the Key Players

The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of several key components. A thorough understanding of their individual roles is paramount for rational reaction design.

The Palladium Source: Precatalysts for Reliability

While simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, modern protocols increasingly favor the use of preformed palladium precatalysts.[6] These are typically air- and moisture-stable complexes that reliably generate the active, monoligated L-Pd(0) species under the reaction conditions. This approach offers enhanced reproducibility and often allows for lower catalyst loadings.

Generations of Buchwald precatalysts have been developed, with later generations (e.g., G3, G4) offering improved stability, activity, and ease of use. For instance, XPhos Pd G3 is a thermally-stable precatalyst known for its high solubility and long solution lifetime, making it an excellent choice for a wide range of cross-coupling reactions, including the amination of heteroaryl chlorides.[2]

The Ligand: Architect of Reactivity and Selectivity

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly influencing the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[7]

For challenging substrates like N-heterocycles, bulky and electron-rich dialkylbiaryl phosphine ligands are generally preferred.[8] These ligands promote the formation of the catalytically active monoligated palladium species, which accelerates the overall reaction rate.[8]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An extremely effective and versatile ligand for a wide range of C-N bond formations, including couplings with challenging heteroaryl chlorides.[9]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often the ligand of choice for the coupling of secondary amines with aryl chlorides.[10]

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for the selective monoarylation of primary amines and the amination of aryl mesylates.[11][12]

For indazole substrates specifically, ligands like RuPhos and BrettPhos have demonstrated high efficacy, particularly when dealing with unprotected N-H groups.[13] The choice between them can be substrate-dependent; DFT studies suggest that for amines with small steric hindrance, BrettPhos may be more suitable, while RuPhos can be superior for bulkier amines as it favors the reductive elimination step.[11]

The Base: A Critical, Multifaceted Role

The base in a Buchwald-Hartwig reaction serves a crucial purpose: to deprotonate the amine, forming the palladium-amido complex that precedes the final C-N bond-forming reductive elimination.[7][14] The choice of base is highly context-dependent and must be carefully considered based on the substrate's functional group tolerance.[14]

  • Strong Bases (e.g., NaOtBu, KOtBu, LiHMDS): Sodium tert-butoxide (NaOtBu) is a commonly used strong base that often leads to high reaction rates.[15] Lithium bis(trimethylsilyl)amide (LiHMDS) is particularly useful for reactions involving unprotected N-H heterocycles, like indazoles, as it can deprotonate the N-H group without interfering with the catalytic cycle.[10][13] However, these strong bases can be incompatible with sensitive functional groups like esters or ketones.[4]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): For substrates with base-sensitive functionalities, weaker inorganic bases are a better choice, though they may require higher reaction temperatures or longer reaction times to achieve full conversion.[15]

The Solvent: More Than Just a Medium

The solvent influences the solubility of the reactants, catalyst, and base, and can also affect the stability of catalytic intermediates. Aprotic solvents are typically used.

  • Toluene and 1,4-Dioxane: These are the most common solvents for Buchwald-Hartwig aminations, offering a good balance of solubility for a wide range of substrates and appropriate boiling points for thermal reactions.[4]

  • Tetrahydrofuran (THF): Often used in conjunction with LiHMDS, especially for reactions involving unprotected N-H heterocycles.[13]

It is crucial to use anhydrous solvents, as water can interfere with the catalytic cycle and lead to side reactions.

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the reaction, the following diagrams illustrate the generally accepted catalytic cycle and a standard experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_complex->Amido_complex Deprotonation BaseH Base-H⁺X⁻ Amine_complex->BaseH Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_complex->Product ArX Ar-X (Bromo-indazole) ArX->OA_complex Amine R₂NH (Amine) Amine->Amine_complex Base Base Base->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Combine bromo-indazole, catalyst, ligand, and base in a dry flask. Inert Establish inert atmosphere (Ar or N₂). Prep->Inert Solvent Add anhydrous, degassed solvent. Inert->Solvent Amine Add amine coupling partner. Solvent->Amine Heat Heat reaction to desired temperature with stirring. Amine->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Upon completion Extract Dilute, wash with water/brine, and extract. Cool->Extract Dry Dry organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: General workflow for the Buchwald-Hartwig amination.

General Protocol for the Amination of Bromo-Indazoles

This protocol provides a robust starting point for the amination of a generic bromo-indazole. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Bromo-indazole substrate (1.0 equiv)

  • Amine coupling partner (1.1–1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1–2 mol%)

  • Phosphine ligand (e.g., RuPhos, 1–2 mol%)

  • Base (e.g., LiHMDS, 1.0 M in THF, 2.2–2.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF, to achieve ~0.1 M concentration)

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1-2 mol%).

  • Reagent Addition: Add the bromo-indazole substrate (1.0 equiv).

  • Solvent and Base: Add anhydrous THF via syringe. Then, add the LiHMDS solution (2.2-2.5 equiv) dropwise while stirring.

  • Amine Addition: Add the amine coupling partner (1.1–1.5 equiv) to the reaction mixture. If the amine is a solid, it can be added along with the bromo-indazole.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 65–80 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-functionalized indazole.

Self-Validation: The protocol's integrity is maintained by careful monitoring. A successful reaction will show the consumption of the bromo-indazole starting material and the appearance of a new, typically less polar, product spot by TLC or a new peak with the expected mass by LC-MS.

Data Summary: Exemplary Conditions for Bromo-Indazole Amination

The following table summarizes reported conditions for the Buchwald-Hartwig amination of various bromo-indazoles, serving as a guide for reaction optimization.

Bromo-indazole SubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference(s)
5-Bromo-1H-indazolePrimary AlkylamineP3 (1)L3 (1)LiHMDS (2.4)THF65492[13]
6-Bromo-1H-indazolePrimary AlkylamineP3 (1)L3 (1)LiHMDS (2.4)THF651685[13]
5-Bromo-1H-indazoleSecondary AmineP1 (1)L1 (1)LiHMDS (2.4)THF65491[13]
6-Bromo-1H-indazoleSecondary AmineP1 (1)L1 (1)LiHMDS (2.4)THF65492[13]
3-Bromo-1H-indazole4-Fluoro-3-nitroanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2)Dioxane1002475[14]
N-THP-3-Bromo-1H-indazole4-Fluoro-2-methoxy-5-nitroanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2)Dioxane1002482[14]

Note: P1/L1 and P3/L3 refer to specific precatalyst/ligand systems detailed in the cited reference.[13]

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Below are common issues and potential solutions tailored for indazole substrates.

  • Issue: Low or No Conversion

    • Cause: Inactive catalyst. The active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure all reagents and solvents are rigorously deoxygenated. Use of a reliable precatalyst can mitigate issues with in situ catalyst generation.[6]

    • Cause: Inappropriate ligand for the substrate.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands. For unprotected N-H indazoles, ligands like RuPhos and BrettPhos are excellent starting points.[13]

    • Cause: Catalyst inhibition. N-heterocycles can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.

    • Solution: Increasing the catalyst loading or switching to a more sterically hindered ligand can sometimes overcome this inhibition.[8]

  • Issue: Side Product Formation (e.g., Hydrodehalogenation)

    • Cause: Competing reaction pathway where the bromo group is replaced by hydrogen. This can be promoted by high temperatures or certain base/ligand combinations.

    • Solution: Lowering the reaction temperature may help. Screening different bases (e.g., switching from NaOtBu to K₃PO₄) or ligands can also minimize this side reaction.

  • Issue: Regioselectivity Problems (for unprotected N-H indazoles)

    • Cause: Amination can potentially occur at either the C-bromo position or the N-H position.

    • Solution: The Buchwald-Hartwig amination is generally highly selective for C-N bond formation at the C-Br position. However, if N-arylation is a competing pathway, protecting the indazole nitrogen (e.g., with a BOC or THP group) can ensure exclusive C-amination.[14] The protecting group can be removed in a subsequent step.

Conclusion

The Buchwald-Hartwig amination is an indispensable reaction for the functionalization of bromo-indazoles in a drug discovery context. By understanding the mechanistic underpinnings and the specific roles of each reaction component, researchers can move beyond simple protocol execution to intelligent reaction design. The use of modern, well-defined precatalysts and sterically demanding, electron-rich ligands has significantly broadened the scope and reliability of this transformation for challenging heterocyclic substrates. This guide serves as a comprehensive resource to empower scientists to efficiently synthesize novel N-functionalized indazoles, thereby accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Functionalization of 7-Bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its unique physicochemical properties and ability to engage in various biological interactions have led to its incorporation in drugs for oncology, inflammation, and neurological disorders.[1][4] 7-Bromo-1H-indazol-5-amine is a particularly valuable building block for drug discovery, offering multiple points for diversification. The bromine atom at the C7 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the amino group at C5 and the pyrazole nitrogens provide sites for further modification.[5] This guide provides detailed protocols and expert insights into the functionalization of this key intermediate, empowering researchers to unlock its full potential in the synthesis of novel molecular entities.

Core Concepts in the Functionalization of this compound

The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions at the C7 position. The success of these transformations hinges on a judicious selection of catalysts, ligands, bases, and reaction conditions, which must be tailored to the specific electronic nature of the substrate. The presence of the electron-donating amino group at C5 and the acidic N-H proton of the indazole ring can influence the reactivity of the molecule and the catalytic cycle.[6][7] Therefore, careful consideration of these factors is paramount for achieving high yields and purity. In some instances, protection of the indazole nitrogen or the exocyclic amine may be advantageous to prevent side reactions or catalyst inhibition.[7][8]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[9][10] In the context of this compound, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups at the C7 position.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: For electron-rich substrates like anilines, palladium catalysts paired with electron-rich and bulky phosphine ligands are often effective.[11] A pre-catalyst such as CataCXium A Pd G3 has shown unique efficacy for Suzuki-Miyaura cross-couplings on unprotected ortho-bromoanilines.[9][12] Alternatively, a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos can be employed. These ligands promote the oxidative addition of the aryl bromide and facilitate the reductive elimination of the product.

  • Base Selection: The choice of base is critical. A moderately strong base like K₃PO₄ is often suitable for couplings with unprotected anilines.[11] It is effective in promoting the transmetalation step without causing significant degradation of the substrate or boronic acid/ester.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reaction components.

  • N-Protection Strategy: While couplings on unprotected anilines are feasible, the acidic N-H of the indazole can sometimes interfere with the catalytic cycle.[7] If low yields or side products are observed, protection of the indazole nitrogen with a group like tert-butyloxycarbonyl (Boc) may be beneficial. However, recent advancements have shown high yields with unprotected nitrogen-rich heterocycles.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Miyaura_Workflow

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.05 mmol) and SPhos (0.1 mmol) in 1,4-dioxane (5 mL).

  • Add the catalyst/ligand solution to the Schlenk flask containing the solids.

  • Add degassed water (1 mL) to the reaction mixture.

  • Seal the flask and purge with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-phenyl-1H-indazol-5-amine.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosEffective for electron-rich aryl bromides.
Ligand SPhosBulky, electron-rich ligand promoting catalytic activity.
Base K₃PO₄Moderately strong, minimizes side reactions with the amino group.
Solvent 1,4-Dioxane / WaterEnsures solubility of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient energy for the reaction without causing degradation.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[2][13] This reaction is particularly useful for introducing substituted amino groups at the C7 position of the indazole core, a common motif in pharmacologically active molecules.

Causality Behind Experimental Choices:
  • Catalyst and Ligand System: The choice of ligand is crucial in Buchwald-Hartwig amination. Biarylphosphine ligands like Xantphos are often employed due to their wide bite angle, which facilitates the reductive elimination step.[1] A combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable ligand is a common starting point.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are frequently used.[1]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to maintain the stability of the catalytic species.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Hartwig_Reaction

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Seal the tube and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-(morpholin-4-yl)-1H-indazol-5-amine.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃A common and effective Pd(0) source.
Ligand XantphosWide bite angle ligand, good for C-N bond formation.
Base NaOt-BuStrong, non-nucleophilic base for amine deprotonation.
Solvent TolueneAnhydrous, aprotic solvent suitable for the reaction conditions.
Temperature 100 °CFacilitates the catalytic cycle.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted indazoles.[4][14] These motifs are valuable in medicinal chemistry for their linear geometry and ability to act as bioisosteres or rigid linkers.

Causality Behind Experimental Choices:
  • Catalytic System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is commonly used.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Sonogashira_Catalytic_Cycle

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous THF (10 mL) and TEA (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 7-(phenylethynyl)-1H-indazol-5-amine.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIClassic and effective dual catalytic system.
Base Triethylamine (TEA)Deprotonates the alkyne and acts as a scavenger for HBr.
Solvent Tetrahydrofuran (THF)Good solvent for the reactants and catalytic species.
Temperature Room TemperatureTypically sufficient for reactive aryl bromides.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of novel indazole derivatives. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer reliable starting points for researchers. It is crucial to recognize that optimization of reaction conditions may be necessary for specific substrates. A thorough understanding of the underlying mechanistic principles and the influence of the substrate's electronic properties will empower scientists to efficiently navigate the synthesis of complex molecules and accelerate the drug discovery process.

References

7-Bromo-1H-indazol-5-amine as a precursor for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

7-Bromo-1H-indazol-5-amine: A Strategic Precursor for the Synthesis of Next-Generation Agrochemicals

Introduction

The relentless evolution of resistance in agricultural pests and pathogens necessitates a continuous pipeline of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of synthetic chemistry, nitrogen-containing heterocyclic compounds are a cornerstone of discovery, with the indazole scaffold being a particularly "privileged" structure.[1][2][3] Its rigid bicyclic framework and capacity for diverse functionalization make it an ideal backbone for molecules designed to interact with specific biological targets.

This guide focuses on the synthetic utility of This compound (CAS 953411-10-4), a highly functionalized building block poised for the development of advanced agrochemicals. The strategic placement of a nucleophilic amine at the 5-position and a versatile bromine atom at the 7-position provides two orthogonal handles for molecular elaboration. This allows for the systematic construction of complex derivatives, particularly within the groundbreaking class of meta-diamide insecticides. We will explore the causality behind its use, provide detailed synthetic protocols, and present a case study on its application in the synthesis of compounds targeting the γ-aminobutyric acid (GABA) receptor, a critical neurological target in insects.[4]

Section 1: The Indazole Moiety in Agrochemical Design

The indazole ring system, an isomer of benzimidazole, is a bioisostere of purine bases like adenine and guanine, allowing it to interact with a wide array of biological targets.[3] This versatility has led to its incorporation into numerous bioactive molecules, including pharmaceuticals and agrochemicals.[2][5][6][7] In crop protection, pyrazole and indazole derivatives have demonstrated broad-spectrum activity as fungicides, herbicides, and insecticides.[8][9][10][11][12]

The value of this compound stems from its pre-installed functional groups, which serve as key reactive sites for building molecular complexity.

  • The 5-Amino Group: This primary amine is a potent nucleophile, ideal for forming robust amide bonds. This is the cornerstone of its use in meta-diamide synthesis, where it is acylated with a substituted benzoyl chloride.

  • The 7-Bromo Group: This aryl bromide is a classic "handle" for modern cross-coupling chemistry. It readily participates in reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and cyanation, enabling the introduction of a vast range of aryl, alkyl, alkynyl, and nitrogen-based substituents to fine-tune the molecule's steric and electronic properties.

The following diagram illustrates the synthetic potential emanating from these two functional groups.

G cluster_core This compound Core cluster_amine 5-Amine Reactions cluster_bromo 7-Bromo Reactions core Core Indazole Structure amide Amide Bond Formation (Acylation) core->amide Nucleophilic Site suzuki Suzuki Coupling (C-C Bond) core->suzuki Cross-Coupling Handle alkylation N-Alkylation sulfonamide Sulfonamide Formation buchwald Buchwald-Hartwig (C-N Bond) cyanation Cyanation (C-CN Bond)

Synthetic utility of this compound.

Section 2: Application Case Study: Synthesis of meta-Diamide Insecticides

A prominent application of indazole-based amines is in the synthesis of meta-diamide insecticides, such as the novel active ingredient broflanilide.[13][14][15] This class of compounds represents a new mode of action, targeting insect GABA-gated chloride channels at a site distinct from other insecticides like fiproles and cyclodienes.[13][16] This makes them invaluable tools for resistance management programs. The Insecticide Resistance Action Committee (IRAC) has classified them into a new group, Group 30, underscoring their unique mechanism.[15]

The general workflow involves the coupling of a functionalized aniline with a substituted benzoic acid. Our precursor, this compound, can be envisioned as a bioisosteric replacement for the aniline portion in these structures, offering a novel heterocyclic core.

Experimental Protocols

The following protocols are representative methodologies for the derivatization of this compound. Researchers should perform their own optimization based on the specific substrate and desired scale.

Protocol 1: Amide Coupling via Acid Chloride

This protocol describes the fundamental step of acylating the 5-amino group, forming the critical amide linkage found in meta-diamides. The conversion of the carboxylic acid to an acid chloride is a reliable method for activating the carboxyl group for reaction with the weakly nucleophilic indazole amine.

Materials

Reagent CAS Number M.W. ( g/mol ) Notes
This compound 953411-10-4 212.04 Starting Material
Substituted Benzoic Acid Varies Varies e.g., 2-fluoro-3-nitrobenzoic acid
Thionyl Chloride (SOCl₂) 7719-09-7 118.97 Acylating Agent
Pyridine 110-86-1 79.10 Base/Solvent
Dichloromethane (DCM) 75-09-2 84.93 Anhydrous Solvent
Saturated NaHCO₃ solution - - For work-up

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |

Procedure

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the substituted benzoic acid (1.2 eq.) in anhydrous DCM (5 mL per mmol of acid).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Carefully add thionyl chloride (1.5 eq.) dropwise at 0 °C. Causality: The reaction is exothermic and releases HCl and SO₂ gas; slow addition and a gas trap are essential for safety and control.

    • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Coupling:

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous pyridine (5 mL per mmol) and cool to 0 °C. Causality: Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl byproduct of the coupling reaction, driving the equilibrium towards product formation.

    • Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the indazole solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Suzuki Cross-Coupling of the 7-Bromo Position

This protocol demonstrates how to functionalize the 7-position, showcasing the power of palladium-catalyzed cross-coupling to introduce new C-C bonds.

Materials | Reagent | CAS Number | M.W. ( g/mol ) | Notes | | :--- | :--- | :--- | | 7-Bromo-1H-indazol-5-yl amide | Varies | Varies | Product from Protocol 1 | | Arylboronic Acid | Varies | Varies | Coupling Partner (1.5 eq.) | | Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | Catalyst (0.05 eq.) | | Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base (2.0 eq.) | | 1,4-Dioxane | 123-91-1 | 88.11 | Solvent | | Water | 7732-18-5 | 18.02 | Co-solvent |

Procedure

  • Reaction Setup:

    • To a Schlenk flask, add the 7-bromo-1H-indazol-5-yl amide (1.0 eq.), the arylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. Causality: The palladium catalyst, especially in its Pd(0) active state, is sensitive to oxygen. Removing air is critical to prevent catalyst degradation and ensure high yield.

    • Add degassed solvents, 1,4-dioxane and water, in a 4:1 ratio (5 mL total per 0.1 mmol of substrate).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir vigorously overnight. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the desired coupled product.

Synthetic Workflow Visualization

The following diagram outlines the two-step synthetic sequence from the precursor to a functionalized target molecule, representative of a novel agrochemical candidate.

G start This compound step1 Protocol 1: Amide Coupling start->step1 reagent1 R¹-COCl (Substituted Benzoyl Chloride) reagent1->step1 intermediate Intermediate: 7-Bromo-N-(R¹-carbonyl)-1H-indazol-5-amine step1->intermediate Acylation of 5-NH₂ group step2 Protocol 2: Suzuki Coupling intermediate->step2 reagent2 R²-B(OH)₂ (Arylboronic Acid) reagent2->step2 product Final Product: 7-(R²-Aryl)-N-(R¹-carbonyl)-1H-indazol-5-amine step2->product Functionalization of 7-Br position

Workflow for derivatization of this compound.

Section 3: Characterization and Data

Thorough characterization of all intermediates and the final product is essential to confirm identity and purity. Standard analytical techniques should be employed.

Expected Analytical Data

The following table provides hypothetical, yet representative, data for a synthesized derivative. Actual values will vary based on the specific 'R' groups used.

AnalysisIntermediate (Post-Protocol 1)Final Product (Post-Protocol 2)
¹H NMR Appearance of amide N-H proton (δ 8-10 ppm). Shifts in aromatic protons of the indazole ring.Disappearance of one indazole aromatic proton signal. Appearance of new signals corresponding to the coupled aryl group (R²).
¹³C NMR Appearance of carbonyl carbon (δ 160-175 ppm).Appearance of new aromatic carbon signals from R². C-Br signal (δ ~110 ppm) is replaced by new C-C signals.
Mass Spec (HRMS) Calculated m/z should match the empirical formula, showing the characteristic isotopic pattern for one bromine atom.Calculated m/z should match the new empirical formula, with the loss of the bromine isotopic pattern.
Purity (LC-MS) >95% recommended before proceeding.>98% for biological screening.

Section 4: Conclusion and Future Perspectives

This compound is a potent and versatile precursor for the synthesis of novel agrochemicals. Its dual functional handles allow for a modular and strategic approach to building molecular libraries for high-throughput screening. The protocols detailed herein provide a robust framework for its application in the synthesis of meta-diamide insecticides, a class of compounds critical for modern pest management. Beyond insecticides, the synthetic flexibility of this indazole building block opens avenues for its use in developing new fungicides and herbicides, making it an invaluable tool for researchers and scientists in the agrochemical industry.[8][10][11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanisms and critical process parameters.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The synthesis of this molecule presents unique challenges, primarily concerning the regioselective introduction of the bromine atom and the management of the reactive amino group. This guide will explore two primary synthetic strategies and address common issues encountered in each.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary approaches to consider:

  • Route A: Late-Stage Bromination. This strategy involves the synthesis of the 1H-indazol-5-amine core, followed by a regioselective bromination at the C7 position. This route's success hinges on precise control of the bromination step to avoid the formation of undesired isomers.

  • Route B: Indazole Ring Formation from a Pre-functionalized Precursor. This approach begins with a starting material that already contains the necessary bromo and nitro (or protected amino) substituents, which is then cyclized to form the indazole ring. A subsequent reduction of the nitro group yields the final product.

Q2: I am struggling with the regioselectivity of bromination on 1H-indazol-5-amine. What are the key factors to consider?

A2: Regioselectivity in the electrophilic bromination of indazoles is a common challenge. The indazole ring system has several positions susceptible to electrophilic attack (primarily C3, C5, and C7). For 1H-indazol-5-amine, the amino group is a strong activating group, further complicating selectivity. Key factors include:

  • Protecting the Amino Group: The amino group at C5 is activating and can direct bromination to the ortho (C4 and C6) and para (no C para) positions. Protecting the amine, for example as an acetamide, can modulate its directing effect and improve selectivity for the C7 position.[1][2]

  • Reaction Conditions: Bromination under acidic conditions can lead to the formation of an indazolium cation, which alters the electron density distribution and can favor substitution at C5 and C7.[3] Careful control of pH is therefore critical.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and often more selective brominating agent than elemental bromine (Br₂).[4][5][6][7]

Q3: What are the typical side products in this synthesis, and how can I minimize them?

A3: Common side products include:

  • Regioisomers: 4-Bromo-, 6-Bromo-, and 3-Bromo-1H-indazol-5-amine are potential isomeric impurities.

  • Over-bromination: Dibromo and tribromo species can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.

To minimize these, it is crucial to:

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent (typically 1.0-1.1 equivalents for monobromination).

  • Optimize Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to enhance selectivity and reduce the rate of side reactions.

  • Use a Protecting Group Strategy: As mentioned, protecting the C5-amino group is a key strategy for directing bromination and preventing N-bromination or oxidative side reactions.

Q4: I am having difficulty purifying the final product from its isomers. What purification strategies are effective?

A4: The separation of aminobromoindazole isomers can be challenging due to their similar polarities.[8]

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. A gradient elution system with a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is often required.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the desired isomer, especially on a larger scale.[9][10]

  • Salt Formation: In some cases, forming a salt (e.g., hydrochloride or tartrate) of the amine can alter the solubility and crystalline properties, facilitating separation of isomers.[8]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Scenario 1: Low Yield in the Bromination of 1H-indazol-5-amine (Route A)
Observed Problem Potential Cause Recommended Solution
Low conversion of starting material Insufficiently reactive brominating agent or non-optimal reaction conditions.1. Ensure the NBS is of high purity and freshly opened. 2. Consider using a more polar solvent like DMF to enhance the reaction rate, but be mindful of potential side reactions. 3. Slightly increase the reaction temperature in a controlled manner (e.g., from 0 °C to room temperature) and monitor the reaction closely by TLC or LC-MS.
Formation of multiple products (low selectivity) The unprotected amino group is directing to multiple positions. Reaction conditions are not optimized for C7 selectivity.1. Implement a protecting group strategy. Acetylation of the amino group is a common and effective choice. The acetyl group can be removed under acidic or basic conditions after bromination. 2. Carefully control the reaction temperature, keeping it low (0 °C or below) to favor the kinetic product. 3. Experiment with different solvent systems. A non-polar solvent like dichloromethane (DCM) or chloroform may offer different selectivity compared to polar aprotic solvents.
Significant amount of over-brominated products Excess brominating agent or reaction time is too long.1. Use no more than 1.05 equivalents of NBS. 2. Monitor the reaction progress diligently and quench the reaction as soon as the starting material is consumed. 3. Add the NBS portion-wise to maintain a low concentration throughout the reaction.
Scenario 2: Low Yield in the Indazole Ring Formation (Route B)
Observed Problem Potential Cause Recommended Solution
Failure of the cyclization reaction The starting material is not suitable for the chosen cyclization method. The reaction conditions are not optimal.1. Verify the structure of your starting material. Ensure the precursor has the correct substitution pattern for the desired indazole. 2. Explore different cyclization methods. For example, if a Davis-Beirut type reaction from a 2-nitrotoluene derivative is failing, consider a synthesis from a substituted phenylhydrazine.[11][12][13][14][15] 3. Optimize reaction parameters such as temperature, base, and solvent. Some cyclizations require strong bases like potassium tert-butoxide, while others proceed under acidic conditions.
Formation of undesired regioisomer of the indazole The cyclization reaction is not regioselective.1. The regioselectivity of indazole formation is often determined by the substitution pattern of the starting material. It may be necessary to redesign the synthesis from a different precursor to achieve the desired 7-bromo isomer.
Scenario 3: Issues with the Reduction of 7-Bromo-5-nitro-1H-indazole
Observed Problem Potential Cause Recommended Solution
Incomplete reduction of the nitro group The reducing agent is not strong enough or has degraded. Insufficient reaction time or temperature.1. Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. Ensure the chosen reagent is active. 2. Increase the reaction time and/or temperature and monitor the progress by TLC.
Debromination during reduction Some reducing conditions, particularly catalytic hydrogenation with certain catalysts, can lead to the cleavage of the C-Br bond.1. If debromination is observed with H₂/Pd-C, switch to a chemical reducing agent like SnCl₂ in concentrated HCl, which is generally chemoselective for the nitro group in the presence of aryl bromides.

Part 3: Experimental Protocols and Methodologies

Protocol 1: Synthesis of 1H-Indazol-5-amine (Starting Material for Route A)

A common route to 1H-indazol-5-amine is from 2-methyl-4-nitroaniline.

  • Diazotization: Dissolve 2-methyl-4-nitroaniline in a suitable acidic medium (e.g., acetic acid or aqueous HCl).

  • Cyclization: Treat the resulting diazonium salt with a reducing agent (e.g., sodium sulfite) to induce cyclization to 5-nitro-1H-indazole.

  • Reduction: Reduce the nitro group of 5-nitro-1H-indazole using a standard procedure (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield 1H-indazol-5-amine.

Protocol 2: Regioselective Bromination of N-acetyl-1H-indazol-5-amine (Route A)
  • Protection: Acetylate 1H-indazol-5-amine using acetic anhydride in a suitable solvent to form N-(1H-indazol-5-yl)acetamide.

  • Bromination: Dissolve N-(1H-indazol-5-yl)acetamide in a suitable solvent (e.g., acetic acid or DMF) and cool to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and perform an aqueous workup.

  • Deprotection: Hydrolyze the acetyl group using acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions to yield this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis via Indazole Ring Formation (Route B, Hypothetical)

This protocol is based on the synthesis of related indazoles and would require optimization.[5][16][17][18][19][20]

  • Starting Material: 2-Bromo-4-nitro-6-methylaniline.

  • Diazotization and Cyclization: Diazotize the aniline with sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form 7-bromo-5-nitro-1H-indazole.

  • Reduction: Reduce the nitro group of 7-bromo-5-nitro-1H-indazole using SnCl₂/HCl to afford this compound.

Part 4: Visualizations and Data

Diagram 1: Synthetic Strategies for this compound

G cluster_route_a Route A: Late-Stage Bromination cluster_route_b Route B: Ring Formation from Precursor A1 1H-Indazol-5-amine A2 N-Protected 1H-indazol-5-amine A1->A2 Protection A3 N-Protected This compound A2->A3 Regioselective Bromination (NBS) A4 This compound A3->A4 Deprotection B1 Substituted 2-Nitrotoluene Derivative B2 7-Bromo-5-nitro-1H-indazole B1->B2 Cyclization B3 This compound B2->B3 Nitro Reduction

Caption: Overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Workflow for Low Bromination Yield

G start Low Yield in Bromination check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes complex_mixture Complex Mixture of Products check_conversion->complex_mixture No solution_conversion Increase Reactivity: - Check NBS purity - Increase temperature cautiously - Use a more polar solvent low_conversion->solution_conversion over_bromination Over-bromination Products complex_mixture->over_bromination No solution_selectivity Improve Selectivity: - Protect the amino group - Lower reaction temperature - Optimize solvent complex_mixture->solution_selectivity solution_over_bromination Control Stoichiometry: - Use 1.0-1.1 eq. NBS - Monitor reaction closely - Add NBS portion-wise over_bromination->solution_over_bromination

Caption: Troubleshooting decision tree for bromination.

Table 1: Comparison of Brominating Agents
Brominating AgentTypical ConditionsSelectivitySafety Considerations
N-Bromosuccinimide (NBS) 0 °C to RT, in solvents like Acetic Acid, DMF, or DCMGenerally higher regioselectivity for monobromination.Solid, easier to handle than Br₂. Avoid inhalation of dust.
Bromine (Br₂) 0 °C to RT, often in Acetic Acid or ChloroformCan be less selective, leading to over-bromination.Highly corrosive and volatile liquid. Requires handling in a fume hood with appropriate personal protective equipment.

References

Purification of 7-Bromo-1H-indazol-5-amine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 7-Bromo-1H-indazol-5-amine using column chromatography. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-tested advice to help you navigate common challenges and optimize your purification workflow.

Introduction: The Importance of Purity

This compound is a key heterocyclic building block in medicinal chemistry. Its purity is paramount, as undesired side-products or starting materials can interfere with subsequent synthetic steps, lead to the formation of impure final compounds, and confound biological assays. Column chromatography is the most common and effective technique for purifying this compound on a laboratory scale. This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise before starting the purification process.

Q1: What are the key properties of this compound I should consider?

A1: Understanding the physicochemical properties is the foundation of a successful separation. This compound (MW: ~212.04 g/mol ) is a solid at room temperature.[1][] Its structure, containing both an indazole ring system and a primary amine, makes it a relatively polar compound with basic character. This polarity dictates its interaction with the stationary phase and its solubility in various organic solvents. The basicity of the amine group can sometimes lead to issues like peak tailing on standard silica gel.

Q2: How do I select the right stationary phase?

A2: For a polar compound like this, normal-phase chromatography is the standard approach.

  • Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice. Its polar surface (silanol groups, Si-OH) strongly adsorbs polar analytes.

  • Considerations: The acidic nature of standard silica gel can sometimes cause irreversible adsorption or "streaking" of basic compounds like amines. If you encounter this, consider using silica that has been deactivated with a base (e.g., triethylamine) or using an alternative stationary phase like neutral alumina.

Q3: What is the best way to determine the mobile phase (eluent)?

A3: The ideal mobile phase should move your target compound to a retention factor (Rf) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate. This Rf value generally provides the best balance for good separation from impurities in a packed column.

  • Start with a binary system: A common starting point for polar compounds is a mixture of a non-polar solvent and a polar solvent. Good initial systems to test include:

    • Ethyl acetate (EtOAc) in Hexanes (or Heptane)

    • Methanol (MeOH) in Dichloromethane (DCM)

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate. Develop the plate in solvent systems of increasing polarity (e.g., start with 20% EtOAc/Hexanes, then 40%, 60%, etc.).

  • Optimize: Your goal is to find a solvent system where the spot for this compound is well-separated from impurity spots and has an Rf of ~0.3.

    • If the compound stays at the baseline (Rf ≈ 0), increase the polarity of the mobile phase (e.g., more EtOAc or MeOH).

    • If the compound runs with the solvent front (Rf ≈ 1), decrease the polarity (e.g., less EtOAc or MeOH).

Q4: Should I perform wet or dry loading of my sample?

A4: The choice depends on the solubility of your crude material in the mobile phase.

  • Wet Loading: This is the simplest method. Dissolve your crude sample in the minimum amount of a solvent (ideally the mobile phase itself or a slightly more polar solvent like DCM) and carefully pipette it onto the top of the column bed.[3] This is suitable for samples that are readily soluble.

  • Dry Loading (Recommended for Poor Solubility): If your compound has poor solubility in the starting mobile phase, dry loading is superior.[3] Dissolve your crude product in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading prevents dissolution issues on the column and often leads to sharper bands and better separation.

Section 2: Detailed Experimental Protocol

This protocol provides a step-by-step guide for a typical purification.

Materials:

  • Crude this compound

  • Flash silica gel (40-63 µm)

  • Glass chromatography column

  • Solvents (e.g., HPLC-grade Hexane, Ethyl Acetate)

  • Sand (acid-washed)

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Methodology:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~0.5 cm) of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 10% EtOAc/Hexane). The consistency should be like a milkshake, not too thick.

    • Pour the slurry into the column. Use a funnel to avoid coating the sides. Tap the column gently to help the silica pack evenly.

    • Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

    • Add more mobile phase and continue to drain until you have a stable, well-packed bed of the desired height (typically 20-25 cm for a standard lab-scale purification).

    • Add a thin layer (~0.5 cm) of sand on top of the silica bed to protect the surface during sample and solvent addition.[3]

  • Sample Loading:

    • Follow the procedure for either Wet Loading or Dry Loading as described in the FAQ section. For this amine, dry loading is often preferable to ensure a narrow starting band.

  • Elution (Running the Column):

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions. Apply gentle positive pressure (flash chromatography) using a pump or hand bellows to achieve a steady flow rate.

    • Isocratic vs. Gradient Elution:

      • Isocratic: If your TLC shows good separation between the product and impurities, you can run the entire column with the same solvent mixture.

      • Gradient: If impurities are close to your product or are much less polar, a step-gradient is effective. Start with a low polarity mobile phase to elute non-polar impurities, then incrementally increase the polarity (e.g., from 20% EtOAc to 40% EtOAc) to elute your target compound.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in your chosen mobile phase and visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Q: My compound is stuck at the top of the column and won't elute (Rf ≈ 0). What's wrong?

A: This is a classic sign that your mobile phase is not polar enough.

  • Cause: The polar analyte is adsorbing very strongly to the polar silica gel and the non-polar mobile phase cannot effectively displace it.

  • Solution: Gradually increase the polarity of your eluent. If you are running 20% EtOAc/Hexane, try switching to 40% or 60% EtOAc/Hexane. For very polar compounds, a stronger eluent like 5-10% MeOH in DCM may be necessary. It is always best to determine this via TLC first.[4]

Q: My compound came out immediately in the first few fractions (Rf ≈ 1). How can I fix this?

A: Your mobile phase is too polar.

  • Cause: The eluent is so polar that it outcompetes the analyte for binding sites on the silica. The analyte spends most of its time in the mobile phase and elutes quickly with the solvent front, resulting in no separation.

  • Solution: Decrease the polarity of the mobile phase. If you used 50% EtOAc/Hexane, try 20% or 30%. Re-develop your TLC in less polar systems to find the optimal Rf.[4]

Q: I see vertical "streaking" or "tailing" of my spot on the TLC plate and in my column fractions. Why is this happening?

A: Tailing is a common problem when purifying amines on silica gel.

  • Cause 1: Acidity of Silica: The primary amine group (-NH₂) is basic and can interact strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction causes the compound to "drag" down the column, leading to broad, tailing bands.

  • Solution 1: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the eluent will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

  • Cause 2: Sample Overload: You may have loaded too much crude material onto the column.

  • Solution 2: Use a larger column with more stationary phase, or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude sample mass to silica gel mass.

Q: The separation between my product and an impurity is very poor. How can I improve the resolution?

A: Improving resolution requires optimizing several factors.

  • Cause: The mobile phase may not be selective enough, or the column may be poorly packed or overloaded.

  • Solutions:

    • Fine-tune the mobile phase: Try a different solvent system altogether. For example, if Hexane/EtOAc is not working, try a system like DCM/MeOH or Toluene/Acetone. Different solvents have different selectivities and may resolve the compounds.

    • Use a longer column: A longer column provides more theoretical plates, increasing the opportunity for separation.

    • Ensure proper packing: Air bubbles or cracks in the silica bed will ruin separation. If this occurs, the column must be repacked.

    • Run a shallower gradient: If using a gradient elution, make the increase in polarity more gradual. This can help to better resolve closely eluting compounds.

Q: My yield after purification is very low. Where did my compound go?

A: Low recovery can be due to several factors.

  • Cause 1: Irreversible Adsorption: As mentioned, the basic amine can bind irreversibly to acidic silica gel. If you suspect this, perform a small-scale stability test by stirring your compound with silica in your chosen eluent and checking for decomposition by TLC.[4]

  • Solution 1: Use a base-deactivated silica or add a basic modifier like triethylamine to your eluent.

  • Cause 2: Compound is too dilute: The compound may have eluted over a very large number of fractions, and the concentration in each is too low to see on TLC.[4]

  • Solution 2: Combine and concentrate a larger range of fractions where you expect your compound to be and re-analyze by TLC.

  • Cause 3: Co-elution: Your product may have co-eluted with a UV-active or non-UV-active impurity, making you discard fractions that actually contained the product.

  • Solution 3: Re-analyze your combined fractions by a more sensitive method, such as LC-MS or NMR, to confirm purity.

Section 4: Data & Visualization

Table 1: Example Solvent Systems for TLC Analysis

This table provides starting points for developing a mobile phase for this compound. The Rf values are hypothetical and must be determined experimentally.

Solvent System (v/v)PolarityExpected Rf of ProductComments
20% EtOAc / 80% HexaneLow0.05Good for eluting very non-polar impurities first.
50% EtOAc / 50% HexaneMedium0.30A potential sweet spot for elution.
80% EtOAc / 20% HexaneMedium-High0.60May be too polar, causing rapid elution.
5% MeOH / 95% DCMHigh0.35An alternative system if EtOAc/Hexane fails.
5% MeOH / 95% DCM + 1% NEt₃High0.40Use if tailing is observed with the amine.
Diagram 1: Troubleshooting Workflow for Poor Separation

This diagram illustrates a logical workflow for diagnosing and solving common separation issues during column chromatography.

G Troubleshooting Workflow start Problem: Poor Separation check_rf Check TLC Rfs Are spots separated? start->check_rf no_sep No check_rf->no_sep No yes_sep Yes check_rf->yes_sep Yes check_tailing Is there streaking or tailing? yes_tailing Yes check_tailing->yes_tailing Yes check_loading Was column overloaded or poorly packed? check_tailing->check_loading No change_solvent ACTION: Change solvent system (e.g., DCM/MeOH) no_sep->change_solvent add_base ACTION: Add 1% NEt3 to eluent yes_tailing->add_base yes_sep->check_tailing repack ACTION: Repack column and/or use less sample check_loading->repack

Caption: A decision tree for troubleshooting poor separation results.

References

Technical Support Center: Recrystallization of 7-Bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromo-1H-indazol-5-amine via recrystallization. This document provides a detailed protocol, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your success.

Recommended Recrystallization Protocol

This protocol is designed as a robust starting point for the purification of this compound. The choice of ethanol as the primary solvent is based on successful recrystallizations of structurally similar indazole amines, such as 5-Bromo-1H-indazol-3-amine, which affords high-purity crystalline material from an ethanol solution[1][2].

Core Principle of Recrystallization

The fundamental principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain in the "mother liquor" (the remaining solution)[3][4]. A successful recrystallization hinges on selecting a solvent in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Step-by-Step Methodology
  • Solvent Selection & Preparation :

    • Place a few milligrams of your crude this compound into a test tube.

    • Add a few drops of ethanol. If the compound dissolves immediately at room temperature, ethanol may be too good a solvent, and a high product loss will occur. If it remains largely insoluble, it is a promising candidate[4].

    • Assuming ethanol is a suitable solvent, place approximately 10-15% more ethanol than you plan to use for the recrystallization into a separate flask and bring it to a gentle boil on a hot plate. This will be your "hot solvent" reservoir.

    • Prepare an ice-water bath for the final cooling step.

  • Dissolution of the Crude Compound :

    • Place the crude this compound into an Erlenmeyer flask (its conical shape minimizes solvent evaporation).

    • Add the minimum amount of near-boiling ethanol from your reservoir to just cover the solid. Swirl the flask gently on the hot plate.

    • Continue adding small portions of hot ethanol until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent. Adding a large excess of solvent is the most common cause of poor or no yield[3][5].

  • Hot Filtration (If Necessary) :

    • If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot filtration.

    • Pre-heat a funnel (either a stemless glass funnel or a powder funnel) and a new, clean Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean flask. This step should be done rapidly to prevent the desired compound from crystallizing prematurely in the funnel[6].

  • Cooling and Crystallization :

    • Cover the flask containing the clear, hot solution with a watch glass or loose stopper. This prevents solvent evaporation and contamination.

    • Allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring[7]. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling traps impurities[7].

    • Once the flask has reached room temperature and crystal growth appears to have stopped, transfer the flask to an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility[6].

  • Isolation and Washing of Crystals :

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a minimal amount of ice-cold ethanol. This removes any residual mother liquor containing impurities that may be adhering to the crystal surfaces. Using room temperature or warm solvent will redissolve a significant portion of your product[3].

  • Drying :

    • Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.

    • Transfer the crystalline product to a pre-weighed watch glass and allow it to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

    • Store the purified this compound at 4°C and protected from light, as recommended for this compound[8][9].

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_output Result A Select Solvent (e.g., Ethanol) C Dissolve Crude Solid in Minimum Hot Solvent A->C B Heat Solvent to Boiling B->C D Hot Filtration (If Insoluble Impurities) C->D Solution Cloudy? E Slow Cooling to Room Temperature C->E Solution Clear D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of heterocyclic amines and provides actionable solutions in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is too highly concentrated, causing the compound to come out of solution above its melting point[5]. Heterocyclic compounds can be prone to this behavior.

  • Immediate Solution: Reheat the flask to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation. Then, allow the solution to cool much more slowly. You can insulate the flask by placing it within a larger beaker of hot water and allowing the entire assembly to cool together[6].

  • Alternative Solvents: If the problem persists, your chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or use a mixed-solvent system.

Q2: No crystals have formed even after cooling the solution in an ice bath. What should I do?

A: This is a common problem that usually indicates the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystals) has not begun. Here are several techniques to induce crystallization, ranging from simple to more involved[7]:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the cold solution. This provides a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: You may have used too much solvent[5]. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then repeat the cooling process.

  • Lowering the Temperature: If using an ice-water bath, try a colder bath like a dry ice/acetone slurry, provided your solvent will not freeze.

Troubleshooting_No_Crystals Start Problem: No Crystals Forming Action1 Scratch inner wall of flask with glass rod Start->Action1 Action2 Add a seed crystal of pure compound Action1->Action2 Fails Success Crystals Form! Action1->Success Works Action3 Reduce solvent volume (boil off ~15%) & re-cool Action2->Action3 Fails Action2->Success Works Action4 Use a colder cooling bath (e.g., dry ice/acetone) Action3->Action4 Fails Action3->Success Works Action4->Success Works

Caption: Decision tree for inducing crystallization when no crystals form.

Q3: My final product yield is very low. What are the likely causes?

A: A low yield is frustrating but often correctable. The most common reasons include[3]:

  • Using too much solvent: This is the primary culprit. Even at low temperatures, your compound has some solubility in the solvent. The more solvent you use, the more product remains in the mother liquor. Always use the minimum amount of boiling solvent for dissolution.

  • Premature crystallization: Significant product loss can occur if the compound crystallizes in the funnel during hot filtration. Ensure your filtration apparatus is pre-heated.

  • Washing with too much or warm solvent: The wash step is critical. Always use a minimal amount of ice-cold solvent to rinse the crystals.

  • Inherent solubility: Every compound has a finite solubility even in cold solvent, so a 100% recovery is impossible. A recovery of 85-90% is typically considered very good.

Q4: What are some alternative solvent systems for this compound if ethanol doesn't work?

A: If ethanol is not effective, a systematic approach to finding a new solvent is needed. Given the amine and indazole functionalities, solvents of medium to high polarity are good starting points. A mixed-solvent system is often an excellent alternative[4].

  • Single Solvents to Test: Consider ethyl acetate, isopropanol, or acetonitrile. Toluene can also be effective for aromatic compounds, but its high boiling point can sometimes promote oiling out[4][10].

  • Mixed-Solvent Systems: A powerful technique is to use a "solvent pair"—one solvent in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible.

    • Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise at the boiling point until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated. Add a drop or two of the "good" solvent to clear the turbidity, and then cool slowly.

    • Promising Pairs:

      • Ethanol / Water

      • Ethyl Acetate / Hexanes

      • Acetone / Water

Summary of Key Experimental Parameters
ParameterRecommendationRationale
Primary Solvent EthanolProven effective for similar bromo-indazol-amine structures[1][2].
Dissolution Temp. Boiling point of solventTo ensure a saturated solution is created with the minimum solvent volume, maximizing yield[3].
Cooling Rate Slow (ambient air)Promotes the formation of large, pure crystals by allowing impurities to remain in the solution[7].
Final Cooling Ice-water bath (0-4°C)Maximizes product precipitation from the solution by minimizing its solubility[6].
Wash Solvent Ice-cold ethanolRemoves adhering impurities without significantly re-dissolving the purified product crystals[3].

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 1H-indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important transformation. Here, we move beyond simple protocols to address the common and often frustrating side reactions that can occur. Our focus is on providing actionable, evidence-based solutions to help you optimize your reactions, improve yields, and ensure the regiochemical integrity of your products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a mixture of C3 and C5-brominated indazoles. How can I improve the regioselectivity for the C5 position?

Answer:

This is a very common challenge in the electrophilic bromination of 1H-indazoles. The indazole ring system has multiple nucleophilic centers, and the inherent electronic properties of the ring can lead to a mixture of isomers. The C3 position is often kinetically favored due to the electron-donating effect of the pyrazole nitrogen, while the C5 position is also activated. To favor C5-bromination, you need to carefully select your reaction conditions to modulate the reactivity of the indazole ring and the brominating agent.

Troubleshooting Steps & Scientific Rationale:

  • Choice of Brominating Agent: The reactivity of the brominating agent is crucial. Highly reactive agents like elemental bromine (Br₂) often lead to lower selectivity.

    • Recommendation: Switch to a milder brominating agent such as N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of electrophilic bromine, which can significantly enhance selectivity for the thermodynamically favored product.

  • Solvent Effects: The solvent plays a critical role in stabilizing intermediates and influencing the reactivity of the brominating agent.

    • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are commonly used. DMF, in particular, can act as a catalyst by forming a Vilsmeier-type reagent with NBS, which can alter the reactive bromine species.

    • Recommendation: If you are using a non-polar solvent, consider switching to DMF or MeCN. If you are already using DMF and observing poor selectivity, a systematic screen of other polar aprotic solvents is warranted.

  • Temperature Control: Electrophilic aromatic substitutions are often sensitive to temperature.

    • Rationale: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy, which in many substituted indazoles, leads to the C5-isomer.

    • Recommendation: Run the reaction at 0 °C or even lower (-20 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress carefully by TLC or LC-MS.

Experimental Protocol for Selective C5-Bromination of 1H-Indazole:

  • Dissolve 1H-indazole (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Brominating AgentSolventTemperature (°C)Typical C5:C3 Ratio
Br₂CHCl₃Room TempLow (often complex mixture)
NBSDMF0 to Room TempHigh (can exceed 10:1)
NBSMeCNRoom TempModerate to High
Question 2: My reaction is producing a significant amount of di-brominated product. How can I favor mono-bromination?

Answer:

The formation of di-brominated species is a classic example of over-reaction. This occurs when the mono-brominated product is as reactive, or even more reactive, than the starting material towards the brominating agent. The key to achieving mono-bromination is to precisely control the stoichiometry and the reaction conditions.

Troubleshooting Steps & Scientific Rationale:

  • Stoichiometry of the Brominating Agent: This is the most critical factor.

    • Recommendation: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 eq of NBS). This will ensure that there is always an excess of the starting material, which will compete with the mono-brominated product for the brominating agent. While this may result in incomplete conversion of the starting material, it will significantly suppress the formation of the di-brominated product and can be easily separated during purification.

  • Rate of Addition: A rapid addition of the brominating agent can create localized high concentrations, leading to over-bromination.

    • Recommendation: Add the brominating agent slowly and portion-wise, or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile throughout the reaction.

  • Temperature Control: As with selectivity, lower temperatures can help control the rate of the second bromination.

    • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Workflow for Over-bromination:

G start Di-bromination Observed stoich Reduce NBS to 0.95 eq start->stoich Primary Action slow_add Add NBS solution slowly via syringe pump stoich->slow_add Secondary Action low_temp Run reaction at 0 °C slow_add->low_temp Tertiary Action monitor Monitor closely by LC-MS low_temp->monitor outcome1 Mono-bromination successful monitor->outcome1 outcome2 Incomplete conversion, but clean mono-product monitor->outcome2

Caption: Troubleshooting workflow for minimizing di-bromination.

Question 3: I am observing bromination on the benzene ring of my N1-substituted indazole. How can I direct bromination to the C3 position?

Answer:

When the N1 position of the indazole is substituted, particularly with an electron-donating or simple alkyl group, the C3 position becomes highly activated towards electrophilic attack. However, under certain conditions, especially with highly reactive brominating agents or in the presence of Lewis acids, bromination on the benzene ring (typically at C5 or C7) can compete.

Troubleshooting Steps & Scientific Rationale:

  • Protecting Group Strategy: The nature of the N1 substituent has a profound impact on the regioselectivity.

    • Recommendation: If your synthesis allows, consider using an N1-protecting group that strongly directs to the C3 position. For instance, an N1-phenylsulfonyl group can deactivate the benzene ring towards electrophilic attack and promote C3-bromination.

  • Reaction Conditions for C3-Bromination:

    • Brominating Agent: NBS is generally effective for C3 bromination of N1-alkylindazoles.

    • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are often preferred over DMF for this transformation, as DMF can sometimes promote side reactions.

    • Catalyst: In some cases, a radical initiator like AIBN or benzoyl peroxide can be used with NBS to promote C3-bromination via a radical mechanism, although this is less common for indazoles compared to other heterocycles.

Regioselectivity Control in N1-Substituted Indazoles:

G cluster_0 Reaction Conditions cluster_1 Observed Products Cond1 NBS in DMF 0 °C to RT Prod1 Mainly C5-Br Cond1->Prod1 Cond2 Br₂ in AcOH Room Temp Prod2 Mixture C3/C5-Br Cond2->Prod2 Cond3 NBS in MeCN Reflux Prod3 Mainly C3-Br Cond3->Prod3 Indazole 1H-Indazole Indazole->Cond1 Indazole->Cond2 N1_Indazole N1-Alkyl-Indazole N1_Indazole->Cond3

Caption: Influence of conditions on bromination regioselectivity.

Technical Support Center: Optimizing Suzuki Coupling with Bromo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-indazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize these often-challenging transformations. Indazoles are a privileged scaffold in medicinal chemistry, but their successful functionalization via cross-coupling is frequently hampered by the intrinsic properties of the heterocyclic core.[1]

This document moves beyond standard protocols to explain the causality behind common failures and provides field-proven strategies for success. We will delve into the nuances of ligand selection, reaction parameter optimization, and mechanistic considerations specific to bromo-indazoles.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic advice and actionable solutions.

Question 1: My reaction shows low or no conversion of the bromo-indazole starting material. What are the likely causes and how can I fix it?

Answer: Low conversion is the most common issue and typically points to problems with catalyst activity. The nitrogen atoms in the indazole ring can act as Lewis bases, coordinating to the palladium center and inhibiting catalysis.[2] This is especially problematic for unprotected N-H indazoles.[3][4]

  • Immediate Diagnostic Steps:

    • Confirm Reagent Quality: Ensure the boronic acid/ester is not degraded (protodeboronation is common). Use a fresh bottle or re-purify if necessary. Ensure solvents are anhydrous and bases are finely ground and dry.[5]

    • Inert Atmosphere: Confirm that your reaction setup was properly purged with an inert gas (Argon or Nitrogen). Dissolved oxygen can lead to boronic acid homocoupling and catalyst deactivation.[6]

  • Primary Cause & Solution: Catalyst Inhibition/Deactivation The indazole substrate itself can poison the catalyst. The solution lies in selecting a ligand that can shield the palladium center and promote the desired catalytic cycle over off-cycle inhibitory pathways.

    • Solution 1: Employ Bulky, Electron-Rich Biaryl Phosphine Ligands. Standard ligands like PPh₃ or even Pd(dppf)Cl₂ can be ineffective.[1] Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos , are designed to overcome this issue.[7] Their steric bulk favors the formation of a monoligated, highly active Pd(0) species, which accelerates the rate-limiting oxidative addition step and prevents inhibitory coordination of the indazole.[7][8] A study on unprotected, nitrogen-rich heterocycles found that SPhos and XPhos-based precatalysts provided the highest yields for coupling with 3-chloroindazole.[4]

    • Solution 2: Use Palladium Precatalysts. Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) precatalyst (e.g., an XPhos-Pd-G3 precatalyst). These ensure more reliable and complete initiation of the catalytic cycle.[4]

    • Solution 3: Increase Reaction Temperature. For particularly challenging substrates, increasing the temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition, though this should be balanced against potential substrate/product degradation.[4]

Question 2: My main product is the debrominated indazole. How can I prevent this side reaction?

Answer: Debromination (or hydrodehalogenation) occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source instead of the organoboron reagent.

  • Primary Cause & Solution: Hydride Source and Reaction Pathway The source of the hydride can be the solvent, base, or even the boronic acid itself. The key is to make the desired transmetalation step kinetically more favorable than the undesired debromination pathway.

    • Solution 1: Scrutinize the Base. Certain bases, especially in the presence of trace water or alcohol, can generate hydride species.[9] While strong inorganic bases like K₃PO₄ are often effective for the Suzuki reaction, ensure it is anhydrous. If debromination persists, consider a milder base like K₂CO₃ or Cs₂CO₃.[1][10]

    • Solution 2: Change the Solvent. Protic solvents are a potential source of protons and hydrides.[9] Ensure you are using high-purity, anhydrous aprotic solvents like 1,4-dioxane or toluene .[11] Avoid alcohols unless they are part of a well-established protocol for your specific substrate class.

    • Solution 3: Re-evaluate the Ligand. A ligand that accelerates transmetalation can outcompete the debromination pathway. Bulky biaryl phosphines not only speed up oxidative addition but also facilitate the subsequent steps of the catalytic cycle.[7] If you are using a less bulky ligand, switching to one like SPhos may solve the problem.

Question 3: I am getting significant amounts of boronic acid homocoupling product (a biaryl from two boronic acid molecules). What's going wrong?

Answer: Homocoupling is a classic side reaction in Suzuki couplings, primarily caused by the presence of oxygen or issues with the palladium catalyst's oxidation state.[2][6]

  • Primary Cause & Solution: Oxygen Contamination or Pd(II) Species Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[6]

    • Solution 1: Rigorous Degassing. This is non-negotiable. The solvent and the reaction mixture must be thoroughly degassed. The most effective method is the freeze-pump-thaw technique (three cycles). Alternatively, sparging the solvent with argon or nitrogen for at least 30 minutes can be effective.[6] Always maintain a positive pressure of inert gas throughout the reaction.

    • Solution 2: Use a Pd(0) Source. If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid to cause homocoupling before it is reduced to the active Pd(0) state.[6] Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst can mitigate this issue.

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of my bromo-indazole before attempting the Suzuki coupling?

A1: It depends. While protecting the nitrogen (e.g., with a Boc, SEM, or benzyl group) can simplify the reaction by preventing catalyst inhibition, it adds extra steps to your synthesis.[4] Modern ligand systems have made the direct coupling of N-H unprotected indazoles not only possible but often high-yielding.[3][4]

  • Recommendation: First, attempt the reaction on the unprotected indazole using a robust catalyst system (e.g., an XPhos or SPhos precatalyst with K₃PO₄ in dioxane/water).[4] If you still face issues with low yield, catalyst poisoning, or competing N-arylation, then protecting the indazole nitrogen is a logical next step. One report noted that concomitant Boc-deprotection could occur under microwave heating conditions.[12]

Q2: What is the optimal class of phosphine ligand for bromo-indazoles?

A2: For N-heterocyclic substrates like indazoles, bulky and electron-rich monodentate phosphine ligands are demonstrably superior.[7]

  • Top Tier (High Success Rate): Dialkylbiaryl phosphines (Buchwald Ligands) such as XPhos, SPhos, and RuPhos . These ligands create a sterically hindered and electron-rich coordination sphere around the palladium, which accelerates both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[7][8]

  • Mid Tier (Substrate Dependent): Ferrocenyl phosphines like dppf can be effective, particularly for N-protected or less challenging indazole substrates.[1]

  • Lower Tier (Often Ineffective): Simple triarylphosphines like PPh₃ often fail due to their lower electron-donating ability and smaller steric profile, which does not adequately prevent catalyst inhibition by the indazole nitrogen.[1]

Q3: How do I choose the right base and solvent combination?

A3: The base and solvent work in concert to facilitate the crucial transmetalation step. The base activates the boronic acid by forming a more nucleophilic "ate" complex.[13]

  • Bases: An inorganic base is typically required. K₃PO₄ is a strong base that is often highly effective, particularly in biphasic solvent systems.[4] K₂CO₃ and Cs₂CO₃ are also common and can be effective, sometimes offering milder conditions.[10][14] The base must be sufficiently soluble, which is why aqueous mixtures are common.

  • Solvents: Polar aprotic solvents are standard. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1) is a very common and effective system.[4][11] The water helps to dissolve the inorganic base. Other options include THF/water, toluene, or DMF, with the latter being useful for reactions requiring higher temperatures.[11]

Part 3: Experimental Protocols & Data

Protocol: Ligand Screening for a Challenging Bromo-indazole Coupling

This protocol outlines a systematic approach to identify the optimal ligand for coupling a generic bromo-indazole with an arylboronic acid.

1. Materials & Setup:

  • Reactants: Bromo-indazole (1.0 equiv), Arylboronic acid (1.5 equiv)

  • Palladium Source: Pd₂(dba)₃ (2 mol % Pd) or Pd(OAc)₂ (4 mol %)

  • Ligands to Screen: SPhos, XPhos, RuPhos, dppf, P(t-Bu)₃, PPh₃ (Use a 2:1 Ligand:Pd ratio for monodentate ligands)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (5:1 mixture, degassed)

  • Setup: Use an array of reaction vials (e.g., in a heating block) to run parallel experiments under identical conditions. Each vial must be equipped with a stir bar and sealed with a cap containing a septum.

2. Procedure:

  • To each reaction vial, add the bromo-indazole, arylboronic acid, base, Pd source, and the specific ligand for that vial.

  • Seal the vials and thoroughly purge with argon or nitrogen for 5-10 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the vials in the preheated block (e.g., 80-100 °C) and stir for a set time (e.g., 12-18 hours).[15]

  • After cooling, quench the reactions by adding water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Analyze the crude product mixture from each reaction by LC-MS or ¹H NMR to determine the conversion and yield of the desired product versus side products.

Data Presentation: Ligand Performance Comparison

The following table summarizes typical outcomes from a ligand screening experiment for the coupling of 5-bromo-1H-indazole with 4-methoxyphenylboronic acid.

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O10012>95[4]
XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O10012>95[4]
Pd(dppf)Cl₂ (precatalyst)K₂CO₃DME80285-95[1]
PCy₃ Pd(PCy₃)₂K₂CO₃DME8012Modest[1]
PPh₃ Pd(PPh₃)₄K₂CO₃DME8024<20[1]

Yields are illustrative and highly dependent on the specific substrates and precise reaction conditions.

Part 4: Visualizing Key Concepts

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, highlighting where ligands play a critical role. Bulky, electron-rich ligands (L) accelerate the Oxidative Addition and Reductive Elimination steps.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting) Pd(0)L2->OxAdd + Ar-X Pd(II)Complex Ar-Pd(II)-X(L)₂ OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal + Ar'-B(OR)₂ + Base DiarylPd Ar-Pd(II)-Ar'(L)₂ Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd(0)L2 Product Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues in the Suzuki coupling of bromo-indazoles.

Troubleshooting_Workflow start Reaction Failure (Low Conversion / Side Products) check_basics Check Basics: Inert Atmosphere? Reagent Quality? start->check_basics low_conversion Low Conversion? check_basics->low_conversion debromination Debromination? low_conversion->debromination No ligand_issue Likely Catalyst Inhibition Upgrade to Bulky Ligand (SPhos, XPhos) low_conversion->ligand_issue Yes homocoupling Homocoupling? debromination->homocoupling No base_solvent_issue Hydride Source Issue Use Anhydrous Base/Solvent (K₃PO₄, Dioxane) debromination->base_solvent_issue Yes degas_issue Oxygen Contamination Rigorous Degassing (Freeze-Pump-Thaw) homocoupling->degas_issue Yes success Optimized Reaction homocoupling->success No use_precatalyst Use a Precatalyst (e.g., G3-XPhos) ligand_issue->use_precatalyst increase_temp Increase Temperature use_precatalyst->increase_temp increase_temp->success change_ligand_debrom Accelerate Transmetalation (Switch to SPhos/XPhos) base_solvent_issue->change_ligand_debrom change_ligand_debrom->success pd_source_issue Use Pd(0) Source (e.g., Pd₂(dba)₃) degas_issue->pd_source_issue pd_source_issue->success

References

Technical Support Center: Managing Regioselectivity in the Alkylation of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N1 versus N2 alkylation of substituted indazoles. The indazole scaffold is a privileged structure in medicinal chemistry, but controlling the site of alkylation is a frequent challenge, often leading to mixtures of regioisomers and difficult purifications.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the mechanistic reasoning behind them.

Problem 1: My reaction yields a mixture of N1 and N2 alkylated products with poor selectivity.

Root Cause Analysis:

The formation of regioisomeric mixtures is the most common issue in indazole alkylation.[4][5] The indazolide anion, formed upon deprotonation, is an ambident nucleophile with two reactive nitrogen atoms.[6] The final N1:N2 ratio is a delicate balance of several factors, including the choice of base and solvent, the electronic and steric nature of the indazole substituents, and whether the reaction is under kinetic or thermodynamic control.[1][3][6]

Solutions & Scientific Rationale:

  • Leverage Thermodynamic Control for N1 Selectivity: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3][5][7] Conditions that allow for equilibration between the two isomers will favor the formation of the more stable N1-alkylated product.[1][2][7]

    • Protocol: Employing a strong hydride base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[2][6][8][9]

    • Mechanism: The prevailing hypothesis is the formation of a "tight ion pair" between the sodium cation (Na⁺) and the indazolide anion.[2][7] In a solvent like THF, the Na⁺ cation is thought to coordinate with the N2 nitrogen and an electron-rich group at the C3 position (e.g., a carbonyl oxygen).[2][5][7] This coordination sterically shields the N2 position, directing the incoming alkylating agent to the more accessible N1 position.[2][6][7]

  • Exploit Kinetic Control or Steric Hindrance for N2 Selectivity: Achieving N2 selectivity often requires circumventing the thermodynamic preference for N1.

    • Steric Hindrance at C7: Introducing a bulky substituent at the C7 position can sterically block the N1 position, thereby directing alkylation to N2.[6] For example, indazoles with nitro (NO₂) or carboxylate (CO₂Me) groups at C7 have shown excellent N2 regioselectivity.[2][6][8][9]

    • Mitsunobu Reaction: The Mitsunobu reaction often shows a strong preference for the formation of the N2-alkylated regioisomer.[2][3][7][10] This provides a reliable, albeit mechanistically different, route to N2-substituted indazoles.

  • Solvent and Base Combination is Critical:

    • For N1: The NaH/THF combination is highly recommended for maximizing N1 selectivity, particularly with electron-deficient indazoles.[2][5][9]

    • For Mixed or N2: Using weaker carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often leads to mixtures of isomers or can favor the N2 product under certain conditions.[1][4][6][11] In these more polar solvents, solvent-separated ion pairs are more likely, reducing the directing effect of the cation and allowing factors like inherent nucleophilicity to play a larger role.[7]

Problem 2: The reaction has low or no conversion to the alkylated product.

Root Cause Analysis:

Low conversion can stem from several factors, including an insufficiently strong base, poor solubility of the indazole or its salt, or a non-reactive alkylating agent.

Solutions & Scientific Rationale:

  • Assess Base Strength and Solubility:

    • Weak Bases in Non-Polar Solvents: Carbonate bases (K₂CO₃, Cs₂CO₃) are often ineffective in solvents like THF.[2] If you require N1 selectivity, NaH is a much stronger and more effective base in THF.

    • Solubility Issues: If the indazole starting material or the resulting indazolide salt has poor solubility in the chosen solvent, the reaction rate will be significantly diminished. Consider switching to a more polar solvent like DMF or DMSO, but be aware this may negatively impact your N1:N2 ratio.[2]

  • Evaluate the Alkylating Agent:

    • Leaving Group Ability: The reactivity of the alkylating agent is crucial. The leaving group ability follows the general trend I > Br > Cl > OTs. If you are using an alkyl chloride with a sterically hindered indazole, consider switching to the corresponding iodide or tosylate to increase reactivity.

    • Steric Hindrance: Highly hindered primary or secondary alkyl halides may require more forcing conditions, such as higher temperatures or longer reaction times.

Problem 3: I am trying to alkylate an indazole with an electron-withdrawing group, and the selectivity is not what I expected.

Root Cause Analysis:

Substituents on the indazole ring have profound electronic and steric effects that directly influence the N1:N2 ratio.

Solutions & Scientific Rationale:

  • C3 Position Substituents: Electron-withdrawing groups (EWGs) at the C3 position, such as esters (-CO₂Me) or ketones (-COMe), significantly enhance N1-selectivity when using the NaH/THF system.[2][6][8][9] This is because these groups can effectively participate in the chelation of the sodium cation, reinforcing the steric blockade at the N2 position.[2][5][7] If you have a C3-EWG and are not seeing high N1 selectivity, ensure your conditions are rigorously anhydrous and that you are using the NaH/THF combination.

  • C7 Position Substituents: As mentioned previously, EWGs at the C7 position, such as -NO₂ or -CO₂Me, are powerful directing groups for N2 alkylation due to steric hindrance around N1.[2][6][8][9]

  • DFT Insights: Density Functional Theory (DFT) calculations have provided deeper mechanistic understanding. For certain substituted indazoles, chelation of the cation (like Cs⁺) is proposed to be a key driver for N1-substitution, while other non-covalent interactions can stabilize the transition state leading to the N2-product.[4][5] This highlights that the interplay of factors is complex and substrate-specific.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in indazole alkylation?

A: The concepts of kinetic and thermodynamic control are central to understanding regioselectivity.[12][13][14]

  • Thermodynamic Control: This pathway favors the most stable product.[13][14][15] In the case of indazoles, the N1-alkylated product is generally the more thermodynamically stable isomer.[1][2][3] Reactions under thermodynamic control are typically reversible, allowing the initial products to equilibrate to the lowest energy state.[15] This is often achieved at higher temperatures or with longer reaction times, allowing the system to reach equilibrium.[12][15]

  • Kinetic Control: This pathway favors the product that is formed the fastest, meaning it has the lowest activation energy.[13][14][15] This product is not necessarily the most stable. Kinetic control is typically favored at lower temperatures, where the reverse reaction is slow or non-existent, effectively "trapping" the product that forms most quickly.[12][15]

The choice of base and solvent can steer the reaction towards one regime or the other. For instance, the NaH/THF system for N1-alkylation can be seen as a kinetically controlled process where the chelation effect dramatically lowers the activation energy for attack at N1 relative to N2.

Q2: Why does the Mitsunobu reaction favor N2-alkylation?

A: The Mitsunobu reaction proceeds through a different mechanism than standard SN2 alkylations with alkyl halides. The reaction involves the formation of a phosphonium salt intermediate. It is postulated that the bulky triphenylphosphine oxide leaving group and the overall steric environment of the transition state favor the approach of the indazole nucleophile via the less hindered N2 position.[2][3][7] This provides a reliable kinetic pathway to the N2 isomer.

Q3: How can I reliably determine the regiochemistry of my N1 and N2 products?

A: Unambiguous structural assignment is critical. This is typically achieved using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. For the N1 isomer, a correlation is often observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For the N2 isomer, a correlation is typically seen between the N-alkyl protons and the C3 carbon.[2][7] Nuclear Overhauser Effect (NOE) experiments can also be very informative.

Q4: Are there any newer methods for regioselective indazole alkylation?

A: Yes, the field is continuously evolving. Recent advances include transition metal-catalyzed reactions, such as rhodium(III)-catalyzed C-H alkylation/cyclization to form 2H-indazoles.[16] Additionally, methods involving reductive amination have been developed for a scalable and thermodynamically controlled synthesis of N1-alkyl indazoles.[17] These newer methods can offer alternative solutions, especially for complex substrates where traditional methods fail.

Data Summary & Protocols

Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity
Indazole SubstituentBaseSolventAlkylating AgentN1:N2 RatioReference
3-CO₂MeNaHTHFn-pentyl bromide>99:1[2][7]
3-CO₂MeCs₂CO₃DMFn-pentyl bromide2.3:1[7]
3-tert-ButylNaHTHFn-pentyl bromide>99:1[2][8]
7-NO₂NaHTHFn-pentyl bromide1:24[2][8]
UnsubstitutedK₂CO₃DMFisobutyl bromide58:42[11]
3-CO₂Me(Mitsunobu)THFn-pentanol1:2.5[2][3][7]
Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high N1 regioselectivity, particularly for indazoles bearing a C3 electron-withdrawing group.[2][7]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required for less reactive electrophiles.[5]

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Selective N2-Alkylation (Mitsunobu Conditions)

This protocol is generally selective for the N2 position.[2][3][7]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in anhydrous THF, add the alcohol (1.2 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) at 0 °C under an inert atmosphere.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Remove the solvent under reduced pressure. The crude residue can often be directly purified.

  • Purification: Purify the product by flash column chromatography to separate it from triphenylphosphine oxide and other byproducts.

Visualizing Reaction Control

The regiochemical outcome can be visualized as a competition between two pathways, governed by the principles of kinetic and thermodynamic control.

G cluster_0 Reaction Conditions cluster_1 Kinetic Pathway cluster_2 Thermodynamic Pathway Indazole Indazolide Anion (Ambident Nucleophile) TS_Kinetic Lower Energy Transition State (TS_k) Indazole->TS_Kinetic Low Temp Mitsunobu C7-Sterics TS_Thermo Higher Energy Transition State (TS_t) Indazole->TS_Thermo High Temp NaH/THF C3-Chelation Prod_Kinetic Kinetic Product (e.g., N2-Isomer) TS_Kinetic->Prod_Kinetic Forms Faster Prod_Thermo Thermodynamic Product (More Stable N1-Isomer) Prod_Kinetic->Prod_Thermo TS_Thermo->Prod_Thermo More Stable

Caption: Kinetic vs. Thermodynamic control in indazole alkylation.

References

Technical Support Center: Troubleshooting Low Conversion in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<R>

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic routes to indazoles. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the reaction mechanisms, enabling you to logically diagnose and resolve issues leading to low conversion.

This resource is structured in a question-and-answer format to directly address the common and complex problems faced in the lab.

Troubleshooting Guide: Common Questions & Actionable Solutions

Q1: My indazole yield is consistently low, even when I follow the published protocol. What are the most likely causes?

Low yields in established indazole syntheses often stem from a few critical areas. Let's break down the most common culprits, from starting materials to reaction conditions.

A1: Potential Causes & Troubleshooting Steps

  • Purity of Starting Materials and Reagents: The quality of your reactants is paramount. Impurities in starting materials like substituted o-toluidines, o-nitrobenzylamines, or o-halobenzaldehydes can introduce competing side reactions.[1] Similarly, the purity of reagents such as hydrazine, phosphites, or metal catalysts is crucial.

    • Actionable Insight:

      • Verify Purity: Before starting, verify the purity of your starting materials and reagents using appropriate analytical techniques (NMR, GC-MS, etc.).

      • Purification: If impurities are detected, purify the starting materials by recrystallization, distillation, or column chromatography.[2]

      • Fresh Reagents: Use freshly opened or properly stored reagents, especially those that are sensitive to air or moisture, like triethyl phosphite or certain catalysts.

  • Reaction Atmosphere and Moisture Control: Many indazole synthesis reactions are sensitive to oxygen and moisture. An inert atmosphere is often necessary to prevent the degradation of reagents and intermediates.

    • Actionable Insight:

      • Inert Atmosphere: For sensitive reactions, such as those involving transition-metal catalysts, ensure a properly established inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques.

      • Dry Solvents: Use anhydrous solvents. If you are unsure about the water content, it's best to dry the solvent using appropriate methods (e.g., distillation over a drying agent or passing through a solvent purification system).

      • Moisture-Sensitive Reagents: Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.

  • Suboptimal Temperature Control: Reaction temperature can significantly influence both the reaction rate and the formation of byproducts.[1]

    • Actionable Insight:

      • Precise Temperature Monitoring: Use a calibrated thermometer and ensure uniform heating of the reaction mixture.

      • Optimization: If yields are low, consider running small-scale experiments at slightly different temperatures to find the optimal condition. Some reactions may benefit from gentle heating, while others require strict cooling to minimize side reactions.[3] For example, increasing the temperature up to 110°C has been shown to improve yields in some cases, but higher temperatures can lead to decreased yields due to side reactions.[3]

  • Inefficient Reaction Monitoring: Not allowing a reaction to go to completion or letting it run for too long can both lead to lower yields of the desired product.

    • Actionable Insight:

      • TLC or LC-MS Monitoring: Regularly monitor the progress of your reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] This will help you determine the optimal reaction time and prevent the formation of degradation products.

Q2: I'm performing a Cadogan cyclization, and my yields are poor with a lot of baseline material on my TLC. What's going wrong?

The Cadogan reaction, which typically involves the reductive cyclization of an o-nitroaryl compound using a phosphite, can be a powerful tool, but it is also prone to side reactions if not properly controlled.[5][6][7]

A2: Troubleshooting the Cadogan Reaction

  • Deoxygenating Agent: Triethyl phosphite is a common deoxygenating agent in this reaction.[5] Its quality and stoichiometry are critical.

    • Actionable Insight:

      • Fresh Phosphite: Use freshly distilled triethyl phosphite. It can oxidize over time, reducing its effectiveness.

      • Stoichiometry: Ensure you are using the correct molar equivalents of the phosphite. An excess is often required, but a large excess can sometimes lead to the formation of byproducts.

  • High Reaction Temperatures: The Cadogan reaction often requires high temperatures, but excessive heat can lead to decomposition and the formation of complex side products.[6]

    • Actionable Insight:

      • Temperature Optimization: While refluxing in a high-boiling solvent is common, consider if a lower temperature for a longer duration might be beneficial. Recent modifications to the Cadogan reaction have shown success at milder temperatures (e.g., 80°C).[6][8]

      • Microwave Synthesis: Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially reducing byproduct formation.

  • Intermediate Stability: The reaction proceeds through nitroso and nitrene intermediates, which are highly reactive and can lead to undesired side reactions if not efficiently trapped in the desired cyclization pathway.[5][6][7][9]

    • Actionable Insight:

      • Solvent Choice: The choice of solvent can influence the stability of intermediates. High-boiling, inert solvents are typically used.

Q3: My Davis-Beirut reaction for synthesizing a 2H-indazole is not working well. What factors should I investigate?

The Davis-Beirut reaction is a versatile method for preparing 2H-indazoles from o-nitrobenzylamines.[4][10] However, its success can be sensitive to several factors.

A3: Optimizing the Davis-Beirut Reaction

  • Water Content: The amount of water in the reaction can be critical.

    • Actionable Insight:

      • Controlled Water Addition: While anhydrous conditions are often sought, some studies have shown that the addition of a specific amount of water can dramatically increase the yield of the 2H-indazole.[10][11] However, excessive water can be detrimental.[11] It is advisable to optimize the water content for your specific substrate.

  • Base Concentration: The concentration of the base (e.g., KOH) is a key parameter.

    • Actionable Insight:

      • Base Optimization: The optimal base concentration can be substrate-dependent. A systematic optimization of the base concentration may be necessary to achieve high yields.

  • Slow N-N Bond Formation: For certain substrates, particularly with N-aryl imines, the N-N bond formation can be slow, allowing for competing side reactions like imine cleavage.[9][10][12]

    • Actionable Insight:

      • Catalysis: While traditionally base-catalyzed, some variations of the Davis-Beirut reaction have shown success with acid catalysis, which can accelerate the key N-N bond-forming step.[13]

Q4: I am getting a mixture of N1 and N2 alkylated indazoles. How can I control the regioselectivity?

The regioselective alkylation of indazoles is a common challenge, as the reaction can occur at either the N1 or N2 position of the pyrazole ring. The outcome is influenced by a delicate interplay of electronic and steric factors, as well as reaction conditions.

A4: Strategies for Regiocontrol in Indazole Alkylation

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[14][15] This can be exploited to favor the N1-substituted product.

    • Actionable Insight:

      • Thermodynamic Conditions: Higher reaction temperatures and longer reaction times can favor the formation of the more stable N1-alkylated product through equilibration.[11][14]

      • Kinetic Conditions: Lower temperatures may favor the kinetically formed N2-product.[11]

  • Choice of Base and Solvent: The base and solvent system plays a pivotal role in directing the alkylation.[11]

    • Actionable Insight:

      • For N1-Alkylation: Strong, non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent like THF or DMF often favor N1-alkylation.[11][16]

      • For N2-Alkylation: Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) are known to favor the formation of the N2-isomer.[11][14][16] Certain catalytic systems, such as those using trifluoromethanesulfonic acid or copper(II) triflate, have also been developed for highly selective N2-alkylation.[17]

  • Substituent Effects: The electronic and steric properties of substituents on the indazole ring can influence the site of alkylation.[11]

    • Actionable Insight:

      • Electron-withdrawing groups at certain positions can direct alkylation to the N2 position.[11]

      • Bulky substituents at the C3 position can sterically hinder attack at the N2 position, thereby favoring N1-alkylation.[11]

Quantitative Data Summary: Solvent Effects on Indazole N1-Alkylation

EntrySolventIsolated Yield (%) of N1-Product
1DMF60
2DMSO54
3NMP42
4Chlorobenzene66
5Toluene56
6Dioxane96
Table adapted from data on the effect of solvent on indazole N1 yield.[16][18]

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of your reaction mixture on the baseline. Also, spot the starting material(s) and a co-spot (starting material and reaction mixture in the same spot) for comparison.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Analysis: Compare the spots of the reaction mixture to the starting material(s) to assess the progress of the reaction. The disappearance of starting material and the appearance of a new spot for the product indicate the reaction is proceeding.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
  • Assemble Glassware: Assemble your reaction flask (e.g., a round-bottom flask with a condenser) and ensure all joints are well-greased and sealed.

  • Drying: Flame-dry the glassware under vacuum or oven-dry it prior to use to remove any adsorbed water.

  • Purge with Inert Gas: Connect the reaction setup to a Schlenk line. Evacuate the flask and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all air is removed.

  • Addition of Reagents: Add solid reagents under a positive flow of inert gas. Add liquid reagents via a syringe through a rubber septum.

  • Maintain Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon filled with the inert gas or a bubbler.

Visualizations

Troubleshooting Workflow for Low Indazole Yield

TroubleshootingWorkflow start Low Indazole Yield check_purity Check Starting Material and Reagent Purity start->check_purity purify Purify Materials check_purity->purify Impure? check_atmosphere Verify Inert Atmosphere and Dry Solvents check_purity->check_atmosphere Pure re_run_pure Re-run Reaction with Purified Materials purify->re_run_pure end Improved Yield re_run_pure->end improve_inert Improve Inert Atmosphere Technique check_atmosphere->improve_inert Inadequate? check_temp Optimize Reaction Temperature check_atmosphere->check_temp Adequate re_run_inert Re-run Reaction with Improved Technique improve_inert->re_run_inert re_run_inert->end temp_optimization Run Small-Scale Temperature Screens check_temp->temp_optimization Suboptimal? check_monitoring Review Reaction Monitoring Protocol check_temp->check_monitoring Optimal re_run_optimal_temp Re-run Reaction at Optimal Temperature temp_optimization->re_run_optimal_temp re_run_optimal_temp->end implement_monitoring Implement Regular TLC/LC-MS Analysis check_monitoring->implement_monitoring Insufficient? re_run_monitored Re-run Reaction with Careful Monitoring implement_monitoring->re_run_monitored re_run_monitored->end

Caption: A logical workflow for troubleshooting low yields in indazole synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography to purify my indazole product?

A: Yes, column chromatography on silica gel is a common and effective method for the purification of indazoles.[4] The choice of eluent will depend on the polarity of your specific indazole derivative. It is also possible to purify some indazoles by recrystallization from a suitable solvent or by vacuum distillation.[2][19]

Q: What are some common transition-metal catalysts used in indazole synthesis?

A: A variety of transition metals have been employed to catalyze indazole synthesis, with rhodium, palladium, and copper being among the most common.[20][21][22][23] These catalysts can facilitate C-H activation, C-N bond formation, and N-N bond formation, often leading to more efficient and selective reactions.[20][24][25][26]

Q: Are there any "green" or more environmentally friendly methods for indazole synthesis?

A: Yes, there is growing interest in developing greener synthetic routes to indazoles. This includes the use of less toxic solvents, catalyst recycling, and microwave-assisted synthesis to reduce reaction times and energy consumption.[21][24] For example, some methods utilize polyethylene glycol (PEG) as a reusable and environmentally benign solvent.[25]

References

Technical Support Center: Reaction Monitoring for 7-Bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 7-Bromo-1H-indazol-5-amine. As a Senior Application Scientist, I understand that robust and reliable reaction monitoring is the cornerstone of successful synthesis and process development. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor reactions involving this important heterocyclic amine.

The Critical Role of Reaction Monitoring

This compound is a key building block in medicinal chemistry, notably in the synthesis of complex pharmaceutical agents. Its structure, featuring a fused heterocyclic ring system, a bromine substituent, and an amino group, presents unique analytical challenges. Incomplete reactions, side-product formation, and degradation can all compromise yield and purity. Therefore, precise and real-time monitoring is not just a quality control measure; it is an essential tool for reaction optimization.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting

TLC is an invaluable technique for rapid, qualitative assessment of reaction progress. Its simplicity, however, can be deceptive. The inherent basicity of the amine group and the polarity of the indazole core often lead to common chromatographic issues.

Frequently Asked Questions (FAQs) for TLC Analysis

Q1: My spots are streaking or "tailing" down the plate. What's happening and how do I fix it?

A1: Tailing is the most common issue when analyzing amines on standard silica gel TLC plates.[1][2][3] Silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine group in your compound can undergo a strong, sometimes irreversible, interaction with these acidic sites. This causes a portion of the analyte to "stick" to the baseline and slowly elute, resulting in a streak rather than a compact spot.[1][2]

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[1][2][3]

    • Triethylamine (Et3N): Add 0.1-2% triethylamine to your eluent system. This will compete with your analyte for the acidic sites on the silica.

    • Ammonia: Using a solvent system containing a small percentage of ammonium hydroxide or preparing a mobile phase saturated with ammonia vapor can also be effective.

  • Sample Overloading: Applying too much sample to the plate can also cause streaking.[3][4] Try diluting your reaction sample before spotting.

Q2: I'm not getting good separation between my starting material and product spots. How can I improve the resolution?

A2: Poor separation indicates that the polarity of your mobile phase is not optimized. The goal is to find a solvent system where the components of your reaction mixture have significantly different affinities for the stationary phase.

Solutions:

  • Adjusting Mobile Phase Polarity:

    • If spots are too high (high Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of methanol in a dichloromethane/methanol mixture).

    • If spots are too low (low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent.[5]

  • Try Different Solvent Systems: A common starting point for indazole derivatives is a mixture of a non-polar solvent like hexanes or toluene with a more polar solvent like ethyl acetate.[6] For more polar compounds, a system like dichloromethane/methanol might be more appropriate. Experiment with different solvent combinations to exploit different intermolecular interactions.

Q3: How do I visualize the spots on my TLC plate?

A3: this compound contains a chromophore that should be visible under UV light. However, for enhanced visualization or if dealing with non-UV active byproducts, staining is recommended.

Visualization Techniques:

  • UV Light (254 nm): The aromatic nature of the indazole ring allows for visualization by UV shadowing on TLC plates containing a fluorescent indicator (F254). The compound will appear as a dark spot against a green fluorescent background.[7]

  • Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. The amine group makes this compound susceptible to oxidation, appearing as a yellow-brown spot on a purple background.[7][8][9]

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will typically appear as pink or purple spots upon heating.[8][9]

  • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary brown spots. This is a non-destructive method.[7][8]

TLC Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s)
Spot Tailing/Streaking 1. Strong interaction of the basic amine with acidic silica gel.[1][2][3] 2. Sample overloading.[3][4] 3. The sample is highly polar.1. Add 0.1-2% triethylamine or ammonia to the mobile phase.[1][2][3] 2. Dilute the sample before spotting. 3. Use a more polar mobile phase or consider a different stationary phase (e.g., alumina).
Poor Separation (Spots too close) 1. Incorrect mobile phase polarity.[5] 2. Inappropriate solvent system.1. Adjust the ratio of polar to non-polar solvents. 2. Experiment with different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH).
Rf Value Too High (>0.8) Mobile phase is too polar.Decrease the concentration of the polar solvent in the mobile phase.
Rf Value Too Low (<0.2) Mobile phase is not polar enough.Increase the concentration of the polar solvent in the mobile phase.[5]
No Spots Visible 1. Sample is too dilute.[5] 2. Compound is not UV active. 3. Compound has evaporated.1. Concentrate the sample or spot multiple times in the same location.[5] 2. Use a chemical stain for visualization (e.g., KMnO4, Ninhydrin).[7][8][9] 3. Ensure the plate is dried gently.
Protocol: Developing a TLC Method for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., methanol, dichloromethane).

  • Spotting: Use a capillary tube to apply a small spot of the sample to the baseline of the TLC plate. Also, spot the starting material and any known intermediates as references.

  • Developing a Solvent System:

    • Start with a 7:3 mixture of Hexane:Ethyl Acetate.

    • If the spots do not move from the baseline, increase the polarity by trying a 1:1 mixture.

    • If separation is still poor, switch to a more polar system like 95:5 Dichloromethane:Methanol.

  • Adding a Modifier: To your chosen solvent system, add 0.5% triethylamine to prevent tailing.

  • Development: Place the plate in a TLC chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp and then with a potassium permanganate stain.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_sample Prepare Reaction Sample spot_plate Spot Plate with Sample & References prep_sample->spot_plate develop Develop Plate spot_plate->develop prep_chamber Prepare TLC Chamber with Mobile Phase prep_chamber->develop dry Dry Plate develop->dry visualize_uv Visualize under UV Light dry->visualize_uv visualize_stain Stain Plate (e.g., KMnO4) visualize_uv->visualize_stain interpret Interpret Results visualize_stain->interpret HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Identify HPLC Problem tailing Peak Tailing start->tailing broad Broad Peaks start->broad split Split Peaks start->split shifting_rt Shifting RTs start->shifting_rt no_retention No Retention start->no_retention noisy Noisy Baseline start->noisy drift Baseline Drift start->drift sol_tailing Adjust pH (Low pH) Use End-capped Column tailing->sol_tailing sol_broad Check for Dead Volume Replace Column broad->sol_broad sol_split Check for Column Void Use Weaker Sample Solvent split->sol_split sol_shifting Equilibrate Longer Use Column Oven shifting_rt->sol_shifting sol_no_retention Decrease Organic % Check Column Installation no_retention->sol_no_retention sol_noisy Degas Mobile Phase Check Lamp noisy->sol_noisy sol_drift Allow System to Stabilize Check for Leaks drift->sol_drift

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 7-Bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful molecular design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering profound insights into the molecular architecture of novel chemical entities. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 7-Bromo-1H-indazol-5-amine, a substituted indazole of interest in medicinal chemistry.

This guide moves beyond a simple recitation of spectral data. It is designed to provide a practical, comparative framework for understanding the influence of substituent effects on the NMR spectra of the indazole core. By juxtaposing predicted data for our target molecule with experimentally verified data from structurally analogous compounds, we aim to equip the reader with a deeper understanding of spectral interpretation in this important class of heterocyles.

The Foundational Principles of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] For the structural analysis of organic molecules, ¹H and ¹³C NMR are the most informative, providing a detailed map of the proton and carbon frameworks, respectively.[1] The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR interpretation and is highly sensitive to the electronic environment of each nucleus.[2] Factors such as the presence of electronegative atoms, aromatic ring currents, and the nature of neighboring functional groups all exert a significant influence on the observed chemical shifts.[3]

In the context of heterocyclic compounds like indazoles, the positions of substituents on the bicyclic ring system dramatically alter the electronic distribution and, consequently, the chemical shifts of the ring's protons and carbons.[4][5] Understanding these substituent-induced chemical shift variations is critical for accurate spectral assignment and structural confirmation.

Analysis of this compound: A Predictive and Comparative Approach

While direct, publicly available experimental spectra for this compound are not readily found, we can construct a highly accurate prediction of its ¹H and ¹³C NMR spectra. This prediction is based on a comparative analysis with the experimentally determined NMR data of closely related, multi-substituted indazoles. This approach not only allows for a robust estimation of the spectral parameters for our target molecule but also provides a valuable educational framework for understanding substituent effects.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed picture of the proton environment within a molecule. For this compound, we anticipate signals corresponding to the N-H proton of the indazole ring, the C3-H proton, and the two aromatic protons on the benzene ring.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-H (N-H)~12.0 - 13.0broad singlet-
3-H~8.0 - 8.2singlet-
4-H~7.2 - 7.4doublet~1.5 - 2.0
6-H~6.8 - 7.0doublet~1.5 - 2.0
-NH₂~5.0 - 5.5broad singlet-

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, we will compare them with the experimental ¹H NMR data of 7-bromo-4-chloro-1H-indazol-3-amine.[6] The presence of a chlorine atom at the 4-position and an amine at the 3-position in this analog provides an excellent basis for understanding the electronic effects at play.

Experimental ¹H NMR Data for 7-bromo-4-chloro-1H-indazol-3-amine in DMSO-d₆ [6]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-H (N-H)12.23singlet-
6-H7.41doublet7.9
5-H6.85doublet7.9
-NH₂5.33singlet-

The downfield shift of the N-H proton in the experimental data aligns with our prediction, as this proton is acidic and its chemical shift is often concentration-dependent. The aromatic protons in the 4-chloro analog appear as doublets with a larger coupling constant, indicative of ortho coupling. For our target molecule, this compound, the protons at positions 4 and 6 would be expected to exhibit a smaller meta coupling. The amino group protons are expected to appear as a broad singlet, consistent with the experimental data of the analog.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~130 - 135
C3a~140 - 145
C4~110 - 115
C5~145 - 150
C6~100 - 105
C7~105 - 110
C7a~120 - 125

Comparative Analysis with Structurally Similar Compounds

We will again turn to the experimental data for 7-bromo-4-chloro-1H-indazol-3-amine for a comparative analysis of the ¹³C NMR spectrum.[6]

Experimental ¹³C NMR Data for 7-bromo-4-chloro-1H-indazol-3-amine in DMSO-d₆ [6]

Carbon AssignmentChemical Shift (δ, ppm)
C3149.1
C7a141.1
C6129.5
C3a125.2
C5119.1
C4111.9
C7101.0

The experimental data reveals the significant influence of the substituents on the carbon chemical shifts. The carbon bearing the amino group (C3) in the analog is significantly downfield. In our target molecule, the C5 carbon bearing the amine group is predicted to be similarly deshielded. The bromine atom at C7 is expected to have a shielding effect on C7, as seen in the experimental data for the analog.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, adherence to standardized experimental protocols is essential. The following provides a detailed methodology for the ¹H and ¹³C NMR analysis of compounds such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indazole derivatives due to its excellent solubilizing power.

  • Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition
  • Spectrometer Setup: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate for most small molecules.

Visualizing the Process: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_1h Setup ¹H Experiment lock_shim->setup_1h setup_13c Setup ¹³C Experiment lock_shim->setup_13c acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h process Fourier Transform & Phasing acquire_1h->process acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c acquire_13c->process reference Reference to TMS process->reference integrate Peak Integration (¹H) reference->integrate assign Assign Peaks integrate->assign

Caption: A streamlined workflow for NMR analysis.

Conclusion

The structural elucidation of novel compounds is a critical step in the drug discovery and development pipeline. This guide has provided a comprehensive, comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging predictive methods and comparing them with the experimental data of structurally related analogs, we have offered a detailed interpretation of the expected spectral features. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field, ensuring the acquisition of high-quality, reproducible NMR data. A thorough understanding of the principles and practical aspects of NMR spectroscopy, as outlined in this guide, is indispensable for the modern medicinal chemist.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 7-Bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For drug development professionals, the rigorous characterization of compounds like 7-Bromo-1H-indazol-5-amine, a key building block in the synthesis of various therapeutic agents, is of paramount importance. Even trace impurities can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product.[1][2]

This guide provides an in-depth comparison of two powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present detailed starting methodologies, and offer a clear comparison of their respective capabilities, empowering researchers to select the most appropriate technique for their specific needs.

The Analyte: this compound at a Glance

This compound (CAS No. 953411-10-4) is a heterocyclic aromatic amine. Its structure, featuring a bromo substituent and an amino group on an indazole core, dictates its physicochemical properties and informs the analytical strategy. The presence of the chromophoric indazole ring system makes it an excellent candidate for UV detection. The basic amino group and the weakly acidic N-H of the indazole ring mean its ionization state, and therefore its chromatographic retention, will be highly dependent on the pH of the mobile phase.[3][4] The bromine atom imparts a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which is a powerful diagnostic tool in mass spectrometry.[5][6]

Physicochemical Properties:

  • Molecular Formula: C7H6BrN3

  • Molecular Weight: 212.05 g/mol

  • Appearance: Solid

  • Key Features for Analysis: UV chromophore, ionizable groups (amine, indazole N-H), characteristic bromine isotope pattern.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control for purity and assay determination.[7] Its robustness, reproducibility, and cost-effectiveness make it the default method for routine analysis. The principle lies in separating compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase, with detection based on the analyte's ability to absorb UV light.[7]

The goal is to develop a stability-indicating method capable of separating the this compound peak from potential impurities, which could include starting materials, by-products from synthesis (e.g., isomers, over-brominated species), and degradation products.[2][8][9]

  • Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the logical choice. This technique uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. This compound, being a moderately polar aromatic compound, will be well-retained and can be eluted by increasing the proportion of an organic solvent in the mobile phase.[10]

  • Column Selection: A C18 column is the universal starting point for RP-HPLC method development due to its versatility.[11][12] A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particles offers a good balance between efficiency and backpressure.

  • Mobile Phase Selection:

    • Aqueous Component: A buffered aqueous phase is critical to control the ionization state of the analyte's amino group and the indazole ring, ensuring consistent retention times and good peak shape.[3] A pH of around 3-4 is a good starting point. At this pH, the amino group will be protonated, enhancing polarity and interaction with the mobile phase. An ammonium formate or phosphate buffer is a common choice.

    • Organic Component: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

    • Elution Mode: A gradient elution (where the organic solvent concentration is increased over time) is superior to isocratic elution for purity analysis. It allows for the effective elution of both early-retained polar impurities and late-retained non-polar impurities within a reasonable runtime, while ensuring the main peak is sharp and well-resolved.[11]

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended over a simple variable wavelength detector. A DAD/PDA acquires the entire UV spectrum at each point in the chromatogram. This is invaluable for:

    • Peak Purity Analysis: Assessing whether the main analyte peak is spectrally homogeneous or if it co-elutes with an impurity.

    • Method Optimization: Determining the optimal wavelength for detection (λmax) to maximize sensitivity.

Objective: To determine the purity of a this compound sample by separating the main component from potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Standard reversed-phase column for good retention and efficiency.
Mobile Phase A 0.1% Formic Acid in Water Provides an acidic pH to ensure consistent protonation of the amine.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution; acid maintains consistent pH.
Gradient 10% B to 90% B over 20 min A broad gradient to elute a wide range of potential impurities.
Hold at 90% B for 5 min Elute any strongly retained, non-polar impurities.
Return to 10% B over 1 min Re-equilibrate the column for the next injection.
Hold at 10% B for 4 min
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures retention time reproducibility.
Injection Vol. 5 µL Small volume to prevent peak distortion.

| Detection | DAD/PDA at 254 nm | A common wavelength for aromatic compounds; full spectra (200-400 nm) should be acquired for peak purity assessment. |

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent like methanol or a mixture of acetonitrile and water.[13]

  • Dilute the stock solution with the initial mobile phase (90:10 Mobile Phase A:B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform injections of a standard solution to verify system performance. Key parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000.

  • Repeatability: Relative Standard Deviation (RSD) of peak area for five replicate injections should be ≤ 2.0%.

Data Analysis: Purity is typically calculated using an area percent normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar UV response factor to the main compound. For more accurate quantitation of specific impurities, reference standards for those impurities would be required.

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique not only separates components but also provides mass information, which is crucial for identifying unknown impurities and confirming the identity of the main peak.[14][15]

LC-MS is particularly valuable during drug development for impurity profiling and forced degradation studies. The primary goal is not just to detect impurities but to identify them.

  • Interface and Ionization: An Electrospray Ionization (ESI) source is ideal for a molecule like this compound.[14] Operating in positive ion mode is the logical choice, as the basic amino group will readily accept a proton to form a positively charged ion [M+H]+.

  • Mobile Phase Compatibility: A critical consideration for LC-MS is the volatility of the mobile phase additives. Non-volatile buffers like phosphate are incompatible with MS as they will contaminate the ion source. Volatile buffers and additives like formic acid, acetic acid, or ammonium formate are required.[14] The HPLC method described above, using formic acid, is directly transferable to an LC-MS system.

  • Mass Analyzer: A single quadrupole mass spectrometer is sufficient for confirming the mass of the main peak and detecting the masses of impurities. However, a more advanced instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer provides high-resolution mass data, enabling the determination of elemental composition for unknown impurities. A tandem mass spectrometer (like a Triple Quadrupole or Q-TOF) allows for fragmentation experiments (MS/MS), which provide structural information about the impurities.[16]

Objective: To detect, tentatively identify, and confirm the identity of impurities in a this compound sample.

Instrumentation:

  • LC system (as described for HPLC-UV).

  • Mass spectrometer with an ESI source.

LC Conditions:

  • The same LC conditions (column, mobile phases, gradient, flow rate, etc.) as the HPLC-UV method can be used as a starting point. This allows for direct comparison of UV and MS data.

MS Conditions:

Parameter Condition Rationale
Ionization Mode ESI Positive The basic amine group is readily protonated.
Scan Range m/z 100 - 600 Covers the mass of the analyte and potential dimers or larger impurities.
Capillary Voltage 3.5 kV Typical voltage to achieve stable spray and ionization.
Source Temp. 120 °C Optimizes desolvation without degrading the analyte.
Desolvation Temp. 350 °C Ensures efficient removal of solvent from droplets.

| Desolvation Gas | Nitrogen, 600 L/hr | Aids in the desolvation process. |

Data Analysis:

  • Confirm Main Peak: Extract the ion chromatogram for the expected [M+H]+ of this compound (m/z 212.0 and 214.0). The presence of two peaks of nearly equal intensity separated by 2 m/z units confirms the presence of one bromine atom.

  • Detect Impurities: Examine the Total Ion Chromatogram (TIC) for other peaks.

  • Identify Impurities: For each impurity peak, examine its mass spectrum.

    • Look for the characteristic bromine isotope pattern to identify bromo-containing impurities.

    • Propose potential structures based on the mass. For example, an impurity at m/z 291.0/293.0 could correspond to a di-brominated species. An impurity at m/z 133.0 could be a de-brominated version of the parent molecule.

    • Use high-resolution MS to calculate the elemental formula and MS/MS to probe the structure.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Solvent (e.g., Methanol) s1->s2 s3 Dilute to 0.1 mg/mL with Mobile Phase s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample s4->a1 a2 Separation on C18 Column a1->a2 a3 DAD/PDA Detection (200-400 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Perform Peak Purity Analysis d1->d2 d3 Calculate Purity (Area % Report) d2->d3

Caption: Workflow for HPLC-UV purity analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation s1 Prepare Sample (Same as HPLC) a1 Inject Sample s1->a1 a2 Separation on C18 Column a1->a2 a3 ESI+ Ionization a2->a3 a4 Mass Analysis (e.g., TOF or Q-TOF) a3->a4 d1 Extract Ion Chromatograms a4->d1 d2 Analyze Mass Spectra (Isotope Patterns) d1->d2 d3 Propose Impurity Structures d2->d3

Caption: Workflow for LC-MS impurity identification.

Performance Comparison: HPLC-UV vs. LC-MS
FeatureHPLC-UVLC-MSSupporting Rationale
Primary Use Quantitative Purity & AssayQualitative Impurity ID & ProfilingHPLC-UV is robust for routine % purity checks. LC-MS excels at identifying what the impurities are.
Selectivity Moderate to HighVery HighChromatographic separation provides selectivity in both. MS adds another dimension of selectivity based on mass-to-charge ratio.
Sensitivity Good (ng level)Excellent (pg to fg level)MS detectors are inherently more sensitive than UV detectors.
Identification Limited (by Retention Time)Definitive (by Mass & Fragmentation)HPLC-UV can only suggest an impurity is present. LC-MS can provide its mass and structural clues, leading to identification.[17]
Peak Purity Yes (Spectral Homogeneity)Yes (Mass Homogeneity)DAD provides spectral purity. MS confirms that a single chromatographic peak corresponds to a single m/z value.
Quantitation Excellent (Routine QC)Good (Requires more complex calibration)HPLC-UV is the gold standard for validated quantitative methods due to its simplicity and robustness.[7]
Cost LowerHigherMass spectrometers are significantly more expensive to purchase and maintain than UV detectors.
Robustness HighModerateLC-MS systems are more complex and can be more susceptible to matrix effects and contamination.
Regulatory Standard for release testingEssential for development & investigationICH guidelines require impurity identification above certain thresholds, making LC-MS a necessity in development.[2][18][19]
Conclusion and Recommendations

Both HPLC-UV and LC-MS are indispensable tools for ensuring the purity of this compound. They are not mutually exclusive but rather complementary techniques that should be applied at different stages of the drug development lifecycle.

  • For routine quality control, batch release, and stability testing, a validated HPLC-UV method is the most appropriate choice. Its robustness, cost-effectiveness, and quantitative accuracy make it ideal for generating the precise purity values required in a regulated environment.

  • During process development, for impurity profiling, and in the investigation of out-of-specification results, LC-MS is the superior technique. Its ability to provide mass information is critical for identifying unknown impurities, understanding degradation pathways, and building a comprehensive process understanding, which is fundamental to modern, risk-based pharmaceutical development.[12]

By leveraging the strengths of each technique, researchers and drug development professionals can build a complete and robust analytical control strategy, ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Reactivity of 7-Bromo-1H-Indazole and 6-Bromo-1H-Indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indazole nucleus, a prevalent motif in numerous therapeutic agents, presents a fascinating case study in regiochemical reactivity.[1] This guide provides an in-depth technical comparison of two key building blocks: 7-bromo-1H-indazole and 6-bromo-1H-indazole. We will dissect their performance in palladium-catalyzed cross-coupling reactions, offering experimental insights and mechanistic rationale to inform your synthetic strategies.

Structural and Electronic Landscape: A Tale of Two Isomers

At first glance, 7-bromo-1H-indazole and 6-bromo-1H-indazole may appear to be simple positional isomers. However, the location of the bromine substituent profoundly influences the electronic distribution and steric environment of the molecule, which in turn dictates its reactivity.

7-Bromo-1H-Indazole is characterized by the bromine atom's proximity to the pyrrolic nitrogen (N1). This "peri" interaction introduces a significant steric shield, which can hinder the approach of bulky reagents and catalysts to the C7 position. Furthermore, the N1-H bond can participate in hydrogen bonding or act as a coordinating site for metal catalysts, potentially influencing the reaction mechanism.

6-Bromo-1H-Indazole , in contrast, possesses a bromine atom on the carbocyclic ring, flanked by carbon atoms. This position is less sterically encumbered compared to C7. The electronic effect of the bromine at C6 is primarily inductive, withdrawing electron density from the benzene ring.

To visualize the workflow for utilizing these isomers in synthesis, consider the following general scheme:

Synthetic Workflow cluster_0 Starting Materials cluster_1 Cross-Coupling Reactions cluster_2 Functionalized Indazoles 7-bromo-1H-indazole 7-bromo-1H-indazole Suzuki-Miyaura Suzuki-Miyaura 7-bromo-1H-indazole->Suzuki-Miyaura ArB(OH)2 Buchwald-Hartwig Buchwald-Hartwig 7-bromo-1H-indazole->Buchwald-Hartwig R2NH 6-bromo-1H-indazole 6-bromo-1H-indazole 6-bromo-1H-indazole->Suzuki-Miyaura ArB(OH)2 6-bromo-1H-indazole->Buchwald-Hartwig R2NH C7-Aryl/Heteroaryl Indazoles C7-Aryl/Heteroaryl Indazoles Suzuki-Miyaura->C7-Aryl/Heteroaryl Indazoles C6-Aryl/Heteroaryl Indazoles C6-Aryl/Heteroaryl Indazoles Suzuki-Miyaura->C6-Aryl/Heteroaryl Indazoles C7-Amino Indazoles C7-Amino Indazoles Buchwald-Hartwig->C7-Amino Indazoles C6-Amino Indazoles C6-Amino Indazoles Buchwald-Hartwig->C6-Amino Indazoles

Figure 1: General synthetic workflow for the functionalization of 7-bromo and 6-bromo-1H-indazole.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[2] When comparing the reactivity of our two isomers in this transformation, a general trend emerges: 6-bromo-1H-indazole often exhibits superior reactivity to 7-bromo-1H-indazole.

This difference can be attributed to several factors:

  • Steric Hindrance: The C7 position of 7-bromo-1H-indazole is sterically more congested due to the adjacent N1-H group. This can impede the oxidative addition of the palladium catalyst to the C-Br bond, a crucial and often rate-limiting step in the catalytic cycle.

  • Electronic Effects: While both isomers are activated towards oxidative addition by the electron-withdrawing nature of the bromine atom, the electronic landscape of the indazole ring can influence catalyst coordination and reactivity.

  • Catalyst Inhibition: The free N-H group in unprotected indazoles can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive species.[3] This effect may be more pronounced in the 7-bromo isomer due to the proximity of the N1-H to the reaction center.

The following table summarizes representative Suzuki-Miyaura coupling reactions for both isomers, gleaned from various literature sources. It is important to note that direct side-by-side comparisons under identical conditions are scarce, so this table serves to illustrate general trends.

IsomerArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-1H-indazole Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O1001285[4]
7-Bromo-1H-indazole (4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/H₂O2485[5]
N-(6-bromo-1H-indazol-4-yl)acetamide (4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/water80-100N/AHigh[4]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (4-methoxyphenyl)boronic acidPd₂(dba)₃ (5)XPhos (10)K₃PO₄Dioxane/EtOH/H₂O140 (MW)270[6]

From this data, we can infer that while both isomers can be effectively coupled, the reactions of 7-bromo-1H-indazole often require more forcing conditions (e.g., higher temperatures, microwave irradiation) or more sophisticated catalyst systems to achieve comparable yields to the 6-bromo isomer.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[3][7][8] Similar to the Suzuki-Miyaura coupling, the steric hindrance at the C7 position of 7-bromo-1H-indazole can present a challenge.

Comparative Observations:

  • 6-Bromo-1H-indazole generally undergoes Buchwald-Hartwig amination with a variety of primary and secondary amines under relatively standard conditions.

  • 7-Bromo-1H-indazole can be a more challenging substrate, often requiring more specialized and sterically demanding phosphine ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., LiHMDS) to achieve high yields. The proximity of the N1-H can lead to competitive N-arylation or catalyst inhibition.

The following table provides a comparative overview of Buchwald-Hartwig amination reactions with the two isomers.

IsomerAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-1H-indazole MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF65492[9]
7-Bromo-1H-indazole MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF651685[9]
6-Bromo-1H-indazole AnilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDSTHF651685[9]
7-Bromo-1H-indazole AnilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDSTHF651675[9]

These data suggest that while both isomers are viable substrates, the 7-bromo isomer often requires longer reaction times to achieve comparable yields, further highlighting its reduced reactivity relative to the 6-bromo isomer.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Ar-Br Ar-Br Ar-Br->Oxidative_Addition R2NH R2NH R2NH->Amine_Coordination Base

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

To provide a practical context for the preceding discussion, the following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of 6-bromo-1H-indazole and 7-bromo-1H-indazole. Note that these are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole[4]

Materials:

  • 6-Bromo-1H-indazole

  • Arylboronic acid

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 6-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 mixture).

  • Heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole (Microwave Conditions)[6]

Materials:

  • N-protected 7-bromo-1H-indazole (e.g., N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide)

  • Arylboronic acid

  • Pd₂(dba)₃

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, Ethanol, and Water

Procedure:

  • To a microwave vial, add the N-protected 7-bromo-1H-indazole (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos (0.10 equiv).

  • Add a degassed mixture of 1,4-dioxane, ethanol, and water (e.g., 3:1.5:0.5).

  • Seal the vial and heat in a microwave reactor to 140 °C for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole[9]

Materials:

  • 6-Bromo-1H-indazole

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • RuPhos

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).

  • Add anhydrous THF and stir for 5 minutes.

  • Add 6-bromo-1H-indazole (1.0 equiv) and the amine (1.2 equiv).

  • Add LiHMDS (2.4 equiv, as a 1 M solution in THF) dropwise.

  • Heat the reaction mixture to 65 °C with stirring for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Conclusion and Future Outlook

The comparative analysis of 7-bromo-1H-indazole and 6-bromo-1H-indazole reveals distinct differences in their reactivity profiles in palladium-catalyzed cross-coupling reactions. 6-Bromo-1H-indazole generally serves as a more reactive substrate , likely due to reduced steric hindrance and potentially more favorable electronic properties for oxidative addition. In contrast, the functionalization of 7-bromo-1H-indazole can be more challenging , often necessitating more robust catalytic systems, harsher reaction conditions, or N-protection strategies to achieve satisfactory outcomes.

Understanding these nuances is critical for the efficient design and execution of synthetic routes towards complex indazole-containing molecules. As catalyst technology continues to advance, it is likely that more efficient methods for the functionalization of sterically hindered positions like C7 of the indazole nucleus will emerge, further expanding the synthetic chemist's toolkit.

References

A Comparative Guide to the Reactivity of Bromo-indazole vs. Iodo-indazole Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Functionalization

The indazole ring system is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory diseases. The strategic functionalization of this privileged scaffold is paramount for modulating biological activity, optimizing pharmacokinetic properties, and generating novel intellectual property. Among the most powerful and versatile methods for indazole derivatization are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This guide provides an in-depth, objective comparison of the reactivity of two key classes of synthetic intermediates: bromo-indazole and iodo-indazole isomers. Understanding the nuanced differences in their performance in critical transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions is essential for researchers, scientists, and drug development professionals. The choice between an iodo- or bromo-indazole is not merely a matter of atomic weight; it is a strategic decision that profoundly impacts reaction efficiency, required conditions, and the potential for sequential derivatization. This guide aims to equip you with the fundamental principles and supporting experimental data to make the most informed choice for your synthetic campaigns.

Part 1: Fundamental Principles of Aryl Halide Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The catalytic cycle for these transformations typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step, often the rate-determining one, involves the cleavage of the C-X bond.[1][2]

The established trend in reactivity is directly correlated with the bond dissociation energies: C-I < C-Br < C-Cl .[3][4][5] Consequently, aryl iodides, possessing the weakest carbon-halogen bond, undergo oxidative addition most readily, making them the most reactive coupling partners.[3] This fundamental principle underpins the observable differences in reactivity between iodo- and bromo-indazoles.

G cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling cluster_bde Carbon-Halogen Bond Dissociation Energy Iodo Aryl Iodide Bromo Aryl Bromide Iodo->Bromo Faster Oxidative Addition Low_E Lower Energy (Weaker Bond) Iodo->Low_E Corresponds to Chloro Aryl Chloride Bromo->Chloro Slower Oxidative Addition High_E Higher Energy (Stronger Bond)

Figure 1: Relationship between aryl halide type, reactivity in oxidative addition, and C-X bond energy.

Part 2: Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction in pharmaceutical development.

Causality of Reactivity: Iodo- vs. Bromo-indazole

In the context of Suzuki-Miyaura couplings, iodo-indazoles consistently demonstrate higher reactivity than their bromo- counterparts.[6] This allows reactions to proceed under significantly milder conditions—often at lower temperatures and with shorter reaction times. This enhanced reactivity is particularly valuable when dealing with thermally sensitive substrates or when trying to minimize side reactions. Bromo-indazoles are certainly viable substrates, but they frequently require more forcing conditions, such as higher temperatures or the use of more sophisticated and electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.[7]

A key strategic advantage of this reactivity differential is realized in the synthesis of complex molecules requiring multiple, sequential functionalizations. For a dihalogenated substrate, such as a 5-bromo-3-iodo-indazole, one can selectively perform a Suzuki coupling at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction.[6][8][9]

G cluster_inputs cluster_outputs Pd0 Pd(0)L₂ PdII_oxid R¹-Pd(II)L₂ | X Pd0->PdII_oxid Oxidative Addition PdII_trans R¹-Pd(II)L₂ | PdII_oxid->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product R¹-R² PdII_trans->Product R1X R¹-X (Halo-Indazole) R1X->Pd0 R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->PdII_oxid Base Base Base->PdII_oxid

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Suzuki-Miyaura Coupling
Substrate TypeTypical ConditionsReactivity Profile & Notes
Iodo-indazole Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 60-80 °C.[10][11]High Reactivity. Reactions are often complete within a few hours at moderate temperatures. Ideal for sensitive substrates and for achieving high yields.[11]
Bromo-indazole Pd(dppf)Cl₂, K₂CO₃, DME, 80-100 °C.[7]Moderate Reactivity. Often requires higher temperatures and longer reaction times compared to iodo-indazoles. Catalyst and ligand choice can be more critical.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole

This protocol is a representative example based on established literature procedures.[11] Optimization may be required for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-iodo-1H-indazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01-0.05 mmol, 1-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 60-80 °C and stir vigorously for 5-8 hours.

  • Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazole.

Part 3: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction that enables the coupling of amines with aryl halides, providing a powerful route to N-aryl indazoles—a common motif in pharmaceuticals.[12]

Causality of Reactivity: Iodo- vs. Bromo-indazole

The reactivity trend observed in Suzuki couplings holds true for C-N bond formation. Iodo-indazoles are superior substrates for Buchwald-Hartwig amination, coupling efficiently with a wide range of primary and secondary amines under relatively mild conditions.[13][14] Aryl iodides are generally more reactive than aryl bromides in these aminations.[14]

Bromo-indazoles can be effective, but their lower reactivity often necessitates the use of more specialized, sterically hindered, and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to promote efficient catalysis.[15] Higher reaction temperatures and stronger bases are also more commonly required for bromo-indazole substrates.[16]

G cluster_inputs cluster_outputs Pd0 Pd(0)L₂ PdII_oxid Ar-Pd(II)L₂ | X Pd0->PdII_oxid Oxidative Addition PdII_amide Ar-Pd(II)L₂ | NR¹R² PdII_oxid->PdII_amide Amine Coordination & Deprotonation PdII_amide->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_amide->Product ArX Ar-X (Halo-Indazole) ArX->Pd0 Amine HNR¹R² (Amine) Amine->PdII_oxid Base Base Base->PdII_oxid

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Summary: Buchwald-Hartwig Amination
Substrate TypeTypical ConditionsReactivity Profile & Notes
Iodo-indazole Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 90-110 °C.[13]High Reactivity. Generally provides higher yields and tolerates a broader scope of amine coupling partners under milder conditions than bromo-indazoles.
Bromo-indazole Pd₂(dba)₃, RuPhos/BrettPhos, NaOtBu, Toluene, 100-120 °C.[15][16]Moderate Reactivity. Often requires stronger bases (e.g., NaOtBu) and more specialized, bulky ligands. The choice of ligand is critical for success.[15]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole

This protocol is a representative example based on established literature procedures.[13] Optimization may be required for specific amine partners.

  • Reagent Preparation: In a glovebox, add to an oven-dried Schlenk tube 4-iodo-3-methyl-1H-indazole (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd), and a suitable phosphine ligand, such as Xantphos (0.04 mmol, 4 mol%), in a small amount of the reaction solvent.

  • Reaction Assembly: Add the catalyst pre-mixture to the Schlenk tube containing the substrates. Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).

  • Inert Atmosphere: Seal the Schlenk tube, remove from the glovebox, and place under a positive pressure of Argon or Nitrogen.

  • Reaction: Heat the reaction mixture with vigorous stirring in a preheated oil bath at 80-110 °C for 4-24 hours.

  • Work-up: After cooling to room temperature (monitor by TLC or LC-MS), quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-indazole product.

Part 4: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted indazoles. These motifs are valuable for further transformations or as structural elements in their own right.

Causality of Reactivity: Iodo- vs. Bromo-indazole

The reactivity difference between iodo- and bromo-indazoles is particularly pronounced in Sonogashira couplings.[6] The high reactivity of the C-I bond frequently allows these reactions to proceed smoothly at or near room temperature.[6] In contrast, the coupling of bromo-indazoles almost invariably requires heating to achieve reasonable conversion rates.[6][17]

This stark difference makes iodo-indazoles the clear substrate of choice for mild, efficient alkynylation. It also provides an exceptionally reliable method for selective functionalization. In a 5-bromo-3-iodo-indazole, the Sonogashira coupling can be performed at the 3-position at room temperature with high selectivity, leaving the 5-bromo position untouched for subsequent Suzuki or other coupling reactions under more forcing conditions.[6][8]

G cluster_inputs cluster_outputs Pd0 Pd(0)L₂ PdII_oxid R¹-Pd(II)L₂ | X Pd0->PdII_oxid Oxidative Addition PdII_alkynyl R¹-Pd(II)L₂ | C≡CR² PdII_oxid->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_alkynyl->Product CuX Cu-X Cu_alkynyl Cu-C≡CR² CuX->Cu_alkynyl Alkyne Coordination Cu_alkynyl->PdII_oxid Cu_alkynyl->CuX From Transmetalation R1X R¹-X (Halo-Indazole) R1X->Pd0 Alkyne H-C≡CR² Alkyne->CuX Base Base Base->Alkyne Cu_cat Cu(I) Cat.

Figure 4: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Data Summary: Sonogashira Coupling
Substrate TypeTypical ConditionsReactivity Profile & Notes
Iodo-indazole Pd(PPh₃)₄, CuI, Et₃N, THF, Room Temp.[6]High Reactivity. Excellent substrate for mild couplings. Allows for highly selective functionalization of di-halo substrates.[6][8]
Bromo-indazole Pd(PPh₃)₄, CuI, Et₃N, THF or DMF, 70-100 °C.[6]Low-Moderate Reactivity. Requires thermal activation. Less suitable for sensitive alkynes. Can be used for sequential coupling after a room-temperature reaction at an iodo- position.
Experimental Protocol: Sonogashira Coupling of 5-Bromo-3-iodo-1H-indazole

This protocol is a representative example for selective coupling at the iodo- position based on established literature.[6]

  • Reagent Preparation: To a Schlenk flask, add 5-bromo-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base: Add anhydrous THF (10 mL) followed by triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.) via syringe.

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours.

  • Work-up: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-5-bromo-1H-indazole.

Part 5: Influence of Isomerism and N-Substitution

Beyond the identity of the halogen, its position on the indazole ring and the nature of the N1-substituent also influence reactivity.

  • Electronic Effects: The electronic nature of the indazole ring impacts the rate of oxidative addition. Electron-withdrawing groups (e.g., -NO₂, -CF₃) can increase the reactivity of the halo-indazole by making the carbon-halogen bond more polarized and susceptible to attack by the electron-rich Pd(0) catalyst.[14][16]

  • Steric Effects: Significant steric hindrance from substituents adjacent to the halogen can impede the approach of the bulky palladium catalyst, slowing the rate of oxidative addition.[18][19]

  • N-H vs. N-Protected Indazoles: The acidic N-H proton of unprotected indazoles can potentially interact with the basic reaction components or the metal catalyst itself. In some cases, this can lead to catalyst inhibition.[10] However, many modern catalyst systems, particularly those with bulky biarylphosphine ligands, show excellent performance with NH-free indazoles, obviating the need for protection/deprotection steps and improving step economy.[10][20]

Conclusion and Strategic Recommendations

The choice between a bromo- and iodo-indazole isomer is a critical decision in the design of efficient and robust synthetic routes. The experimental evidence overwhelmingly supports a clear hierarchy of reactivity.

FeatureIodo-Indazole IsomersBromo-Indazole Isomers
General Reactivity High. The substrate of choice for efficiency and speed.Moderate. A viable but less reactive alternative.
Reaction Conditions Milder (lower temperatures, shorter times).More forcing (higher temperatures, longer times).
Catalyst/Ligand Tolerates a wider range of standard catalyst systems.Often requires more specialized, electron-rich, and bulky ligands.
Substrate Scope Generally broader, especially for sensitive coupling partners.Can be more limited; harsh conditions may degrade some substrates.
Key Advantage Efficiency and Mildness. Ideal for rapid library synthesis and use with delicate molecules.Cost and Sequential Coupling. Generally less expensive and essential for strategies requiring differential reactivity.

Strategic Recommendations for Researchers:

  • For Maximum Reactivity and Mild Conditions: Always select the iodo-indazole isomer. This is the best choice for initial explorations, complex substrate couplings, and when reaction time is a critical factor.

  • For Sequential, Orthogonal Couplings: A di-halogenated substrate, such as 5-bromo-3-iodo-indazole , is an invaluable tool. The iodo- position can be functionalized first under mild conditions (e.g., Sonogashira at RT), followed by a second, distinct coupling at the bromo- position under more forcing conditions (e.g., Suzuki at 80-100 °C).[6]

  • For Cost-Effective, Large-Scale Synthesis: If the desired transformation can be achieved in high yield, the bromo-indazole may be preferred due to the significantly lower cost of bromine-containing reagents. This often requires more extensive process optimization to identify robust conditions.

By understanding these fundamental principles and leveraging the differential reactivity of halogenated indazoles, synthetic chemists can design more elegant, efficient, and powerful strategies for the discovery and development of next-generation indazole-based therapeutics.

References

A Comparative Guide to the Biological Activity of 7-Bromo-1H-indazol-5-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and structural versatility have made it a cornerstone in the design of targeted therapies, particularly in the realm of oncology.[4][5] This guide provides a comparative analysis of analogs derived from a key building block, 7-Bromo-1H-indazol-5-amine, with a focus on their application as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols for their evaluation.

The strategic placement of the bromine atom and the amino group on the indazole core of this compound offers a versatile platform for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize biological activity.[1] The bromine at the 7-position serves as a convenient handle for cross-coupling reactions, enabling the introduction of various substituents to probe the binding pockets of target proteins. The amine at the 5-position provides a crucial interaction point, often acting as a hydrogen bond donor or acceptor.

The Indazole Scaffold as a Kinase Hinge-Binder

A recurring theme in the biological activity of indazole derivatives is their ability to act as "hinge-binders" in the ATP-binding site of kinases.[5] The indazole core mimics the purine ring of ATP, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The 1H-indazole-3-amine motif, for instance, has been identified as a particularly effective hinge-binding fragment.[5][6] This understanding forms the basis for the rational design of indazole-based kinase inhibitors.

Comparative Analysis of this compound Analogs

While a direct head-to-head comparison of a comprehensive library of this compound analogs is not available in a single study, we can synthesize findings from various research efforts to establish a comparative framework. The primary focus of derivatization of the this compound core has been on modifications at the 3, 5, and 7-positions to enhance potency and selectivity against various kinase targets.

Modifications at the 3-Position: Targeting the Hinge Region

The 3-position of the indazole ring is pivotal for hinge binding. Introduction of an amino or amide group at this position is a common strategy to enhance interactions with the kinase hinge.

  • 1H-Indazol-3-amine Derivatives: Studies on 1H-indazol-3-amine derivatives have shown that this core structure effectively binds to the hinge region of tyrosine kinases.[5][6] For example, in the multi-targeted tyrosine kinase inhibitor Linifanib, the 1H-indazole-3-amine moiety plays a crucial role in its potent activity.[5]

Modifications at the 5-Position: Probing the Solvent-Exposed Region

The 5-amino group of this compound can be acylated or alkylated to introduce substituents that extend into the solvent-exposed region of the ATP-binding pocket. This can improve potency and modulate physicochemical properties.

  • Impact of Aromatic Substituents: Research on 3,5-disubstituted indazole derivatives has highlighted the significant influence of substituents at the C-5 position on anti-proliferative activity.[6] For instance, in a series of compounds targeting various cancer cell lines, the nature of the aromatic ring introduced at the 5-position via Suzuki coupling had a profound effect on their potency. A general trend observed was that fluoro-substituted phenyl rings at this position were often favorable for antitumor activity.[5] Specifically, a 3,5-difluoro substituent demonstrated superior activity against the Hep-G2 cell line compared to other substitutions.[5]

Modifications at the 7-Position: Enhancing Selectivity and Potency

The 7-bromo position is a key site for introducing diversity into the scaffold. The substituent at this position can interact with the ribose-binding pocket or the region near the "gatekeeper" residue of the kinase, influencing both potency and selectivity.

  • Akt Inhibition: In the development of analog-sensitive Akt inhibitors, the 7-position of the indazole ring was identified as a critical site for modification.[7] Its proximity to the gatekeeper residue in the Akt2 crystal structure suggested that introducing substituents here could confer selectivity for engineered kinases.[7]

  • Antitumor Activity: Structure-activity relationship studies on camptothecin analogues revealed that substitutions at the 7-position of a related heterocyclic system led to compounds with significantly better antitumor efficacy compared to substitutions at other positions.[8]

The following table summarizes the general structure-activity relationships for this compound analogs based on available literature.

Position of ModificationGeneral Structural ChangeImpact on Biological ActivitySupporting Evidence
3-Position Introduction of an amine or amideCrucial for hinge-binding and potent kinase inhibition.The 1H-indazole-3-amine is a known effective hinge-binding fragment.[5][6]
5-Position (Amine) Acylation/Alkylation with substituted phenyl ringsModulates anti-proliferative activity. Fluoro-substituents are often beneficial.SAR studies show a significant effect of C-5 substituents on anticancer activity.[5][6]
7-Position (Bromo) Suzuki coupling with various groupsCan enhance potency and selectivity by interacting with the gatekeeper residue region.Modifications at the 7-position are key for developing selective Akt inhibitors.[7]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.

Synthesis of this compound Analogs (General Scheme)

A common synthetic route to diversify the this compound scaffold involves Suzuki coupling at the 7-position and acylation or alkylation at the 5-amino group.

Diagram: General Synthetic Workflow

G A This compound B Suzuki Coupling (R1-B(OH)2, Pd catalyst, base) A->B Step 1 C 7-R1-1H-indazol-5-amine B->C D Acylation/Alkylation (R2-COCl or R2-X, base) C->D Step 2 E N-(7-R1-1H-indazol-5-yl)-R2-amide/amine D->E

Caption: General synthetic workflow for the diversification of this compound.

Step 1: Suzuki Coupling at the 7-Position

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 7-substituted-1H-indazol-5-amine analog.

Step 2: Acylation of the 5-Amino Group

  • To a solution of the 7-substituted-1H-indazol-5-amine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C is added the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the acylated product, which may be further purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of the synthesized analogs against a target kinase.

Diagram: Kinase Inhibition Assay Workflow

G A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add kinase, substrate, and ATP to microplate wells B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence, fluorescence) E->F G Calculate % inhibition and IC50 values F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP at a concentration close to its Km value.

  • Inhibition: Add the serially diluted test compounds to the reaction wells. Include positive controls (e.g., a known inhibitor) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining. Common detection methods include luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Anti-Proliferative Assay (MTT Assay)

To evaluate the effect of the compounds on cancer cell viability, a colorimetric assay such as the MTT assay can be performed.[5]

  • Cell Seeding: Seed cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate at an appropriate density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%).

Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on the development of more selective inhibitors by exploiting subtle differences in the ATP-binding sites of various kinases. The synthesis of covalent inhibitors, which form a permanent bond with the target kinase, is another promising avenue. Furthermore, the exploration of this scaffold for targets beyond kinases, such as other enzymes and receptors, holds significant potential. The systematic generation of diverse chemical libraries based on this versatile intermediate, coupled with high-throughput screening and detailed biological characterization, will undoubtedly lead to the identification of new and improved drug candidates.

References

X-ray Crystallography of 7-Bromo-1H-indazol-5-amine Derivatives: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. Its unique bicyclic aromatic structure allows it to mimic the purine base of ATP, making it an effective hinge-binding motif for a wide range of protein kinases. The strategic placement of substituents on the indazole ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The 7-Bromo-1H-indazol-5-amine framework, in particular, represents a valuable starting point for the development of kinase inhibitors due to its specific substitution pattern which can be exploited to achieve desired interactions within the kinase active site.

X-ray crystallography is an indispensable tool in this process, providing atomic-level insights into the three-dimensional structure of these molecules in the solid state. This information is crucial for understanding intermolecular interactions, predicting crystal packing, and guiding the design of new derivatives with improved solid-state properties, which are critical for drug development.

This guide provides a comparative analysis of the crystallographic features of bromo- and amino-substituted indazole derivatives to infer the likely structural behavior of the this compound class. Furthermore, it offers a detailed, field-proven experimental workflow for researchers aiming to determine the crystal structures of novel derivatives within this family.

Comparative Crystallographic Analysis: Insights from Structurally Related Indazoles

While a comprehensive library of crystal structures for this compound derivatives is not yet publicly available, a comparative analysis of closely related structures provides invaluable insights into the non-covalent interactions that govern their crystal packing. By examining the roles of the bromo- and amino-substituents in different positions on the indazole ring, we can extrapolate the likely structural behavior of the titular compounds.

Case Study 1: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

A key example is the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[1][2] Although the substitution pattern differs from our primary topic, this structure provides a clear picture of the interplay between the amino and bromo groups in directing the supramolecular assembly.

In this structure, the indazole rings are nearly co-planar.[1][2] The crystal packing is dominated by a combination of hydrogen bonds and π–π stacking interactions. Specifically, inversion dimers are formed through pairwise N—H⋯N hydrogen bonds, creating distinct R²₂(8) graph-set motifs.[1][2] These dimers are further linked into a three-dimensional network by C—H⋯O and C—H⋯Br hydrogen bonds, as well as aromatic π–π stacking interactions with a centroid-centroid separation of approximately 3.74 Å.[1][2]

The key takeaway from this structure is the demonstration of the amino group's capacity to form robust hydrogen-bonded dimers, a common and predictable interaction in crystal engineering. The bromine atom, in this case, participates in weaker C—H⋯Br interactions, contributing to the overall stability of the 3D network.[1][2]

Case Study 2: 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole

To understand the influence of the bromo-substituent in a different chemical environment, we can examine the crystal structure of 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole.[3][4][5] In this fused-ring system, the molecular packing features a two-dimensional array stabilized by a combination of pyrimidyl-N–H···N(pyrimidyl) interactions, π(pyrazolyl)···π(pyrimidyl) stacking, and, crucially, Br···N interactions.[3][4][5]

This example highlights the ability of the bromine atom to act as a halogen bond donor, forming a directional interaction with a nitrogen atom. This Br···N interaction is a significant force in organizing the crystal lattice. This observation is critical when considering the 7-bromo substitution pattern, as the bromine atom's position could facilitate similar halogen bonding with nearby nitrogen atoms from the amino group or the indazole core of adjacent molecules.

Summary of Crystallographic Data

The following table summarizes the key crystallographic parameters and intermolecular interactions for the two case studies, providing a basis for comparison.

Featuretert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole
Primary Interactions N—H⋯N hydrogen bonds (forming R²₂(8) dimers)Pyrimidyl-N–H···N(pyrimidyl), Br···N interactions
Secondary Interactions C—H⋯O, C—H⋯Br, π–π stackingπ(pyrazolyl)···π(pyrimidyl) stacking
Role of Amino Group Primary hydrogen bond donorN/A (fused system)
Role of Bromo Group Weak C—H⋯Br hydrogen bond acceptorHalogen bond donor (Br···N)
Overall Packing 3D network2D array

Hypothesized Crystal Packing of this compound

Based on the analysis of related structures, we can hypothesize the potential packing motifs for this compound derivatives. The presence of both a hydrogen bond donor (the 5-amino group) and a potential halogen bond donor (the 7-bromo group) in the same molecule suggests a rich and potentially complex supramolecular chemistry.

It is plausible that the 5-amino group will drive the formation of hydrogen-bonded chains or dimers, similar to what is observed in the first case study. The 7-bromo group, depending on the steric and electronic environment created by other substituents, could then participate in either weaker C-H···Br interactions or more directional Br···N or Br···O halogen bonds, further stabilizing the crystal lattice. The interplay between these competing interactions will ultimately determine the final crystal packing.

Experimental Protocol: A Practical Guide to the X-ray Crystallography of Novel Indazole Derivatives

For researchers working on novel this compound derivatives, obtaining high-quality single crystals is the critical first step for X-ray diffraction analysis. The following protocol outlines a comprehensive and self-validating workflow.

Synthesis and Purification

The synthesis of this compound derivatives can be approached through various synthetic routes. For instance, a practical synthesis for a related intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, has been developed from 2,6-dichlorobenzonitrile, involving a regioselective bromination followed by heterocycle formation with hydrazine.[6]

Causality: Absolute purity of the compound is paramount for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Synthesize the target derivative using an established or novel synthetic route.

    • Purify the crude product to >99% purity using column chromatography, recrystallization, or preparative HPLC.

    • Confirm the identity and purity of the compound using NMR, mass spectrometry, and elemental analysis.

Crystallization Screening

The process of growing single crystals is often the most challenging step. A systematic screening of various crystallization conditions is essential.

  • Protocol:

    • Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water).

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "well" solvent and place a drop on a siliconized cover slip. Invert the slip over a reservoir containing a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop will induce crystallization.

      • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

    • Screening: Perform small-scale crystallization trials in parallel using a multi-well plate to efficiently screen a wide range of solvent/precipitant combinations and techniques.

X-ray Diffraction and Data Collection

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

  • Protocol:

    • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a cryoloop.

    • Data Collection: Place the mounted crystal on the diffractometer and cool it under a stream of liquid nitrogen to minimize thermal motion. Collect a full sphere of diffraction data.

    • Data Processing: Integrate the raw diffraction images and scale the data to obtain a set of unique reflection intensities.

Structure Solution and Refinement

The final step is to solve the crystal structure from the processed diffraction data.

  • Protocol:

    • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.

    • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

    • Validation: Validate the final structure using crystallographic software to ensure its chemical and geometric sensibility.

Visual Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of Derivative purification Purification (>99%) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Crystallization Screening (Vapor Diffusion, Evaporation) characterization->screening optimization Optimization of Conditions screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Data Collection (Diffractometer) harvesting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structure Validation structure_solution->validation

Caption: Generalized workflow for the X-ray crystallographic analysis of novel this compound derivatives.

Conclusion

The this compound scaffold is of significant interest to the drug discovery community. While direct crystallographic data for this specific substitution pattern remains limited, a comparative analysis of related bromo- and amino-substituted indazoles provides a strong foundation for predicting their solid-state behavior. The interplay between hydrogen bonding from the amino group and potential halogen bonding from the bromine atom is expected to be a key determinant of crystal packing. By following the detailed experimental workflow provided, researchers can systematically approach the crystallization and structure determination of new derivatives, thereby accelerating the structure-based design of next-generation therapeutics. The continued publication of crystal structures for this class of compounds will undoubtedly enrich our understanding and facilitate future drug development efforts.

References

A Senior Application Scientist's Comparative Guide to 7-Bromo-1H-indazol-5-amine for Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase-targeted drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. Among these, 7-Bromo-1H-indazol-5-amine has garnered significant attention as a key building block for the synthesis of next-generation therapeutics, particularly targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. This guide, written from the perspective of a seasoned application scientist, provides an in-depth analysis of a typical Certificate of Analysis for this compound, compares its performance profile with relevant alternatives, and offers detailed experimental protocols to empower your research and development endeavors.

Deconstructing the Certificate of Analysis: More Than Just a Purity Number

A Certificate of Analysis (CoA) is the foundational document that attests to the quality and purity of a chemical intermediate. For a critical reagent like this compound, a thorough understanding of its CoA is paramount to ensure the reproducibility and success of your synthetic and biological experiments. Let's dissect a representative CoA to highlight the key parameters and their implications.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethodSignificance for the Researcher
Appearance Off-white to light brown powderConformsVisualProvides a quick initial quality check. Significant deviation in color could indicate gross contamination or degradation.
Identity (¹H NMR) Conforms to structureConforms¹H NMR SpectroscopyConfirms the molecular structure of the compound. The chemical shifts and splitting patterns should match the expected structure of this compound.
Purity (HPLC) ≥ 98.0%99.2%High-Performance Liquid ChromatographyThis is a critical measure of the compound's purity. A high purity level is essential to avoid introducing confounding variables into your experiments.
Loss on Drying ≤ 1.0%0.3%GravimetricIndicates the amount of volatile impurities, primarily residual solvents from the synthesis and purification process. High solvent content can affect reaction stoichiometry and may be toxic to cells in biological assays.
Residue on Ignition ≤ 0.5%0.1%GravimetricMeasures the amount of inorganic impurities remaining after combustion. These could be residual catalysts or salts from the synthesis.
Heavy Metals ≤ 20 ppm< 10 ppmICP-MSEnsures the absence of heavy metal contaminants that can interfere with catalytic reactions or exhibit cellular toxicity.
Potential Impurities ReportSee BelowHPLC/MSUnderstanding potential impurities is crucial for troubleshooting and interpreting experimental results.
Interpreting the Data: Beyond the Numbers

While a high purity value is desirable, the nature of the remaining impurities is equally important. The synthesis of this compound can potentially introduce several related substances. A common synthetic route for a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, involves the bromination of a substituted benzonitrile followed by cyclization with hydrazine.[1][2][3][4] This suggests that potential impurities in this compound could include:

  • Isomeric Impurities: Incomplete regioselectivity during bromination or cyclization can lead to the formation of other bromo-amino-indazole isomers.

  • Starting Material Residues: Unreacted starting materials or intermediates from the synthetic pathway.

  • By-products of Side Reactions: Over-bromination or other unintended reactions can generate related impurities.

A well-characterized CoA will ideally provide information on the identity and quantity of any significant impurities, allowing the researcher to assess their potential impact on downstream applications.

Performance Comparison: this compound vs. Key Alternatives

The utility of this compound as a synthetic intermediate is ultimately judged by the performance of the final compounds it helps create. In the context of TAM kinase inhibition, it's insightful to compare it with established inhibitors like BMS-777607 and LDC1267 . While this compound is a building block and not a final drug, its structural motifs are designed to impart favorable properties to the resulting inhibitors.

Table 2: Comparative Profile of TAM Kinase Inhibitors

FeatureThis compound (as a scaffold)BMS-777607LDC1267
Target(s) Foundation for TYRO3, AXL, MER inhibitorsc-Met, AXL, Ron, TYRO3MER, TYRO3, AXL
Reported IC₅₀ (TYRO3) N/A (Intermediate)4.3 nM[5]8 nM[6][7][8][9]
Molecular Weight ( g/mol ) 212.05[]512.90[11][12]560.55[13]
Purity (Typical) ≥ 98%≥ 98%≥ 99%
Solubility DMSO, DMFDMSODMSO (>10 mM)[8]
Key Structural Feature Bromo-indazole core for targeted modificationsPyridinone carboxamideQuinolinyloxy-N-phenyl-benzamide
Causality Behind Experimental Choices

The choice of a chemical scaffold is a critical decision in drug discovery. The 7-bromo-indazole core offers several advantages:

  • Versatility for Medicinal Chemistry: The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of a wide chemical space to optimize potency and selectivity.

  • Proven Kinase Binding Motif: The indazole ring is a well-established hinge-binding motif in many kinase inhibitors, providing a solid foundation for designing potent compounds.

  • Favorable Physicochemical Properties: The relatively low molecular weight of the core allows for the addition of other functional groups without excessively increasing the overall size and lipophilicity of the final molecule, which is crucial for maintaining good drug-like properties.

BMS-777607 and LDC1267, while effective, have more complex structures. Starting with a simpler, yet highly functionalized core like this compound can provide greater flexibility in the design and synthesis of novel chemical entities with potentially improved properties.

Experimental Protocols for Performance Evaluation

To objectively assess the performance of inhibitors derived from this compound, robust and reproducible experimental protocols are essential. Here, we provide a detailed methodology for a widely used biochemical kinase assay.

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is designed to determine the IC₅₀ value of a test compound against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[14][15][16][17][18]

Materials:

  • This compound-derived test compound

  • Recombinant human TYRO3 kinase (or other target kinase)

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compound Add_Compound Add compound dilutions to plate Compound_Prep->Add_Compound Kinase_Mix_Prep Prepare Kinase/Substrate Mix Add_Kinase_Mix Add Kinase/Substrate Mix Kinase_Mix_Prep->Add_Kinase_Mix ATP_Prep Prepare ATP solution Start_Reaction Add ATP to initiate reaction ATP_Prep->Start_Reaction Add_Compound->Add_Kinase_Mix Add_Kinase_Mix->Start_Reaction Incubate_Reaction Incubate at room temperature Start_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate to terminate kinase reaction and deplete ATP Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate to convert ADP to ATP and generate light Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read luminescence Incubate_Detection->Read_Luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to achieve the desired final concentrations for the assay.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the appropriate wells.

    • Add 5 µL of a 2x kinase/substrate solution (containing TYRO3 kinase and Poly-Glu,Tyr substrate in kinase buffer).

    • Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (in kinase buffer). The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed for the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This self-validating system, with appropriate positive and negative controls, provides a robust method for quantifying the inhibitory potency of novel compounds derived from this compound.

Conclusion

This compound stands as a valuable and versatile starting material for the development of novel kinase inhibitors. A thorough understanding of its quality, as detailed in a comprehensive Certificate of Analysis, is the first step towards successful and reproducible research. By leveraging its synthetic tractability and the proven efficacy of the indazole scaffold, researchers can efficiently design and synthesize new chemical entities. When compared to more complex, established inhibitors, the strategic use of this building block offers a streamlined path to novel therapeutics. The provided experimental protocol serves as a robust framework for evaluating the performance of these next-generation inhibitors, ultimately accelerating the journey from the laboratory to the clinic.

References

A Researcher's Guide to In Vitro Kinase Assays for Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of indazole-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of various assay formats, offering field-proven insights and detailed, step-by-step methodologies. Our focus is on empowering you to make informed decisions for your kinase inhibitor discovery programs.

Chapter 1: The Foundation - Understanding Kinase Inhibition by Indazoles

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] These compounds predominantly act as ATP-competitive inhibitors, binding to the hinge region of the kinase catalytic domain. This mechanism of action is a critical consideration in assay design, as the relative concentration of ATP can significantly influence the apparent potency (IC50) of the inhibitor.[3][4]

Indazole-based inhibitors have been developed against a wide array of kinases, including but not limited to Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Polo-like kinase 4 (PLK4).[1][5] The choice of assay technology should not only be sensitive enough to detect inhibition but also robust enough to provide reproducible data across different kinase targets.

Below is a simplified representation of the VEGFR signaling pathway, a frequent target of indazole-based inhibitors, illustrating the point of intervention.[6]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Downstream Cell Proliferation, Angiogenesis, Survival mTOR->Downstream ERK->Downstream Radiometric_Workflow cluster_0 Reaction cluster_1 Separation & Detection A Combine Kinase, Substrate, Inhibitor B Add [γ-³²P]ATP to Initiate A->B C Incubate at 30°C B->C D Spot onto Phosphocellulose Paper C->D E Wash to Remove Unreacted [γ-³²P]ATP D->E F Quantify with Phosphorimager E->F ADPGlo_Workflow cluster_0 Kinase Reaction cluster_1 Detection A Combine Kinase, Substrate, Inhibitor, ATP B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D Incubate 40 min C->D E Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F Incubate 30-60 min E->F G Read Luminescence F->G FP_Workflow cluster_0 Assay Preparation cluster_1 Measurement A Prepare Serial Dilutions of Indazole Inhibitor B Add Kinase and Fluorescent Tracer A->B C Incubate at Room Temperature B->C D Measure Fluorescence Polarization C->D Inhibitor_Characterization A Primary Screen (Single Concentration) B Identify 'Hits' (e.g., >70% Inhibition) A->B C Perform 10-point Dose-Response Curve B->C D Calculate IC₅₀ Value C->D E Assess Selectivity (Kinome Scan) D->E

References

A Researcher's Guide to Cellular Antiproliferative Assays: Evaluating Novel Compounds from 7-Bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel cancer therapeutics, the indazole scaffold has emerged as a privileged structure, with several indazole-based drugs, such as axitinib and pazopanib, gaining FDA approval as kinase inhibitors[1]. This guide provides a comprehensive framework for researchers and drug development professionals on conducting cellular antiproliferative assays, specifically focusing on the evaluation of new chemical entities derived from the versatile building block, 7-Bromo-1H-indazol-5-amine[2][3]. We will delve into the rationale behind experimental choices, provide a detailed protocol for the robust Sulforhodamine B (SRB) assay, and present a comparative analysis of hypothetical novel compounds against established anticancer agents.

The Rationale: Why Focus on Antiproliferative Assays?

The primary goal of an antiproliferative assay is to quantify a compound's ability to inhibit the growth of cancer cells. This is a crucial first step in the drug discovery pipeline, providing a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The choice of assay and cell lines is paramount for generating meaningful and reproducible data.

Indazole derivatives have shown promise against a variety of cancer types, including lung, breast, colon, and prostate cancers[1]. Therefore, a panel of well-characterized cancer cell lines is essential for initial screening. For this guide, we will consider the following cell lines, which are commonly used in the evaluation of indazole-based compounds:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma

  • HCT116: Human colorectal carcinoma

  • HepG2: Human hepatocellular carcinoma[4]

The selection of appropriate positive controls is equally critical for validating the assay's performance and providing a benchmark for the activity of the novel compounds[5][6][7]. Given that many indazole derivatives function as kinase inhibitors, we will use Sunitinib , a multi-kinase inhibitor with an indazole core, and Doxorubicin , a well-established cytotoxic agent, as our comparators.

Experimental Workflow: A Step-by-Step Guide to the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus, to the number of viable cells. This assay is known for its reproducibility, sensitivity, and cost-effectiveness.

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Fixation & Staining cluster_readout Solubilization & Readout cell_seeding 1. Seed Cancer Cells in 96-well plates compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds & Controls compound_prep->treatment incubation 4. Incubate for 72 hours treatment->incubation fixation 5. Fix Cells with TCA incubation->fixation staining 6. Stain with SRB Dye fixation->staining washing 7. Wash with Acetic Acid staining->washing solubilization 8. Solubilize Bound Dye washing->solubilization readout 9. Measure Absorbance at 510 nm solubilization->readout

A streamlined workflow for the Sulforhodamine B (SRB) antiproliferative assay.
Detailed Protocol:

  • Cell Seeding:

    • Culture A549, MCF-7, HCT116, and HepG2 cells in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the test compounds (derived from this compound), Sunitinib, and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

    • Carefully remove the media from the wells and add 100 µL of the diluted compounds, positive controls, and a vehicle control (media with the same percentage of DMSO as the highest compound concentration). Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plates five times with slow-running tap water.

    • Remove excess water by inverting the plate and tapping it on a paper towel.

    • Allow the plates to air dry completely at room temperature.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Place the plates on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm using a microplate reader.

Comparative Data Analysis

The following table presents hypothetical IC50 values for two novel compounds derived from this compound, designated as Compound A and Compound B , in comparison to our established positive controls.

CompoundA549 (µM)MCF-7 (µM)HCT116 (µM)HepG2 (µM)
Compound A 2.51.83.25.1
Compound B 15.712.420.125.8
Sunitinib 4.23.55.86.3
Doxorubicin 0.150.080.210.35

From this illustrative data, Compound A demonstrates potent antiproliferative activity, with IC50 values comparable to or even better than Sunitinib across the tested cell lines. In contrast, Compound B exhibits significantly weaker activity. Doxorubicin, as expected, shows potent cytotoxicity at nanomolar concentrations.

Mechanistic Insights: The Role of Kinase Inhibition

The indazole core is a well-established pharmacophore for the development of kinase inhibitors[1][8]. Kinases are a large family of enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Indazole Indazole Derivative (e.g., Compound A) Indazole->Receptor Inhibition

Indazole derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling.

Many indazole-based anticancer agents, such as Axitinib and Pazopanib, target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth[1]. The potent activity of our hypothetical Compound A suggests that it may also function as a kinase inhibitor. Further biochemical assays would be necessary to identify its specific kinase targets and elucidate its precise mechanism of action. The structural modifications differentiating Compound A and Compound B from the this compound starting material would be critical in determining their binding affinity and selectivity for various kinases.

Conclusion and Future Directions

This guide outlines a robust and reproducible methodology for the initial in vitro evaluation of novel antiproliferative compounds derived from this compound. The SRB assay provides a reliable method for determining the potency of these compounds against a panel of relevant cancer cell lines. The comparative data, although hypothetical, illustrates how to benchmark new chemical entities against established anticancer drugs.

The promising results for Compound A warrant further investigation. The next logical steps would include:

  • In vitro kinase profiling: To identify the specific kinase(s) inhibited by the compound.

  • Mechanism of action studies: To investigate downstream signaling effects, cell cycle arrest, and induction of apoptosis.

  • In vivo efficacy studies: To evaluate the compound's antitumor activity in animal models.

By following a systematic and scientifically rigorous approach, researchers can effectively advance promising compounds from initial screening to preclinical development, ultimately contributing to the discovery of the next generation of cancer therapies.

References

A Comparative Guide to the Regioselective N1 vs. N2 Alkylation of Bromo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The functionalization of the two nitrogen atoms within the indazole ring, N1 and N2, is a critical step in the synthesis of these compounds, yet it presents a significant synthetic challenge. The direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 regioisomers, complicating purification and reducing yields.[4] This guide provides an in-depth comparison of the factors governing the regioselectivity of N1 versus N2 alkylation of bromo-indazoles, supported by experimental data and detailed protocols to empower researchers to achieve the desired isomeric products with high fidelity.

The Decisive Factors: A Tug-of-War Between Kinetics and Thermodynamics

The regiochemical outcome of indazole alkylation is a delicate balance between several competing factors, primarily revolving around the principles of kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3][5] This inherent stability can be exploited to favor the formation of the N1-alkylated product under conditions that permit equilibration.

Key factors that dictate the N1/N2 product ratio include:

  • Base and Solvent System: The choice of base and solvent plays a pivotal role in modulating the reactivity of the indazole anion.

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent can influence the site of attack.

  • Substituents on the Indazole Ring: Electronic and steric effects of substituents, particularly at the C3 and C7 positions, can dramatically steer the regioselectivity.

G cluster_factors Factors Influencing Regioselectivity cluster_control Reaction Control cluster_products Alkylation Products Base_Solvent Base & Solvent System (e.g., NaH/THF vs. K2CO3/DMF) Thermodynamic Thermodynamic Control (Equilibration) Base_Solvent->Thermodynamic Favors N1 Kinetic Kinetic Control (Rate-determining step) Base_Solvent->Kinetic Can favor N2 Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Kinetic Substituents Indazole Substituents (Steric & Electronic Effects) Substituents->Thermodynamic C3-EWG enhances N1 Substituents->Kinetic C7-substituent favors N2 N1_Product N1-Alkylated Indazole (Generally more stable) Thermodynamic->N1_Product N2_Product N2-Alkylated Indazole Kinetic->N2_Product

Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.

Achieving N1-Selectivity: Favoring the Thermodynamic Product

High N1-selectivity is often achieved under conditions that promote thermodynamic control. This typically involves the use of a strong, non-nucleophilic base in a non-polar, aprotic solvent.

A widely successful method employs sodium hydride (NaH) in tetrahydrofuran (THF).[2][3][5] The rationale behind this selectivity is the formation of a tight ion pair between the sodium cation and the indazolide anion. It is postulated that the Na+ cation coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position, effectively blocking N2 from electrophilic attack and directing the alkylating agent to the N1 position.[6][4]

Another effective system for selective N1-alkylation utilizes cesium carbonate (Cs2CO3) in dioxane.[4][7] DFT calculations suggest a chelation mechanism where the cesium cation plays a key role in directing the alkylation to the N1 position.[4]

Experimental Protocol: Selective N1-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

This protocol is adapted from a reported procedure for the N1-alkylation using an alkyl tosylate.[4][7]

G Start Start Step1 Dissolve methyl 5-bromo-1H-indazole-3-carboxylate in dioxane at room temperature. Start->Step1 Step2 Add cesium carbonate (Cs2CO3). Step1->Step2 Step3 Add the alkyl tosylate. Step2->Step3 Step4 Stir the mixture at 90 °C for 2 hours. Step3->Step4 Step5 Pour the mixture into EtOAc and wash with water and brine. Step4->Step5 Step6 Dry, concentrate, and purify by chromatography. Step5->Step6 End Obtain N1-alkylated product Step6->End

Caption: Experimental workflow for selective N1-alkylation.

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv)

  • Alkyl tosylate (1.5 equiv)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (e.g., 300 mg, 1.176 mmol) in dioxane (10 mL) at room temperature, add cesium carbonate (766 mg, 2.352 mmol).[4][7]

  • Add the corresponding alkyl tosylate (1.5 equiv).[4][7]

  • Stir the resulting mixture for 2 hours at 90 °C.[4][7]

  • After cooling, pour the mixture into EtOAc (500 mL) and wash with water (100 mL) and brine.[7]

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired N1-alkylated product.[7]

SubstrateAlkylating AgentConditionsN1:N2 RatioYield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl tosylateCs2CO3, dioxane, 90°C, 2h>99:1>90[4]
1H-indazole-3-carbonitrileIsobutyl bromideNaH, THF, 50°C>95:585[1]
3-Carboxymethyl indazolen-Pentyl bromideNaH, THF>99:1-[2]

Achieving N2-Selectivity: Leveraging Kinetic Control and Steric Hindrance

Selective N2-alkylation is often achieved under conditions that favor kinetic control or by exploiting steric hindrance at the N1 position.

The Mitsunobu reaction is a powerful tool for achieving high N2-selectivity.[4] This reaction, involving an alcohol, a phosphine (e.g., triphenylphosphine), and an azodicarboxylate (e.g., DEAD or DIAD), proceeds under mild conditions and generally provides the N2-isomer in excellent yields.[1][4]

Furthermore, substituents at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to N2. For instance, indazoles bearing a nitro (NO2) or carboxylate (CO2Me) group at C7 have shown excellent N2-selectivity.[2][3][5]

More recently, a highly selective N2-alkylation method using alkyl 2,2,2-trichloroacetimidates under acidic conditions (TfOH or Cu(OTf)2) has been developed, which completely avoids the formation of the N1-isomer.[8][9]

Experimental Protocol: Selective N2-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate via Mitsunobu Reaction

This protocol is based on a reported procedure for N2-alkylation under Mitsunobu conditions.[4]

G Start Start Step1 Dissolve methyl 5-bromo-1H-indazole-3-carboxylate, triphenylphosphine, and alcohol in THF at 0 °C. Start->Step1 Step2 Add DEAD or DIAD dropwise. Step1->Step2 Step3 Stir for 10 min at 0 °C, then warm to 50 °C and stir for 2h. Step2->Step3 Step4 Remove solvent and purify by chromatography. Step3->Step4 End Obtain N2-alkylated product Step4->End

Caption: Experimental workflow for selective N2-alkylation via Mitsunobu reaction.

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv)

  • Alcohol (2.0 equiv)

  • Triphenylphosphine (TPP) (2.0 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (e.g., 1.384 g, 5.43 mmol) in THF (15 mL), add triphenylphosphine (2.85 g, 10.85 mmol) and the desired alcohol (e.g., methanol, 0.5 mL, 12.4 mmol) at 0 °C.[4]

  • Add DEAD (1.718 mL, 10.85 mmol) dropwise.[4]

  • Stir the resulting mixture for 10 minutes at 0 °C, then warm to 50 °C and stir for 2 hours.[4]

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.[4]

  • Purify the residue by column chromatography to afford the N2-alkylated product.[4]

SubstrateAlkylating Agent (Alcohol)ConditionsN1:N2 RatioYield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateMethanolTPP, DEAD, THF, 50°C, 2hHigh N2-selectivity90-97[4]
1H-indazolen-PentanolTPP, DEAD, THF1:2.558 (N2)[2][5]
7-Nitroindazolen-Pentyl bromideNaH, THF4:96-[2][3][5]

Spectroscopic Differentiation of N1 and N2 Isomers

Distinguishing between the N1 and N2 alkylated isomers is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.

For an N1-substituted indazole , a key correlation is observed in the HMBC spectrum between the protons of the alkyl group's alpha-carbon (the CH2 group attached to the nitrogen) and the C7a carbon of the indazole ring.[2][3]

Conversely, for an N2-substituted indazole , the HMBC spectrum will show a correlation between the protons of the alkyl group's alpha-carbon and the C3 carbon of the indazole ring.[5]

Conclusion

The regioselective alkylation of bromo-indazoles is a controllable process that hinges on a fundamental understanding of the interplay between reaction conditions and substrate electronics. By carefully selecting the base, solvent, and alkylating agent, and by considering the steric and electronic nature of the indazole substituents, researchers can selectively synthesize either the N1 or N2-alkylated product with high yields and predictability. The protocols and data presented in this guide serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the efficient synthesis of novel indazole-based compounds.

References

Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: A Technical Guide to Evaluating Potency, Selectivity, and Cellular Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has proven to be a "privileged" structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors that have successfully translated into clinically approved drugs.[1][2][3] These agents are pivotal in targeted cancer therapy, primarily by disrupting aberrant signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][4] Marketed drugs such as axitinib, pazopanib, and linifanib underscore the therapeutic importance of this chemical class.[1]

This guide provides a comprehensive head-to-head comparison of prominent indazole-based kinase inhibitors, focusing on the critical parameters that define their preclinical and clinical profiles. We will delve into the nuances of biochemical potency, kinase selectivity, and cellular activity, supported by detailed experimental protocols that form the basis of such comparisons. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative landscape of these inhibitors and the methodologies required for their evaluation.

Biochemical Potency and Selectivity: A Tale of Two Profiles

The initial characterization of any kinase inhibitor begins with assessing its direct interaction with the target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), a measure of the drug's potency. While high potency is desirable, selectivity—the ability to inhibit the intended target without engaging other kinases—is equally crucial for minimizing off-target effects and associated toxicities.[5]

Axitinib and Pazopanib, both indazole-containing multi-kinase inhibitors, serve as an excellent case study in contrasting selectivity profiles.[6][7]

  • Axitinib is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[6] Its focused activity against the VEGFR family suggests a primary mechanism centered on the inhibition of angiogenesis.[6]

  • Pazopanib exhibits a broader spectrum of activity. While it effectively inhibits VEGFRs, it also targets other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Fibroblast Growth Factor Receptors (FGFR1 and FGFR3), and the stem cell factor receptor (c-Kit).[6] This multi-targeted nature may offer advantages in tumors driven by multiple dysregulated pathways.[6]

The differing inhibitory profiles are summarized below.

Target KinaseAxitinib (IC50 nM)Pazopanib (IC50 nM)
VEGFR-11.2[8]10[6][8]
VEGFR-20.2[6][8]30[6][8]
VEGFR-30.1-0.3[6][8]47[6][8]
PDGFR-β1.6[6]84[6]
c-Kit1.7[6]74[6]
Note: IC50 values are compiled from multiple sources for comparative purposes and can vary based on specific assay conditions.

This quantitative data highlights that while both are potent anti-angiogenic agents, Axitinib's sub-nanomolar potency is highly focused on VEGFRs, whereas Pazopanib's activity extends across several kinase families, albeit with generally lower potency compared to Axitinib's primary targets.

Cellular Mechanisms of Action: Beyond the Enzyme

While biochemical assays are fundamental, they do not fully predict a compound's activity in a complex cellular environment. Factors like cell permeability, target engagement, and the interplay of multiple signaling pathways can significantly influence an inhibitor's ultimate effect. Cell-based assays are therefore critical for validating biochemical hits and understanding their functional consequences.[5]

Comparative studies on cancer cell lines reveal important functional distinctions:

  • Anti-proliferative Effects: Both axitinib and pazopanib can inhibit the growth of cancer cell lines, particularly those relevant to their clinical indications, such as renal cell carcinoma (RCC).[6]

  • Mechanism of Cell Growth Inhibition: A crucial distinction lies in their downstream effects. Some inhibitors may be primarily cytostatic , meaning they halt cell proliferation without directly inducing cell death.[6] Others are cytotoxic , triggering apoptosis (programmed cell death). Studies have suggested that pazopanib may be primarily cytostatic in some RCC cell lines, while other TKIs can more readily induce apoptosis.[6] This difference can have significant implications for therapeutic outcomes.

To bridge the gap between biochemical potency and cellular response, target engagement assays are invaluable. These modern assays confirm that the inhibitor is binding to its intended kinase target within intact cells.

Visualizing the Core Signaling Pathway

The primary mechanism for many indazole-based inhibitors like Axitinib and Pazopanib involves the disruption of the VEGFR signaling cascade, which is critical for angiogenesis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K RAF RAF VEGFR->RAF VEGF VEGF Ligand VEGF->VEGFR Binding & Dimerization Axitinib Axitinib Axitinib->VEGFR Inhibition of Autophosphorylation Pazopanib Pazopanib Pazopanib->VEGFR Inhibition of Autophosphorylation Transcription Gene Transcription (Angiogenesis, Proliferation, Survival) PLCg->Transcription AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT->Transcription

Caption: VEGFR signaling pathway and points of inhibition.

Experimental Protocols for Head-to-Head Comparison

To ensure data is robust and comparable, standardized and well-validated protocols are essential.[9] The following sections detail common methodologies for a rigorous head-to-head comparison of kinase inhibitors.

Protocol 1: Biochemical Kinase Activity Assay (Luminescent)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.[10] The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels signify higher kinase activity.

  • Rationale: A luminescent-based ATP detection assay (e.g., Kinase-Glo®) is a robust, high-throughput method that avoids the use of radioactivity.[11] It measures kinase activity by quantifying ATP consumption, providing a strong and reproducible signal.[10]

  • Materials:

    • Recombinant human kinase (e.g., VEGFR-2)

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Substrate (e.g., a generic peptide substrate like Poly(Glu,Tyr) 4:1)

    • ATP solution (prepared at a concentration near the Km for the specific kinase)[12]

    • Test compounds (serially diluted in DMSO)

    • Luminescent kinase assay reagent (e.g., Kinase-Glo™)

    • White, opaque 384-well plates

  • Step-by-Step Methodology:

    • Compound Plating: Prepare serial dilutions of the indazole-based inhibitors in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Kinase/Substrate Preparation: Prepare a master mix of the kinase and substrate in kinase buffer. Add this mix to all wells except the "no enzyme" blanks.

    • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add this solution to all wells to start the reaction. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[9]

    • Detect Kinase Activity: Equilibrate the plate and the luminescent kinase assay reagent to room temperature. Add the reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.

    • Measure Luminescence: Incubate the plate for 10-15 minutes at room temperature to stabilize the signal. Read the luminescence using a compatible plate reader.

    • Data Analysis: Convert luminescence to percent inhibition relative to the DMSO-only controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells.

  • Rationale: This assay moves beyond the isolated enzyme to assess the compound's overall effect on cellular health and growth. It integrates multiple factors, including cell permeability and off-target effects. Using a panel of cell lines can also reveal selectivity for certain cancer types.[13]

  • Materials:

    • Human cancer cell lines (e.g., HUVEC for angiogenesis, or RCC cell lines like 786-O)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (serially diluted)

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Sterile, clear-bottom 96-well plates

  • Step-by-Step Methodology:

    • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Compound Treatment: Add serial dilutions of the inhibitors to the wells. Include a DMSO-only vehicle control.

    • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

    • Measure Viability: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the cell viability reagent to each well.

    • Signal Readout: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence.

    • Data Analysis: Calculate the percent viability relative to DMSO controls and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Experimental Workflow

A logical workflow is critical for the systematic evaluation and comparison of kinase inhibitors.

Workflow cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation cluster_invivo In Vivo Evaluation b1 Primary Screen (Single Concentration) b2 IC50 Determination (Dose-Response) b1->b2 b3 Kinome Selectivity Profiling (e.g., KINOMEscan™) b2->b3 c1 Cell Proliferation Assay (GI50 Determination) b3->c1 Advance Lead Compounds c2 Target Engagement Assay (e.g., NanoBRET™) c1->c2 c3 Downstream Signaling Analysis (Western Blot for p-ERK, p-AKT) c2->c3 v1 Pharmacokinetic (PK) Studies c3->v1 Advance for In Vivo Testing v2 Tumor Xenograft Efficacy Studies v1->v2 v3 Pharmacodynamic (PD) Biomarker Analysis v2->v3

Caption: A streamlined workflow for kinase inhibitor comparison.

Conclusion and Future Perspectives

The head-to-head comparison of indazole-based kinase inhibitors like axitinib and pazopanib reveals critical differences in their biochemical and cellular profiles. Axitinib's high potency and selectivity for VEGFRs contrast with Pazopanib's broader, multi-targeted kinase inhibition profile.[6] These differences, which can be elucidated using the robust experimental protocols detailed in this guide, directly influence their mechanisms of action and potential therapeutic applications.

As new generations of indazole derivatives are developed against novel targets like Aurora kinases, PLK4, and AXL, the systematic and comparative evaluation of their performance will be paramount.[14][15][16] By integrating biochemical, cellular, and eventually in vivo data, researchers can build a comprehensive understanding of each compound's strengths and liabilities, ultimately guiding the development of more effective and safer targeted therapies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
7-Bromo-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.